molecular formula C6H12ClNO2 B1314991 (S)-piperidine-2-carboxylic acid hydrochloride CAS No. 2133-33-7

(S)-piperidine-2-carboxylic acid hydrochloride

Cat. No.: B1314991
CAS No.: 2133-33-7
M. Wt: 165.62 g/mol
InChI Key: AUGDEGXARBUSFU-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-piperidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-piperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGDEGXARBUSFU-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133-33-7
Record name Pipecolic acid hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPECOLIC ACID HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12A0IMZ60M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: (S)-Piperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2133-33-7

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of (S)-piperidine-2-carboxylic acid hydrochloride, also known as (S)-pipecolic acid hydrochloride. It is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document consolidates essential physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its biological significance, particularly its emerging role in plant immunity.

Physicochemical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 2133-33-7[1][2]
Molecular Formula C₆H₁₂ClNO₂[3]
Molecular Weight 165.62 g/mol [1][3]
Appearance White to off-white solid[1]
Melting Point 272 °C (for the free base)[4][5]
Boiling Point 265.8 °C at 760 mmHg[6]
Flash Point 114.5 °C[6]
Solubility Soluble in water[4][5]
Storage Temperature Room Temperature or 2-8 °C[1][4]
InChI Key AUGDEGXARBUSFU-JEDNCBNOSA-N[1]

Synthesis Protocols

The synthesis of enantiomerically pure (S)-piperidine-2-carboxylic acid is of significant interest. Both chemical and enzymatic methods have been developed.

Chemical Synthesis via Asymmetric Hydrogenation

Experimental Workflow: Asymmetric Synthesis

start Pyridine-2-carboxylic acid intermediate1 N-protected pyridine-2-carboxylic acid ester start->intermediate1 Protection & Esterification intermediate2 N-protected dihydropyridine intermediate intermediate1->intermediate2 Reduction intermediate3 (S)-N-protected piperidine-2-carboxylic acid ester intermediate2->intermediate3 Asymmetric Hydrogenation (Chiral Catalyst, e.g., Rh-BINAP) product (S)-Piperidine-2-carboxylic acid intermediate3->product Deprotection & Hydrolysis final_product This compound product->final_product HCl treatment

Caption: Asymmetric synthesis workflow.

A detailed, analogous procedure for a related compound is described in patent literature, which can be adapted by a skilled chemist. The key step is the asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral ligand like BINAP, to establish the desired stereochemistry. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereoselective and environmentally friendly alternative for producing (S)-piperidine-2-carboxylic acid. A common biocatalytic route starts from L-lysine.

Experimental Protocol: Enzymatic Synthesis from L-Lysine

This protocol is based on a system utilizing L-lysine α-oxidase and Δ¹-piperideine-2-carboxylate reductase.

Materials:

  • L-lysine

  • L-lysine α-oxidase (from Trichoderma viride)

  • Recombinant E. coli cells co-expressing Δ¹-piperideine-2-carboxylate reductase (from Pseudomonas putida) and glucose dehydrogenase (from Bacillus subtilis)

  • Glucose

  • NADP⁺

  • FAD

  • Catalase

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Prepare a reaction mixture containing L-lysine (55 mM), glucose (550 mM), NADP⁺ (0.11 mM), FAD (1 µM), L-lysine α-oxidase (3.0 U/ml), and catalase (50 U/ml) in 100 mM Tris-HCl buffer (pH 7.5).

  • Add a cell-free extract of the recombinant E. coli cells (3.0 mg-protein/ml) to the reaction mixture.

  • Incubate the reaction at 30 °C with gentle agitation.

  • Monitor the production of L-pipecolic acid and the consumption of L-lysine using HPLC.

  • Upon completion of the reaction, purify the L-pipecolic acid from the reaction mixture.

  • To obtain the hydrochloride salt, dissolve the purified L-pipecolic acid in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid, followed by precipitation or crystallization.

Enzymatic Synthesis Workflow

lysine L-Lysine intermediate Δ¹-Piperideine-2-carboxylic acid lysine->intermediate L-lysine α-oxidase pipecolic_acid (S)-Pipecolic acid intermediate->pipecolic_acid Δ¹-piperideine-2-carboxylate reductase (NADPH dependent) hcl_salt (S)-Piperidine-2-carboxylic acid HCl pipecolic_acid->hcl_salt HCl treatment

Caption: Enzymatic synthesis from L-lysine.

Biological Significance and Signaling Pathway

(S)-Pipecolic acid, the free base of the title compound, is a naturally occurring amino acid derivative that plays a crucial role in various biological processes. It is a catabolite of L-lysine and is involved in neurotransmission in the mammalian brain. More recently, it has been identified as a key signaling molecule in plant immunity, particularly in Systemic Acquired Resistance (SAR).

Pipecolic Acid Signaling in Plant Immunity

In plants, pathogen attack triggers the biosynthesis of pipecolic acid from lysine. Pipecolic acid then acts as a mobile signal that travels throughout the plant, priming distal tissues for a more robust defense response upon subsequent pathogen challenge. This signaling cascade involves several enzymes and interacts with other defense-related signaling molecules like salicylic acid.

Signaling Pathway of Pipecolic Acid in Plant SAR

pathogen Pathogen Attack lysine L-Lysine pathogen->lysine pip2c Δ¹-Piperideine-2-carboxylic acid lysine->pip2c mediated by ald1 ALD1 ald1->pip2c pip Pipecolic Acid (Pip) pip2c->pip reduced by sard4 SARD4 sard4->pip fmo1 FMO1 pip->fmo1 converted to sa Salicylic Acid (SA) pip->sa interacts with nhp N-hydroxy-pipecolic acid (NHP) fmo1->nhp sar Systemic Acquired Resistance (SAR) nhp->sar sa->sar

Caption: Pipecolic acid signaling in plant immunity.

Analytical Methods

The analysis of (S)-piperidine-2-carboxylic acid and its hydrochloride salt is crucial for quality control and research purposes. Chiral purity is a key parameter.

Experimental Protocol: Chiral Analysis by HPLC-MS/MS

A highly sensitive and stereoselective method for the determination of L-pipecolic acid in biological samples has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

  • Chiral HPLC column (e.g., macrocyclic glycopeptide teicoplanin column)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Internal standard (e.g., phenylalanine-d₅)

  • Plasma or other biological samples

  • Deproteinization agent (e.g., acetonitrile)

Procedure:

  • Sample Preparation: To 50 µL of plasma, add the internal standard. Deproteinize the sample, then evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.

  • Chromatographic Separation: Perform enantioseparation on the chiral column. L-pipecolic acid and its D-enantiomer will have different retention times.

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected-reaction monitoring (SRM) mode. Monitor specific precursor-to-product ion transitions for pipecolic acid and the internal standard.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of L-pipecolic acid in the samples.

Analytical Workflow for Chiral Purity

sample Sample containing (S)- and (R)-pipecolic acid prep Sample Preparation (e.g., deproteinization) sample->prep hplc Chiral HPLC Separation prep->hplc ms Tandem Mass Spectrometry (SRM mode) hplc->ms data Data Analysis (Quantification of enantiomers) ms->data

References

An In-depth Technical Guide to the Physical Properties of L-Pipecolic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of L-pipecolic acid hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes quantitative data in structured tables, details experimental protocols for key physical property measurements, and visualizes the metabolic context of L-pipecolic acid.

Quantitative Physical Properties

The physical properties of L-pipecolic acid and its hydrochloride salt are crucial for their handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for these compounds.

Table 1: Physical Properties of L-Pipecolic Acid
PropertyValueReference
Molecular FormulaC₆H₁₁NO₂[1][2]
Molecular Weight129.16 g/mol [1]
Melting Point272 °C (lit.)[1][3]
264 °C[4][5]
282 °C (dec.) (lit.)[1]
303-306 °C[2]
Solubility in Water314 mg/mL[4][5]
158 g/L (predicted)[6][7]
Optical Rotation [α]-26.6° ± 0.5° (c=1 in water)
pKa (Strongest Acidic)2.06 (predicted)[6][7]
2.28 (at 25°C)[3]
pKa (Strongest Basic)10.39 (predicted)[6][7]

Note: The literature presents a range of melting points for L-pipecolic acid, which may be attributed to variations in experimental conditions or sample purity. The most frequently cited value is approximately 272 °C.

Table 2: Physical Properties of L-Pipecolic Acid Hydrochloride
PropertyValueReference
Molecular FormulaC₆H₁₂ClNO₂[8]
Molecular Weight165.62 g/mol [8]
Melting Point130 °C (for L-pipecolic acid chloride hydrochloride)[9]
Solubility in WaterSoluble[10]
Solubility in EthanolSlightly soluble[11]

Note: Specific quantitative data for the melting point and solubility of L-pipecolic acid hydrochloride are limited in publicly available literature. The melting point of 130 °C is reported for "L-pipecolic acid chloride hydrochloride," an activated form, and may not represent the simple hydrochloride salt. It is described as being soluble in water and slightly soluble in ethanol.

Metabolic Pathway of L-Pipecolic Acid

L-pipecolic acid is a key metabolite in the degradation of L-lysine. Understanding its metabolic context is vital for researchers studying its biological roles and potential therapeutic applications. The following diagram illustrates a simplified pathway for the biosynthesis of L-pipecolic acid from L-lysine.

LPipecolicAcidPathway Biosynthesis of L-Pipecolic Acid from L-Lysine Lysine L-Lysine AASA L-α-Aminoadipate-δ-semialdehyde Lysine->AASA Lysine-ketoglutarate reductase P6C Δ¹-Piperideine-6-carboxylate AASA->P6C Spontaneous cyclization PipecolicAcid L-Pipecolic Acid P6C->PipecolicAcid Pyrroline-5-carboxylate reductase

Caption: Biosynthesis of L-Pipecolic Acid from L-Lysine.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties of L-pipecolic acid hydrochloride.

Melting Point Determination

Objective: To determine the temperature range over which the solid L-pipecolic acid hydrochloride transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of dry, powdered L-pipecolic acid hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate to approximately 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes liquid is recorded as the completion of melting.

  • Reporting: The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination

Objective: To quantitatively determine the solubility of L-pipecolic acid hydrochloride in a given solvent at a specific temperature.

Methodology:

  • Solvent and Temperature: A known volume of the desired solvent (e.g., distilled water, ethanol) is placed in a thermostatically controlled vessel at the target temperature.

  • Procedure:

    • A pre-weighed amount of L-pipecolic acid hydrochloride is added to the solvent in small increments with continuous stirring.

    • Additions are continued until a saturated solution is formed, indicated by the presence of undissolved solid that persists for an extended period.

    • The solution is allowed to equilibrate for a set time (e.g., 24 hours) with continuous agitation to ensure saturation.

    • A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid collecting any undissolved solid.

  • Analysis: The concentration of the dissolved L-pipecolic acid hydrochloride in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or by evaporating the solvent and weighing the residue.

  • Calculation: The solubility is expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Optical Rotation Measurement

Objective: To measure the specific rotation of L-pipecolic acid hydrochloride, which is a characteristic property of chiral molecules.

Methodology:

  • Sample Preparation: A solution of L-pipecolic acid hydrochloride is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., water) to a precise concentration (c), typically expressed in g/100 mL.

  • Apparatus: A calibrated polarimeter is used. The light source is typically a sodium D-line (589 nm).

  • Procedure:

    • The polarimeter sample tube of a known path length (l), typically in decimeters (dm), is filled with the prepared solution.

    • The observed angle of rotation (α) is measured.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

  • Reporting: The specific rotation is reported with the temperature and wavelength of the light source.

pKa Determination

Objective: To determine the acid dissociation constants (pKa) of L-pipecolic acid hydrochloride.

Methodology:

  • Sample Preparation: A solution of L-pipecolic acid hydrochloride of known concentration is prepared in deionized water.

  • Apparatus: A calibrated pH meter and a magnetic stirrer are required.

  • Procedure (Potentiometric Titration):

    • The solution is placed in a beaker with a magnetic stir bar.

    • The pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

    • The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic acid like protonated L-pipecolic acid, there will be two inflection points and two pKa values. The first pKa corresponds to the deprotonation of the carboxylic acid group, and the second pKa corresponds to the deprotonation of the piperidinium group.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like L-pipecolic acid hydrochloride.

PhysicalPropertyWorkflow General Workflow for Physical Property Characterization cluster_sample Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Processing and Reporting Sample Obtain pure L-pipecolic acid HCl Dry Dry the sample Sample->Dry Grind Grind to a fine powder Dry->Grind MP Melting Point Determination Grind->MP Sol Solubility Assay Grind->Sol OR Optical Rotation Measurement Grind->OR pKa pKa Determination Grind->pKa Data Compile and analyze data MP->Data Sol->Data OR->Data pKa->Data Report Generate technical report Data->Report

Caption: Workflow for Physical Property Characterization.

References

Technical Data Sheet: (2S)-2-Piperidinecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a concise technical overview of (2S)-2-Piperidinecarboxylic acid hydrochloride, a derivative of the non-proteinogenic amino acid pipecolic acid. The primary focus is the determination and understanding of its molecular weight, a fundamental parameter in chemical synthesis, quantitative analysis, and formulation development. This guide presents the compound's key identifiers, its molecular formula, and a detailed breakdown of its molecular weight calculation. Methodologies for molecular weight determination are discussed, and a logical diagram illustrates the relationship between the compound's structure and its molar mass.

Compound Identification and Properties

(2S)-2-Piperidinecarboxylic acid hydrochloride, also known as L-Pipecolic acid hydrochloride, is a heterocyclic compound.[1][2] Its stereochemistry is defined by the (S) configuration at the chiral center at the second position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name (2S)-piperidine-2-carboxylic acid;hydrochloridePubChem[3]
Synonyms L-Pipecolic acid hydrochloride, (S)-piperidine-2-carboxylic acid hydrochlorideiChemical[1], Conier Chem[4]
CAS Number 2133-33-7PubChem[3]
Molecular Formula C₆H₁₂ClNO₂iChemical[1], PubChem[3]
Molecular Weight 165.62 g/mol iChemical[1], Conier Chem[4]
Exact Mass 165.055649 uConier Chem[4]

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for (2S)-2-Piperidinecarboxylic acid hydrochloride is C₆H₁₂ClNO₂.[1][3]

Table 2: Atomic Weight Contribution

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC612.01172.066
HydrogenH121.00812.096
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Total 165.620

The calculated molecular weight is 165.62 g/mol .

Experimental Protocols for Molecular Weight Verification

While the molecular weight can be accurately calculated from the molecular formula, it is standard practice to verify it experimentally. The primary technique for this purpose is Mass Spectrometry.

Protocol: Molecular Weight Verification by Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of (2S)-2-Piperidinecarboxylic acid hydrochloride is prepared in a suitable solvent, typically methanol or a water/acetonitrile mixture. A concentration of approximately 1 mg/mL is standard.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The instrument is calibrated using a known standard.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, the expected ion would be the protonated molecule [M+H]⁺, corresponding to the free base (C₆H₁₁NO₂).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (molecular weight 129.16 g/mol ) at an m/z of approximately 130.16. The presence of the hydrochloride is inferred from the sample identity and is not directly observed in this mode.

Visualizations

Diagram 1: Molecular Weight Calculation Workflow

G cluster_input Inputs cluster_process Process cluster_components Atomic Components cluster_output Output Compound (2S)-2-Piperidinecarboxylic acid hydrochloride Formula Molecular Formula: C₆H₁₂ClNO₂ Compound->Formula C 6 x Carbon Formula->C H 12 x Hydrogen Formula->H Cl 1 x Chlorine Formula->Cl N 1 x Nitrogen Formula->N O 2 x Oxygen Formula->O Summation Summation of Atomic Weights MW Molecular Weight: 165.62 g/mol Summation->MW C->Summation H->Summation Cl->Summation N->Summation O->Summation

Caption: Workflow for calculating the molecular weight.

Diagram 2: Experimental Verification Logic

G cluster_protocol Experimental Protocol cluster_analysis Data Analysis cluster_result Result Sample Prepare Sample Solution ESI_MS Perform ESI-MS Analysis Sample->ESI_MS Spectrum Acquire Mass Spectrum ESI_MS->Spectrum Identify_Ion Identify [M+H]⁺ Ion Peak (m/z ≈ 130.16) Spectrum->Identify_Ion Compare Compare with Theoretical Mass Identify_Ion->Compare Confirmation Molecular Weight Verified Compare->Confirmation

Caption: Logic for mass spectrometry verification.

References

An In-depth Technical Guide to (S)-Piperidine-2-carboxylic acid Hydrochloride: Structure, Stereochemistry, and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-piperidine-2-carboxylic acid hydrochloride, a chiral cyclic amino acid derivative, is a significant building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its structure, stereochemistry, and key physicochemical properties. Detailed experimental protocols for its synthesis, purification, and analytical characterization are presented, alongside a summary of its metabolic context. This document is intended to serve as a valuable resource for researchers and scientists engaged in the use of this compound for the development of novel therapeutics.

Structure and Stereochemistry

(S)-piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a saturated heterocyclic compound featuring a piperidine ring with a carboxylic acid substituent at the 2-position.[1] The hydrochloride salt is formed by the protonation of the secondary amine in the piperidine ring by hydrochloric acid.

The key structural features are:

  • Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom.

  • Carboxylic Acid Group: A -COOH group attached to the chiral center at the C2 position.

  • Chiral Center: The C2 carbon atom is a stereocenter, giving rise to two enantiomers, (S) and (R). This guide focuses on the (S)-enantiomer.

  • Hydrochloride Salt: The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion (Cl⁻).

The stereochemistry of the molecule is crucial for its biological activity and its utility as a chiral synthon. The (S)-configuration is specified by the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and formulation.

PropertyValueReference
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Appearance White to off-white solid
Melting Point Not explicitly found for the hydrochloride salt. The free acid melts at approximately 272 °C.[1]
pKa The pKa of the carboxylic acid group in the free amino acid is approximately 2.28 (at 25°C). The pKa of the protonated amine is expected to be in the range of 10-11.[2]
Solubility Soluble in water.[1]
Optical Rotation For the free acid: [α]²⁴_D -27.5° (c=5, H₂O)[2]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring and the exchangeable protons of the carboxylic acid and the ammonium group. The chemical shifts and coupling patterns provide information about the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.

Expected Chemical Shifts (based on piperidine derivatives):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H~3.0 - 3.5~60 - 65
C3-H~1.5 - 2.0~25 - 30
C4-H~1.4 - 1.8~20 - 25
C5-H~1.5 - 2.0~25 - 30
C6-H~2.8 - 3.2~45 - 50
COOHVariable (broad)~170 - 180
NH₂⁺Variable (broad)-
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300Broad
N-H stretch (ammonium)2400-2800Broad
C=O stretch (carboxylic acid)1700-1730Strong
C-H stretch (alkane)2850-2960Medium-Strong
N-H bend (ammonium)1500-1600Medium

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the preparation of the hydrochloride salt from the free amino acid.

Materials:

  • (S)-Piperidine-2-carboxylic acid

  • Hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl)

  • Anhydrous diethyl ether or ethanol

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve a known quantity of (S)-piperidine-2-carboxylic acid in a minimal amount of a suitable solvent like ethanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a slight molar excess of hydrochloric acid solution (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution.

  • A white precipitate of this compound should form.

  • Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.

  • Dry the product under vacuum to obtain pure this compound.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of the carboxylic acid and the protonated amine functionalities.

Materials:

  • This compound

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place the pH electrode and a stir bar into the sample solution and record the initial pH.

  • Titration with NaOH: Fill a burette with the standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Continue the titration until the pH reaches approximately 12.

  • Titration with HCl (optional, for the free acid): If starting with the free amino acid, a separate titration with standardized 0.1 M HCl can be performed to determine the pKa of the carboxylate group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (pKa₁) will correspond to the deprotonation of the carboxylic acid, and the second pKa (pKa₂) will correspond to the deprotonation of the piperidinium ion.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the determination of the equilibrium aqueous solubility.

Materials:

  • This compound

  • Deionized water

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, NMR with an internal standard)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of deionized water.

  • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of a suitable solvent.

  • Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method.

  • Calculate the solubility in mg/mL or mol/L.

Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for assessing the enantiomeric purity.

Materials:

  • This compound

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak AD-H or similar)

  • HPLC system with a UV detector

  • Mobile phase (e.g., a mixture of hexane/isopropanol/diethylamine)

  • Reference standard of the (R)-enantiomer (if available)

Procedure:

  • Develop a suitable mobile phase and chromatographic conditions to achieve baseline separation of the (S) and (R) enantiomers. The use of a small amount of an amine modifier like diethylamine can improve peak shape.

  • Dissolve a known amount of the this compound sample in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • If a reference standard for the (R)-enantiomer is available, perform a co-injection to confirm the peak identity.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Biological Context and Signaling Pathways

(S)-piperidine-2-carboxylic acid (L-pipecolic acid) is a metabolite of the essential amino acid L-lysine in biological systems.[1] Its metabolism is relevant in several physiological and pathological contexts.

Lysine Degradation Pathway

L-pipecolic acid is an intermediate in a major pathway of L-lysine catabolism.

Lysine_Metabolism Lysine L-Lysine Inter1 Saccharopine Lysine->Inter1 Lysine-ketoglutarate reductase Inter2 L-α-Aminoadipate-δ-semialdehyde Inter1->Inter2 Saccharopine dehydrogenase Inter3 Δ¹-Piperideine-2-carboxylate Inter2->Inter3 Spontaneous cyclization Pipecolic (S)-Piperidine-2-carboxylic acid (L-Pipecolic Acid) Inter3->Pipecolic Piperideine-2-carboxylate reductase GABA_Interaction Pipecolic (S)-Piperidine-2-carboxylic acid GABA_Receptor GABA Receptor Pipecolic->GABA_Receptor Potential weak interaction Neuronal_Response Neuronal Inhibition GABA_Receptor->Neuronal_Response Modulates Experimental_Workflow Start Start: (S)-Piperidine-2-carboxylic acid Synthesis Salt Formation with HCl Start->Synthesis Purification Filtration and Washing Synthesis->Purification Drying Drying under Vacuum Purification->Drying Product Final Product: (S)-Piperidine-2-carboxylic acid HCl Drying->Product QC Quality Control Product->QC PhysChem Physicochemical Characterization Product->PhysChem NMR NMR Spectroscopy QC->NMR FTIR FT-IR Spectroscopy QC->FTIR HPLC Chiral HPLC QC->HPLC pKa pKa Determination PhysChem->pKa Solubility Solubility Assay PhysChem->Solubility

References

A Technical Guide to the Solubility of (S)-piperidine-2-carboxylic acid hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-piperidine-2-carboxylic acid hydrochloride, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed, adaptable experimental protocol for the quantitative determination of its solubility in various organic solvents.

Introduction

(S)-piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a cyclic amino acid that serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its hydrochloride salt is often preferred in drug development and synthesis due to its improved stability and handling properties. Understanding the solubility of this compound in different organic solvents is paramount for process optimization, reaction condition selection, purification, and formulation development.

Solubility Profile

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptions and general principles of amino acid salt solubility provide valuable insights.

The free amino acid, (S)-piperidine-2-carboxylic acid, is known to be soluble in water and dilute acids, slightly soluble in polar organic solvents like absolute ethanol, acetone, and chloroform, and insoluble in nonpolar solvents such as ether[1]. The hydrochloride salt form is expected to exhibit enhanced solubility in polar organic solvents compared to its free amino acid counterpart, a common characteristic of amino acid hydrochlorides[2]. One source indicates a high solubility of the free acid in water, at 314 mg/mL[3]. While this pertains to the free acid, it underscores the compound's polar nature.

Table 1: Qualitative Solubility of (S)-piperidine-2-carboxylic acid and its Hydrochloride Salt

Solvent FamilySpecific Solvent(S)-piperidine-2-carboxylic acidThis compound (Expected)
Protic Polar WaterSoluble (314 mg/mL for free acid)[1][3]Highly Soluble
MethanolSlightly SolubleMore Soluble
EthanolSlightly Soluble[1]More Soluble
Aprotic Polar Dimethyl Sulfoxide (DMSO)Data not availableLikely Soluble
Dimethylformamide (DMF)Data not availableLikely Soluble
AcetoneSlightly Soluble[1]Slightly to Moderately Soluble
AcetonitrileData not availableLikely Slightly Soluble
Nonpolar Diethyl EtherInsoluble[1]Likely Insoluble
TolueneInsolubleLikely Insoluble
HexaneInsolubleLikely Insoluble
Chlorinated ChloroformSlightly Soluble[1]Slightly to Moderately Soluble
DichloromethaneData not availableSlightly to Moderately Soluble

Note: The expected solubility for the hydrochloride salt is inferred from general chemical principles and requires experimental verification.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium method.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps and PTFE septa

  • Constant temperature incubator or shaker bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature incubator or shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL or g/100 mL using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

3. Diagram of Experimental Workflow

Solubility_Determination_Workflow A Preparation of Vials (Excess Solute + Known Volume of Solvent) B Equilibration (Constant Temperature Shaking for 24-48h) A->B Incubate C Settling of Excess Solid B->C Allow to Stand D Supernatant Withdrawal and Filtration (0.22 µm Syringe Filter) C->D Sample E Dilution of Saturated Solution D->E Prepare for Analysis F Quantitative Analysis (e.g., HPLC) E->F Analyze G Calculation of Solubility F->G Calculate

Caption: Workflow for the experimental determination of solubility.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key factors influencing its dissolution.

Solubility_Factors substance This compound (Solute) substance_props Solute Properties: - Ionic Nature (Salt) - Presence of Polar Groups (-COOH, -NH2+) - Crystal Lattice Energy substance->substance_props solvent Organic Solvent solvent_props Solvent Properties: - Polarity (Dielectric Constant) - Hydrogen Bonding Ability (Donor/Acceptor) - Molecular Size solvent->solvent_props solubility Solubility substance_props->solubility Influences solvent_props->solubility Influences

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of L-Pipecolic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for L-pipecolic acid hydrochloride (CAS No: 2133-33-7), intended for use in research and development settings. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

L-pipecolic acid hydrochloride is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][2][3][4] The Globally Harmonized System (GHS) classification is summarized below.

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3WarningH335: May cause respiratory irritation

Toxicological Properties

The toxicological properties of L-pipecolic acid hydrochloride have not been fully investigated.[5] However, the available data indicates it is an irritant upon contact.[1][5]

EffectDescription
Acute Toxicity No specific LD50 or LC50 data is available.[5]
Skin Irritation Causes skin irritation and is an irritant to mucous membranes.[1]
Eye Irritation Causes serious eye irritation, potentially leading to redness and pain.[1][2]
Inhalation May cause respiratory tract irritation.[1][2][5]
Ingestion May cause gastrointestinal irritation with symptoms like nausea and vomiting.[5]
Sensitization No sensitizing effects are known.[1]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, or NTP.[5]

Physical and Chemical Information

PropertyValue
CAS Number 2133-33-7[6]
Molecular Formula C₆H₁₁NO₂·HCl[6]
Molecular Weight 165.62 g/mol [6]
Appearance Solid[7]
Storage Temperature Recommended to store in a cool, dry place.[5][8]

Exposure Controls and Personal Protection

To minimize the risk of exposure, a combination of engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8][9]

  • Eyewash stations and safety showers must be readily accessible in the work area.[3][5]

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][10]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2][5]
Respiratory Protection If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.[5][10]

Detailed Protocols for Safe Handling and Storage

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Confirm that the work area is clean and an eyewash station/safety shower is accessible.

  • Dispensing: Handle the substance in a well-ventilated area or fume hood to avoid dust formation and inhalation.[8][11][12] Minimize dust generation during transfer.[5]

  • Process: Avoid contact with skin, eyes, and clothing.[2][5] Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling: Wash hands thoroughly after handling the substance.[2][5][10] Clean all equipment and the work area to prevent cross-contamination. Remove and wash contaminated clothing before reuse.[2][5]

Storage Protocol:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6][8]

  • Keep the substance away from incompatible materials such as strong oxidizing agents.[3]

  • Store apart from foodstuff containers.[6]

Emergency and First Aid Procedures

In case of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air.[6][11] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[6][8][11]
Skin Contact Immediately remove all contaminated clothing.[1][6] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][6][11] If skin irritation persists, consult a doctor.[2]
Eye Contact Rinse cautiously with water for several minutes (at least 15 minutes).[2][6][11] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[1][6][11]
Ingestion Rinse mouth with water.[6][11][12] Do NOT induce vomiting.[6][8][11] Never give anything by mouth to an unconscious person.[6][8][11] Call a doctor or Poison Control Center immediately.[6][11][12]

Accidental Release Measures (Spill Cleanup Protocol)

  • Evacuate: Evacuate personnel from the spill area to a safe location.[6][11]

  • Ventilate: Ensure adequate ventilation of the area.

  • Protect: Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[6][8][11] Avoid breathing dust or vapors.[6][8][11]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[6][8][11] Do not let the chemical enter drains.[6][11]

  • Clean-up: Carefully sweep up or scoop the spilled material into a suitable, closed container for disposal.[3] Use spark-proof tools and avoid creating dust.[6][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste material in accordance with federal, state, and local regulations.[5]

Visual Workflow Guides

The following diagrams illustrate key safety and emergency response workflows.

RiskAssessmentWorkflow cluster_prep Preparation & Assessment cluster_controls Control Measures cluster_handling Safe Handling start Start: Handling L-Pipecolic Acid HCl review_sds Review Safety Data Sheet (SDS) start->review_sds identify_hazards Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation review_sds->identify_hazards assess_risk Assess Risks of Procedure identify_hazards->assess_risk eng_controls Implement Engineering Controls (Fume Hood, Ventilation) assess_risk->eng_controls High Risk select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risk->select_ppe Standard Procedure eng_controls->select_ppe handle Follow Safe Handling Protocol select_ppe->handle storage Store Properly in Tightly Closed Container handle->storage end End of Procedure storage->end

Caption: Risk Assessment and Handling Workflow.

EmergencyResponseProtocol cluster_actions Immediate Actions exposure Exposure Incident Occurs exposure_type Type of Exposure? exposure->exposure_type inhalation Move to Fresh Air Provide Oxygen/CPR if needed exposure_type->inhalation Inhalation skin_contact Remove Contaminated Clothing Wash Skin with Soap & Water (15 min) exposure_type->skin_contact Skin Contact eye_contact Rinse Eyes with Water (15 min) Remove Contact Lenses exposure_type->eye_contact Eye Contact ingestion Rinse Mouth Do NOT Induce Vomiting exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin_contact->seek_medical If irritation persists eye_contact->seek_medical ingestion->seek_medical

Caption: Emergency Response Protocol for Exposure.

References

A Technical Guide to (S)-Piperidine-2-carboxylic acid hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Piperidine-2-carboxylic acid hydrochloride , also known as L-pipecolic acid hydrochloride, is a chiral building block of significant interest in the pharmaceutical industry. Its rigid piperidine scaffold and defined stereochemistry make it a valuable starting material for the synthesis of a wide range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of its commercial availability, key experimental protocols, and its role in relevant biological pathways, tailored for researchers, scientists, and drug development professionals.

Commercial Availability

A variety of chemical suppliers offer this compound, with purities generally suitable for research and development purposes. The following table summarizes the offerings from several key commercial suppliers. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAvailable QuantitiesPrice (USD/EUR)
Sigma-Aldrich 2133-33-7C₆H₁₂ClNO₂165.6295%-Inquire
ChemShuttle 2133-33-7C₆H₁₂ClNO₂165.6295%250g, 500g, 1kg, 5kg$400 (250g), $600 (500g)
CymitQuimica 2133-33-7C₆H₁₂ClNO₂165.6297%1g, 5g, 10g, 25g, 100g€12 (1g) - €158 (100g)
Apollo Scientific 2133-33-7C₆H₁₂ClNO₂165.62-5g, 25g, 100g, 500g£19 (5g) - £474 (500g)
BLD Pharm 2133-33-7C₆H₁₂ClNO₂165.62-InquireInquire
ChemScene 2133-33-7C₆H₁₂ClNO₂165.62-InquireInquire
Parchem 2133-33-7C₆H₁₂ClNO₂165.62-InquireInquire

Experimental Protocols

This compound is a versatile intermediate. Below are detailed methodologies for its application in amide bond formation, a common step in drug synthesis, and a specific example of its use in the synthesis of the local anesthetic Ropivacaine.

General Protocol for Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.[1][2][3][4][5]

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the amine of interest (1.1 eq) and DIPEA (2.2 eq).

  • Add HOBt (1.2 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

Synthesis of Ropivacaine Intermediate

(S)-Piperidine-2-carboxylic acid is a key precursor in the synthesis of the local anesthetic Ropivacaine. The following protocol outlines the initial acylation step to form an amide intermediate.[6][7][8]

Materials:

  • (S)-Piperidine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • 2,6-Dimethylaniline

  • Anhydrous toluene or another suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

Procedure:

  • A suspension of (S)-piperidine-2-carboxylic acid (1.0 eq) in anhydrous toluene is prepared.

  • Thionyl chloride (1.2 eq) is added dropwise at room temperature.

  • The mixture is heated to reflux for 2-4 hours to form the acyl chloride. The reaction progress can be monitored by the cessation of gas evolution.

  • The excess thionyl chloride and toluene are removed under reduced pressure.

  • The resulting crude acyl chloride is dissolved in fresh anhydrous toluene.

  • In a separate flask, a solution of 2,6-dimethylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous toluene is prepared and cooled to 0 °C.

  • The solution of the acyl chloride is added dropwise to the cooled solution of 2,6-dimethylaniline.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over a drying agent, filtered, and concentrated to yield the crude (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, which can be further purified by recrystallization or chromatography.

Mandatory Visualizations

Mammalian Pipecolic Acid Pathway

(S)-Piperidine-2-carboxylic acid (pipecolic acid) is a metabolite in the degradation pathway of the essential amino acid L-lysine in mammals.[9][10][11][12] This pathway is of clinical relevance due to its association with certain neurometabolic disorders.[9][13] The following diagram illustrates the key steps in the conversion of L-lysine to pipecolic acid.

Mammalian_Pipecolic_Acid_Pathway cluster_lysine L-Lysine cluster_intermediates Intermediates cluster_pipecolic_acid Pipecolic Acid Lysine L-Lysine Keto_acid ε-Amino-α-ketocaproic acid Lysine->Keto_acid Lysine-α-oxidase / Lysine aminotransferase Piperideine Δ¹-Piperideine-2-carboxylic acid Keto_acid->Piperideine Spontaneous cyclization Pipecolic_Acid (S)-Piperidine-2-carboxylic acid (Pipecolic Acid) Piperideine->Pipecolic_Acid Pipecolate reductase / Ketimine reductase (CRYM)

Caption: Mammalian metabolic pathway of L-lysine to (S)-piperidine-2-carboxylic acid.

Experimental Workflow: Amide Coupling and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and purification of an amide derivative from this compound.

Amide_Coupling_Workflow start Start reaction_setup Reaction Setup: - (S)-Piperidine-2-carboxylic acid HCl - Amine - Coupling Reagents (EDC, HOBt) - Base (DIPEA) - Solvent (DCM/DMF) start->reaction_setup reaction Stir at Room Temperature (12-24h) reaction_setup->reaction workup Aqueous Workup: - Dilution with DCM - Washing (HCl, NaHCO₃, Brine) reaction->workup drying Drying and Concentration: - Dry with Na₂SO₄ - Filter - Evaporate solvent workup->drying purification Purification: - Flash Column Chromatography or - Preparative HPLC drying->purification analysis Analysis: - TLC - LC-MS - NMR purification->analysis end End: Pure Amide Product analysis->end

Caption: Workflow for the synthesis and purification of an amide derivative.

References

Biosynthesis of L-Pipecolic Acid in Plants and Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-pipecolic acid (L-Pip), a non-proteinogenic cyclic amino acid derived from L-lysine, has emerged as a molecule of significant interest in biological systems. In the plant kingdom, it is a critical signaling molecule that orchestrates systemic acquired resistance (SAR), a broad-spectrum, long-lasting defense response against pathogens. In microorganisms, L-Pip serves as a key precursor for a diverse array of valuable secondary metabolites, including immunosuppressants, antibiotics, and anti-tumor agents. The biosynthetic routes to L-Pip are remarkably varied, differing significantly between plants and various microbial taxa. This technical guide provides an in-depth examination of the core biosynthetic pathways of L-pipecolic acid in both plants and microorganisms. It details the key enzymes, intermediates, and regulatory roles, presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols for key assays, and uses pathway and workflow diagrams for enhanced visualization and comprehension. This document is intended for researchers, scientists, and drug development professionals working in plant science, microbiology, and natural product biosynthesis.

Biosynthesis of L-Pipecolic Acid in Plants

In plants, L-pipecolic acid is a pivotal regulator of inducible immunity.[1] Its synthesis from L-lysine is a conserved two-step pathway that is transcriptionally activated upon pathogen recognition.[2]

The Core Plant Pathway

The primary route for L-Pip biosynthesis in plants, such as Arabidopsis thaliana, involves the removal of the α-amino group of L-lysine, followed by cyclization and reduction.[3][4] The key enzymes in this pathway are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4).[3][5][6]

  • Transamination and Cyclization: The pathway is initiated by the aminotransferase ALD1 , which transfers the α-amino group from L-lysine to an acceptor oxoacid, preferentially pyruvate.[3] This reaction forms ε-amino-α-ketocaproic acid (KAC), which is in chemical equilibrium with its cyclized form, Δ1-piperideine-2-carboxylic acid (P2C).[3][5] Further analysis indicates the final product of the ALD1-catalyzed reaction is the more stable enaminic isomer, 2,3-dehydropipecolic acid (2,3-DP).[3][7]

  • Reduction: The cyclic intermediate is then reduced to L-pipecolic acid by the reductase SARD4 .[3][5][7] While SARD4 is a major contributor, it is not the exclusive enzyme responsible for this reduction step in plants.[7]

Visualization of the Plant Biosynthetic Pathway

The pathway from L-lysine to L-pipecolic acid and its subsequent conversion to the active signaling molecule N-hydroxypipecolic acid (NHP) is a cornerstone of plant immunity.

plant_pipecolic_acid_pathway cluster_main L-Pipecolic Acid Biosynthesis cluster_sar SAR Signaling L_Lys L-Lysine KAC ε-amino-α-ketocaproic acid (KAC) L_Lys->KAC ALD1 (Aminotransferase) P2C Δ1-piperideine-2-carboxylic acid (P2C / 2,3-DP) KAC->P2C Spontaneous Cyclization L_Pip L-Pipecolic Acid P2C->L_Pip SARD4 (Reductase) NHP N-hydroxypipecolic acid (NHP) L_Pip->NHP FMO1 (Monooxygenase) SAR Systemic Acquired Resistance (SAR) NHP->SAR

Fig 1. L-Pipecolic acid biosynthesis and its role in plant SAR.
Quantitative Data on Plant Biosynthesis

The efficiency of the ALD1 enzyme and the accumulation of L-Pip in response to stress are key quantitative parameters in understanding this pathway.

Table 1: In Vitro Aminotransferase Activity of Arabidopsis ALD1 with Various Ketoacid Acceptors. Data reflects the relative efficiency of ALD1 in utilizing different amino group acceptors in the transamination of L-lysine.

Ketoacid AcceptorRelative Activity (%)Reference
Pyruvate100
Oxaloacetate48
α-Ketoglutarate6.5
Glyoxylate4.5

Table 2: L-Pipecolic Acid Accumulation in Plants Under Pathogen Stress. Illustrates the induction of L-Pip synthesis upon pathogen challenge, a hallmark of its role in plant defense.

Plant SpeciesTissueConditionL-Pipecolic Acid Level (µg/g FW)Reference
Arabidopsis thalianaLeavesMock TreatmentBaseline (low)[8]
Arabidopsis thalianaLeavesPathogen Infection (P. syringae)Significant increase[8]
Nicotiana tabacum (Tobacco)LeavesMock Treatment~0.1[9]
Nicotiana tabacum (Tobacco)LeavesPathogen Infection (Pstb)Up to 12.7[9]

Biosynthesis of L-Pipecolic Acid in Microorganisms

Microorganisms utilize L-pipecolic acid as a building block for a wide range of secondary metabolites.[10][11] Reflecting this functional diversity, microbes have evolved several distinct pathways for its synthesis, primarily originating from L-lysine.[10][12]

Microbial Biosynthetic Pathways

Three major routes have been characterized in microorganisms:

  • Direct Cyclodeamination (LCD Pathway): This is the most direct route, involving a single enzymatic step. A Lysine Cyclodeaminase (LCD) , an NAD⁺-dependent enzyme, catalyzes the direct conversion of L-lysine to L-pipecolic acid with the removal of the α-amino group.[13][14] This pathway is prominent in actinomycete bacteria, such as Streptomyces species that produce rapamycin (enzyme: RapL) and FK506 (enzyme: FkbL).[13][15]

  • The Δ1-piperideine-2-carboxylic acid (P2C) Pathway: This pathway mirrors the one found in plants. It begins with the removal of the α-amino group of L-lysine via a transaminase or oxidase to form an intermediate that cyclizes to P2C.[16] A reductase then converts P2C to L-pipecolic acid.[12] This pathway is part of the D-lysine catabolic pathway in bacteria like Pseudomonas putida.[12]

  • The Saccharopine / Δ1-piperideine-6-carboxylic acid (P6C) Pathway: In contrast to the other two pathways, this route involves the removal of the ε-amino group of L-lysine.[10] L-lysine is first converted to saccharopine .[17] In fungi like Rhizoctonia leguminicola, a saccharopine oxidase then cleaves saccharopine to yield P6C, which is subsequently reduced to L-pipecolic acid.[12][17] This pathway connects L-Pip synthesis to the primary lysine metabolic pathway.[18]

Visualization of Microbial Biosynthetic Pathways

The diverse strategies employed by microorganisms to produce L-pipecolic acid from L-lysine are summarized below.

microbial_pipecolic_acid_pathways cluster_lcd Pathway I: Direct Cyclodeamination cluster_p2c Pathway II: P2C Route (α-NH₂ removal) cluster_p6c Pathway III: P6C Route (ε-NH₂ removal) L_Lys L-Lysine LCD Lysine Cyclodeaminase (e.g., RapL) L_Lys->LCD Transaminase Transaminase / Oxidase L_Lys->Transaminase Sacch_Synth Saccharopine Synthase/Dehydrogenase L_Lys->Sacch_Synth L_Pip L-Pipecolic Acid LCD->L_Pip label_lcd (e.g., Streptomyces) P2C_int Δ1-piperideine-2-carboxylic acid (P2C) Reductase_P2C Reductase P2C_int->Reductase_P2C Transaminase->P2C_int Reductase_P2C->L_Pip label_p2c (e.g., Pseudomonas) Saccharopine Saccharopine Sacch_Oxidase Saccharopine Oxidase Saccharopine->Sacch_Oxidase P6C_int Δ1-piperideine-6-carboxylic acid (P6C) Reductase_P6C Reductase P6C_int->Reductase_P6C Sacch_Synth->Saccharopine Sacch_Oxidase->P6C_int Reductase_P6C->L_Pip label_p6c (e.g., Fungi)

Fig 2. Diverse biosynthetic pathways of L-pipecolic acid in microorganisms.
Quantitative Data on Microbial Biosynthesis

The efficiency of microbial pathways has been characterized through enzyme kinetics and significantly enhanced via metabolic engineering for industrial applications.

Table 3: Kinetic Parameters of Lysine Cyclodeaminase (RapL) from the Rapamycin Gene Cluster. Characterization of the key enzyme in the direct conversion pathway.

SubstrateParameterValueReference
L-LysineKm2.3 µM (for NAD⁺)[13]
L-OrnithineSubstrate AcceptanceAccepted, but with significantly reduced catalytic efficiency compared to L-Lysine[13]

Table 4: L-Pipecolic Acid Production in Engineered Microorganisms. Highlights the potential for high-titer production of L-Pip using metabolically engineered strains.

MicroorganismEngineering StrategyTiterReference
Escherichia coliOverexpression of LCD (pipA) and lysine pathway genes; cofactor rebalancing.5.33 g/L[19]
Escherichia coliDynamic control of substrates; multiple genomic copies of LCD gene (pipA).61 ± 3.4 g/L[20]
Corynebacterium glutamicumOverexpression of L-lysine 6-dehydrogenase (LysDH) and a reductase (ProC) (P6C pathway).1.81 g/L[21]

Experimental Protocols

Accurate quantification and characterization of the enzymes and pathways are essential for research and development. This section provides methodologies for key experiments.

Quantification of L-Pipecolic Acid by GC-MS

This protocol describes a common and robust method for L-Pip quantification from biological tissues using propyl chloroformate derivatization.[8][22]

Methodology:

  • Sample Preparation & Extraction:

    • Homogenize ~100 mg of biological tissue (e.g., plant leaves) in a suitable solvent (e.g., 80% methanol).

    • Add an internal standard (e.g., L-norvaline) for accurate quantification.[8]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[9]

  • Derivatization:

    • Evaporate the solvent from the extracted sample under a stream of nitrogen.

    • Perform a one-step derivatization by adding a solution of propyl chloroformate in a basic aqueous/propanol medium (e.g., containing NaOH or pyridine).[8][22] This reaction acylates both the amino and carboxyl groups, increasing volatility.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[9]

    • Use a temperature gradient program to separate the analytes.

    • Detect and quantify the derivatized L-pipecolic acid and internal standard using a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[8][9]

gcms_workflow start Start: Biological Sample homogenize 1. Homogenize in Methanol + Internal Standard (Norvaline) start->homogenize centrifuge 2. Centrifuge and Collect Supernatant homogenize->centrifuge dry 3. Dry Extract (Nitrogen Stream) centrifuge->dry derivatize 4. Derivatize (Propyl Chloroformate) dry->derivatize inject 5. Inject into GC-MS derivatize->inject analyze 6. Analyze Data (SIM Mode) inject->analyze end End: Quantified L-Pip Level analyze->end

Fig 3. Experimental workflow for GC-MS quantification of L-pipecolic acid.
Heterologous Expression and Purification of Lysine Cyclodeaminase (RapL)

This protocol is adapted from the characterization of RapL, the LCD from the rapamycin biosynthetic cluster.[13]

Methodology:

  • Plasmid Construction: Amplify the rapL gene from the source organism (e.g., Streptomyces hygroscopicus) and clone it into an expression vector (e.g., pET28a for an N-terminal His-tag) suitable for E. coli.

  • Transformation and Culture: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture in LB media with appropriate antibiotic selection (e.g., kanamycin) at 25 °C to an OD₆₀₀ of 0.4-0.6.[13]

  • Induction: Induce protein expression with a suitable concentration of IPTG (e.g., 60 µM) and continue incubation at a lower temperature (e.g., 25 °C) for an extended period (e.g., 16 hours) to improve soluble protein yield.[13]

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 400 mM NaCl, 25 mM Tris pH 8.0, 10% glycerol) and lyse the cells using a French press or sonication.[13]

  • Purification:

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column with lysis buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged RapL protein with a high concentration of imidazole.

    • Perform buffer exchange and further purification if necessary using size-exclusion chromatography.

In Vitro Enzyme Activity Assay (ALD1 Aminotransferase)

This protocol is based on methods used to characterize the plant ALD1 enzyme.[3]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified ALD1 enzyme.

    • L-lysine as the amino donor substrate.

    • An acceptor oxoacid (e.g., pyruvate).

    • Pyridoxal-5′-phosphate (PLP) as a cofactor.

    • A suitable buffer (e.g., HEPES, pH 8.0).

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme to the mixture.

    • Incubate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30 minutes).[3]

  • Reaction Termination: Stop the reaction by adding 0.1 M HCl or by another method that denatures the enzyme.

  • Product Analysis:

    • The formation of the product amino acid (e.g., alanine when pyruvate is the acceptor) can be quantified.

    • Analysis is typically performed by GC-MS or LC-MS after appropriate derivatization (e.g., with propyl chloroformate) of the reaction mixture.[3] The amount of product formed is used to calculate the enzyme's activity.

Conclusion and Future Perspectives

The biosynthesis of L-pipecolic acid showcases a fascinating divergence of metabolic strategies between plants and microorganisms, reflecting its distinct biological roles. In plants, the conserved ALD1/SARD4 pathway is intrinsically linked to defense signaling, offering potential targets for engineering crops with enhanced pathogen resistance. In microorganisms, the multiplicity of pathways—direct cyclodeamination, the P2C route, and the P6C route—provides a rich toolkit for synthetic biology. Understanding these pathways is crucial for the rational design of engineered microbial strains for the high-titer production of L-pipecolic acid, a valuable chiral intermediate for the pharmaceutical industry. Future research will likely focus on elucidating the finer regulatory details of these pathways, discovering novel enzymatic activities, and leveraging this knowledge to create new-to-nature bioactive compounds through mutasynthesis and combinatorial biosynthesis.

References

L-Pipecolic Acid: From Discovery to its Diverse Roles in Nature

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Pipecolic acid, a non-proteinogenic amino acid derived from the essential amino acid L-lysine, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially identified as a natural product in plants, its presence has since been confirmed in a wide array of organisms, from microorganisms to mammals, including humans. This technical guide provides a comprehensive overview of the discovery and natural occurrence of L-pipecolic acid, delving into its biosynthetic pathways, physiological concentrations, and the analytical methodologies crucial for its study. With an emphasis on quantitative data and detailed experimental protocols, this document serves as a valuable resource for researchers exploring its roles in plant immunity, as a biomarker for metabolic disorders, and its potential in drug development.

Discovery and Ubiquitous Natural Occurrence

First identified as a natural product in plants in the mid-20th century, L-pipecolic acid is a cyclic imino acid.[1][2][3] It is a derivative of piperidine and is structurally related to proline.[4] While not encoded by the genetic code for protein synthesis, this chiral molecule, with the S-stereoisomer being the more common form, is found across the kingdoms of life, including in microorganisms, plants, and animals.[4][5][6] Its biosynthesis originates from L-lysine.[4][7][8] L-pipecolic acid has also been identified in the Murchison meteorite, suggesting its potential extraterrestrial origins.[4]

In mammals, L-pipecolic acid is a normal metabolite found in blood and is involved in the degradation of lysine.[9] Elevated levels of L-pipecolic acid in humans are associated with certain genetic peroxisomal disorders, such as Zellweger syndrome, and chronic liver diseases, highlighting its importance as a clinical biomarker.[9][10][11] In the context of the central nervous system, it is considered a metabolite of lysine that may play a role in neurotransmission.[12][13][14]

In the plant kingdom, L-pipecolic acid has been documented in a wide range of species, including rice, potato, tobacco, and soybean.[2] It plays a crucial role as a regulator of systemic acquired resistance (SAR), a plant's defense mechanism against a broad spectrum of pathogens.[2][3][15][16]

Quantitative Occurrence of L-Pipecolic Acid

The concentration of L-pipecolic acid varies significantly depending on the organism, tissue, and physiological or pathological state. The following tables summarize quantitative data from various studies.

Table 1: L-Pipecolic Acid Concentrations in Human Plasma

CohortL-Pipecolic Acid (μmol/L)D-Pipecolic Acid (μmol/L)Reference
Normal Subjects (n=15)1.58 ± 0.131.05 ± 0.24[10]
Liver Cirrhosis without Hepatic Encephalopathy (n=15)2.38 ± 0.581.58 ± 0.50[10]
Chronic Hepatic Encephalopathy (n=27)2.43 ± 0.521.62 ± 0.23[10]
Chronic Hepatic Encephalopathy (pre-kanamycin treatment, n=7)2.23 ± 0.110.61 ± 0.15[10]

Table 2: Total Pipecolic Acid Concentrations in Chronic Liver Disease

CohortTotal Pipecolic Acid (nmol/mL)Reference
Normal SubjectsNot specified individually, but significantly lower than patient groups[10]

Table 3: Brain Uptake of L-Pipecolic Acid in Rats

Brain RegionBrain Uptake Index (BUI)
Cerebral Cortex18.1
Brain Stem10.5
Cerebellum12.6

The Brain Uptake Index (BUI) was determined using a single intracarotid injection of 0.036 mM L-[1-14C]pipecolic acid.[17]

Biosynthesis of L-Pipecolic Acid

L-pipecolic acid is synthesized from L-lysine through different enzymatic pathways in various organisms. The three main described pathways are the Δ¹-piperideine-6-carboxylate (P6C) pathway, the Δ¹-piperideine-2-carboxylate (P2C) pathway, and the cyclodeaminase route.[6]

Biosynthesis in Microorganisms

In bacteria such as Streptomyces hygroscopicus, the producer of the immunosuppressant rapamycin, L-pipecolic acid is synthesized via a lysine cyclodeaminase.[18] The enzyme RapL, a lysine cyclodeaminase, catalyzes the direct conversion of L-lysine to L-pipecolic acid.[7][18] This reaction is dependent on NAD⁺.[18]

microbial_biosynthesis LLysine L-Lysine LPipecolicAcid L-Pipecolic Acid LLysine->LPipecolicAcid NAD⁺ RapL RapL (Lysine Cyclodeaminase) RapL->LPipecolicAcid

Caption: Microbial biosynthesis of L-pipecolic acid from L-lysine via lysine cyclodeaminase (RapL).

Biosynthesis in Plants

In plants, the biosynthesis of L-pipecolic acid is a key step in the systemic acquired resistance (SAR) pathway. The process involves two main enzymatic steps. First, the AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), a lysine aminotransferase, converts L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C).[1][16] Subsequently, P2C is reduced to L-pipecolic acid by SAR-DEFICIENT 4 (SARD4), which has ornithine cyclodeaminase activity.[1][16]

plant_biosynthesis LLysine L-Lysine P2C Δ¹-piperideine-2- carboxylic acid (P2C) LLysine->P2C LPipecolicAcid L-Pipecolic Acid P2C->LPipecolicAcid ALD1 ALD1 (Lysine Aminotransferase) ALD1->P2C SARD4 SARD4 (Reductase) SARD4->LPipecolicAcid

Caption: Biosynthesis of L-pipecolic acid in plants, a two-step process involving ALD1 and SARD4 enzymes.

Experimental Protocols for L-Pipecolic Acid Quantification

Accurate quantification of L-pipecolic acid is crucial for understanding its physiological roles and its utility as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.[19]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method typically requires derivatization to increase the volatility of pipecolic acid.[19]

A. Sample Preparation and Extraction:

  • Homogenize biological tissue (e.g., 100 mg of plant leaves or animal tissue) in a suitable solvent such as 80% methanol.[19] For plasma samples, deproteinize by adding a solvent like acetonitrile.[19]

  • Add an internal standard, such as norvaline, to the sample.[20]

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[19]

B. Derivatization (Propyl Chloroformate Method):

  • Evaporate the solvent from the extracted sample under a stream of nitrogen.[19]

  • Add propyl chloroformate as the derivatizing agent in a one-step reaction.[20]

C. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5MS).[19]

  • Employ a temperature gradient to separate the analytes.

  • Detect and quantify the eluent using a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[19][20]

gcms_workflow Sample Biological Sample Extraction Metabolite Extraction (e.g., 80% Methanol) Sample->Extraction Derivatization Derivatization (Propyl Chloroformate) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: General workflow for the quantification of L-pipecolic acid using GC-MS.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often with minimal sample preparation.[19] A key advantage is the ability to perform chiral separation to distinguish between L- and D-enantiomers.[21]

A. Sample Preparation:

  • To 50 µL of plasma, add an internal standard such as phenylalanine-d5.[21]

  • Deproteinize the sample, followed by evaporation of the solvent.[21]

  • Reconstitute the sample in a suitable solvent for injection.

B. Chiral LC Separation:

  • Utilize a chiral column, such as a macrocyclic glycopeptide teicoplanin column, for the enantioseparation of D- and L-pipecolic acid.[21]

  • The mobile phase conditions are optimized for baseline separation of the enantiomers.

C. MS/MS Detection:

  • Interface the LC system directly with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[21]

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[19] This involves selecting the precursor ion for pipecolic acid, fragmenting it, and detecting a specific product ion.[19]

  • Monitor specific transitions, for instance, m/z 130 -> m/z 84 for pipecolic acid.[21]

lcmsms_workflow Sample Plasma Sample Preparation Sample Preparation (Deproteinization) Sample->Preparation LC Chiral LC Separation Preparation->LC MSMS MS/MS Detection (MRM Mode) LC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for the chiral quantification of L-pipecolic acid using LC-MS/MS.

Conclusion

The journey of L-pipecolic acid from its initial discovery in plants to its recognition as a key player in plant immunity and a valuable biomarker in human health underscores the importance of continued research into naturally occurring metabolites. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further exploration of this fascinating molecule. As our understanding of the intricate roles of L-pipecolic acid in various biological systems deepens, so too will its potential applications in agriculture, medicine, and drug development. The robust analytical techniques now available will undoubtedly accelerate discoveries in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-piperidine-2-carboxylic Acid from L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals. Its applications include the production of local anesthetics, such as ropivacaine and bupivacaine, immunosuppressants like rapamycin, and various other bioactive compounds. The stereochemistry of L-pipecolic acid is critical for the biological activity of these molecules, making enantiomerically pure synthesis methods highly valuable. This document provides detailed protocols for the synthesis of (S)-piperidine-2-carboxylic acid from the readily available and inexpensive precursor, L-lysine, focusing on both enzymatic and chemical methodologies.

Synthesis Methodologies

Two primary approaches for the synthesis of (S)-piperidine-2-carboxylic acid from L-lysine have been explored: enzymatic (biocatalytic) conversion and traditional chemical synthesis. Enzymatic methods offer high stereoselectivity and yields under mild reaction conditions, while chemical synthesis provides an alternative route, albeit with potential challenges in maintaining stereochemical integrity and product purification.

Protocol 1: Enzymatic Synthesis using Lysine Cyclodeaminase (LCD)

This protocol utilizes a recombinant lysine cyclodeaminase (LCD) to catalyze the direct conversion of L-lysine to L-pipecolic acid. This one-step enzymatic process is highly efficient and stereospecific.

Experimental Protocol

1. Expression and Purification of Recombinant LCD:

  • A suitable expression vector containing the gene for lysine cyclodeaminase (e.g., from Streptomyces pristinaespiralis) is transformed into a competent host strain like E. coli BL21(DE3).

  • The transformed cells are cultured in an appropriate medium (e.g., LB broth with a suitable antibiotic) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by further incubation at a reduced temperature (e.g., 20°C) for 16-18 hours.

  • Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 300 mM NaCl and 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

  • The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged LCD is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • The purified enzyme is dialyzed against a suitable storage buffer and its concentration is determined.

2. Biocatalytic Conversion of L-lysine:

  • The reaction mixture is prepared in a temperature-controlled vessel. The optimal conditions for the conversion using LCD from Streptomyces pristinaespiralis have been reported to be a temperature of 60°C and a pH of 7.0.[1]

  • A typical reaction mixture contains:

    • L-lysine (substrate): 50-200 mM

    • NAD⁺ (cofactor): 0.1 mM

    • Purified Lysine Cyclodeaminase (enzyme)

    • Buffer: 200 mM PIPES buffer, pH 7.0

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at 60°C with gentle agitation for a specified duration (e.g., 24 hours).

  • The progress of the reaction can be monitored by techniques such as HPLC to determine the consumption of L-lysine and the formation of L-pipecolic acid.

3. Product Isolation and Purification:

  • After the reaction is complete, the enzyme is removed, for example, by heat denaturation followed by centrifugation or by ultrafiltration if the enzyme is to be recovered.

  • The resulting solution is then acidified to a pH of approximately 3.0 using an appropriate acid (e.g., HCl).

  • The product can be purified using ion-exchange chromatography.

  • The final product is typically obtained after evaporation of the solvent and can be further purified by recrystallization.

Quantitative Data
ParameterValueReference
Optimal pH7.0[1]
Optimal Temperature60°C[1]
Buffer200 mM PIPES[1]
Conversion Yield> 90%[1]
Enantiomeric PurityHighly enantioselective[1]

Protocol 2: Two-Enzyme Biotransformation

This protocol employs a whole-cell biocatalyst system using genetically modified E. coli that expresses two key enzymes: L-lysine 6-aminotransferase (LAT) and pyrroline-5-carboxylate (P5C) reductase. This cascade reaction converts L-lysine to L-pipecolic acid with high enantiomeric purity.[2]

Experimental Protocol

1. Preparation of the Whole-Cell Biocatalyst:

  • E. coli strains (e.g., E. coli BL21) are transformed with plasmids containing the genes for L-lysine 6-aminotransferase (lat) and pyrroline-5-carboxylate reductase (proC).

  • The transformed cells are grown in a suitable fermentation medium.

  • Gene expression is induced at the appropriate stage of cell growth.

  • The cells are then harvested and can be used directly as a whole-cell biocatalyst.

2. Biotransformation of L-lysine:

  • The biotransformation is carried out in a fermenter or a reaction vessel.

  • The reaction medium contains L-lysine as the substrate.

  • The harvested E. coli cells expressing LAT and P5C reductase are added to the reaction medium.

  • The biotransformation is allowed to proceed under controlled conditions (e.g., temperature, pH, aeration).

  • The accumulation of L-pipecolic acid in the medium is monitored over time. One study reported the accumulation of 3.9 g/L of L-pipecolic acid after 159 hours of cultivation.[2]

3. Product Isolation and Purification:

  • The bacterial cells are removed from the reaction medium by centrifugation or filtration.

  • The supernatant containing the L-pipecolic acid is collected.

  • The product is then purified from the culture medium using methods such as ion-exchange chromatography and crystallization.

Quantitative Data
ParameterValueReference
Product Concentration3.9 g/L[2]
Reaction Time159 hours[2]
Enantiomeric Excess (ee)100%[2]

Protocol 3: Chemical Synthesis via Diazotization of L-lysine

This chemical route involves the diazotization of the α-amino group of L-lysine to form a halo-intermediate, followed by intramolecular cyclization under basic conditions to yield L-pipecolic acid. It is important to note that detailed, validated protocols with high yields for this method are not as readily available in peer-reviewed literature compared to enzymatic methods, and challenges with isolating intermediates as intractable syrups have been reported.[1] The following is a general procedure based on described methods.

Experimental Protocol

1. Diazotization of L-lysine:

  • L-lysine monohydrochloride is dissolved in an excess of concentrated hydrochloric acid.

  • The solution is cooled to a low temperature (e.g., 0-5°C) in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to the L-lysine solution while maintaining the low temperature and vigorous stirring. The amount of sodium nitrite is near stoichiometric.

  • The reaction mixture is stirred for a period to allow for the conversion of the α-amino group to a chloro group, forming 6-amino-2-chlorohexanoic acid in solution. This intermediate is typically not isolated.[1]

2. Cyclization to L-pipecolic Acid:

  • The acidic solution containing the 6-amino-2-chlorohexanoic acid is carefully neutralized and then made basic by the addition of a strong base, such as barium hydroxide or sodium hydroxide.

  • The mixture is then heated to reflux for several hours to induce intramolecular cyclization.[1]

  • If barium hydroxide is used, the excess can be precipitated as barium carbonate by bubbling carbon dioxide through the solution, followed by filtration.[1]

3. Product Isolation and Purification:

  • The resulting aqueous solution is acidified.

  • The solution is then concentrated under reduced pressure to a syrup.

  • Purification of L-pipecolic acid from this syrup can be challenging and may require techniques such as ion-exchange chromatography.

Another described chemical approach involves the protection of the α-amino group of L-lysine (e.g., by tosylation), followed by bromination of the ε-amino group via diazotization, and then cyclization with a strong base like sodium hydride (NaH) in an organic solvent like dimethylformamide (DMF). A reported yield for the cyclization of Nα-tosyl-L-lysine to N-tosyl-L-pipecolic acid is 45%.[3]

Quantitative Data
ParameterValueReference
Reported Yield (Cyclization of tosylated intermediate)45%[3]

Summary and Comparison of Methods

MethodKey FeaturesAdvantagesDisadvantages
Enzymatic (Lysine Cyclodeaminase) Single-step enzymatic conversion.High conversion yield (>90%), high stereospecificity, mild reaction conditions.Requires enzyme production and purification.
Enzymatic (Two-Enzyme System) Whole-cell biocatalysis.Excellent enantiomeric purity (100% ee), can be integrated into a fermentation process.Longer reaction times, potentially complex downstream processing.
Chemical Synthesis Diazotization followed by cyclization.Utilizes common laboratory reagents.Lower reported yields, harsh reaction conditions, potential for racemization, difficult purification.

Visualizations

Synthetic Pathways

G Figure 1: Synthetic Pathways for (S)-piperidine-2-carboxylic acid from L-lysine cluster_0 Enzymatic Synthesis cluster_0_1 Method 1: Lysine Cyclodeaminase (LCD) cluster_0_2 Method 2: Two-Enzyme System cluster_1 Chemical Synthesis Lysine1 L-Lysine Pipecolic1 (S)-piperidine-2-carboxylic acid Lysine1->Pipecolic1 Lysine Cyclodeaminase (NAD+) Lysine2 L-Lysine Intermediate2 Δ1-piperideine-6-carboxylate Lysine2->Intermediate2 L-lysine 6-aminotransferase Pipecolic2 (S)-piperidine-2-carboxylic acid Intermediate2->Pipecolic2 Pyrroline-5-carboxylate reductase Lysine3 L-Lysine Intermediate3 6-amino-2-chlorohexanoic acid Lysine3->Intermediate3 NaNO2, HCl Pipecolic3 (S)-piperidine-2-carboxylic acid Intermediate3->Pipecolic3 Base (e.g., Ba(OH)2), Heat

Caption: Synthetic pathways for (S)-piperidine-2-carboxylic acid.

Experimental Workflow

G Figure 2: General Experimental Workflow start Start: L-lysine reaction Reaction Step (Enzymatic or Chemical) start->reaction workup Reaction Work-up (e.g., Enzyme Removal, Neutralization) reaction->workup purification Purification (e.g., Ion-Exchange Chromatography) workup->purification analysis Analysis (HPLC, NMR, etc.) purification->analysis product Final Product: (S)-piperidine-2-carboxylic acid analysis->product

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols: Asymmetric Synthesis of Pipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pipecolic acid and its derivatives are crucial chiral building blocks in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds, including immunosuppressants, anesthetics, and enzyme inhibitors.[1][2] Their synthesis in enantiomerically pure form is of paramount importance. These application notes provide an overview of key asymmetric strategies and detailed protocols for selected methods, aiding researchers in the synthesis of these valuable heterocyclic scaffolds.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of pipecolic acid derivatives can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials.

  • Catalytic Asymmetric Hydrogenation: This is a highly efficient, atom-economical method for the synthesis of chiral piperidines from prochiral pyridine precursors.[3][4] Transition metal complexes with chiral ligands are commonly employed.

  • Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative. N-Heterocyclic Carbenes (NHCs) and chiral Brønsted acids have been successfully used to construct chiral pipecolic acid precursors.[5][6]

  • Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. Lysine Cyclodeaminase (LCD), for instance, directly converts L-lysine to L-pipecolic acid, presenting a green and highly efficient synthetic route.[7][8][9]

  • Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates, to construct the chiral piperidine ring.[1]

  • Auxiliary-Based Methods: A classical approach where a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation.

G cluster_approaches Synthetic Strategies cluster_precursors Common Precursors cluster_products Product A Catalytic Asymmetric Hydrogenation P1 Pyridine Derivatives A->P1 Reduction B Organocatalysis P2 Unsaturated Esters B->P2 Functionalization C Biocatalysis P3 L-Lysine C->P3 Cyclization D Chiral Pool Synthesis P4 Amino Acids / Carbohydrates D->P4 Transformation Product Chiral Pipecolic Acid Derivatives P1->Product P2->Product P3->Product P4->Product

Methodologies and Experimental Protocols

This section details protocols for three distinct and powerful methods for synthesizing chiral pipecolic acid derivatives.

Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

This method is highly effective for converting 2-substituted pyridines into the corresponding piperidines with high enantioselectivity. The key is the activation of the pyridine as a pyridinium salt, which enhances reactivity and prevents catalyst inhibition by the product.[3]

General Workflow:

G Start Start: 2-Substituted Pyridine Step1 Prepare Pyridinium Salt (e.g., with HBr) Start->Step1 Step3 Asymmetric Hydrogenation (High Pressure H2) Step1->Step3 Step2 Prepare Ir-Catalyst ([{Ir(cod)Cl}2] + Chiral Ligand) Step2->Step3 Step4 Work-up & Purification (Base wash, Chromatography) Step3->Step4 End End: Chiral Piperidine Derivative Step4->End

Detailed Protocol:

  • Catalyst Preparation:

    • In a nitrogen-filled glove box, mix [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and the chiral ligand (R)-SynPhos (3.5 mg, 0.0055 mmol).

    • Add a 1:1 mixture of Toluene/CH₂Cl₂ (1.0 mL).

    • Stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Hydrogenation Reaction:

    • Place the pyridinium salt substrate (0.25 mmol) into a stainless steel autoclave.

    • Transfer the prepared catalyst solution to the autoclave via syringe.

    • Seal the autoclave, purge with H₂, and pressurize to 600 psi of H₂.

    • Stir the reaction at 28 °C for 20-24 hours.

  • Work-up and Purification:

    • After carefully venting the hydrogen, add a saturated aqueous solution of sodium carbonate to the reaction mixture.

    • Stir for 15-30 minutes to neutralize the acid and deprotect the product.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the chiral piperidine.[3]

Data Summary:

Substrate (2-Substituted Pyridinium Bromide)Chiral LigandYield (%)ee (%)
Phenyl(R)-SynPhos9996
4-MeO-Ph(R)-SynPhos9996
4-F-Ph(R)-SynPhos9995
2-Naphthyl(R)-SynPhos9596
Data adapted from the work of Zhou and colleagues.[3]
Method 2: Organocatalytic Synthesis via NHC Catalysis

This protocol describes the direct functionalization of α,β-unsaturated esters at the γ-carbon using N-Heterocyclic Carbene (NHC) catalysis to form δ-lactams, which are direct precursors to substituted pipecolic acid derivatives.[5][6]

Reaction Pathway:

G A α,β-Unsaturated Ester + Hydrazone C Catalytic Cycle: γ-Carbon Activation A->C B NHC Catalyst + Base B->C D Enantioselective Addition C->D E δ-Lactam Product D->E F Reduction/Hydrolysis E->F G Chiral Pipecolic Acid Derivative F->G

Detailed Protocol:

  • Reaction Setup:

    • To a vial, add the NHC precatalyst (0.02 mmol), the α,β-unsaturated ester (0.2 mmol), and the hydrazone (0.24 mmol).

    • Add the solvent (e.g., Toluene, 1.0 mL) and the base (e.g., DBU, 0.02 mmol).

    • Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (e.g., 12-24 hours).

  • Work-up and Purification:

    • Monitor the reaction by TLC. Upon completion, directly load the reaction mixture onto a silica gel column.

    • Purify by flash chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the δ-lactam product.

  • Conversion to Pipecolic Acid Ester:

    • Dissolve the purified δ-lactam in a suitable solvent (e.g., THF).

    • Add a reducing agent (e.g., LiAlH₄) at 0 °C and allow the reaction to proceed to completion.

    • Quench the reaction carefully and perform an aqueous work-up to isolate the pipecolic acid ester.

Data Summary:

Unsaturated Ester (R¹)Hydrazone (Ar)Yield (%)ee (%)
CinnamylPhenyl9190
Cinnamyl4-Cl-Ph9392
Cinnamyl4-Me-Ph8991
CrotonylPhenyl8588
Data represents the formation of the δ-lactam precursor, adapted from the work of Chi and colleagues.[6]
Method 3: Biocatalytic Synthesis using Lysine Cyclodeaminase (LCD)

This chemoenzymatic approach provides direct access to L-pipecolic acid from L-lysine. The method is environmentally benign, operates under mild aqueous conditions, and is highly specific.[7][9]

Enzymatic Transformation:

G Lysine L-Lysine LCD Lysine Cyclodeaminase (e.g., e-SpLCD) Lysine->LCD Substrate Product L-Pipecolic Acid LCD->Product Product + NH3 + NADH+H+ Cofactor NAD+ Cofactor->LCD Cofactor

Detailed Protocol (Batch Reaction):

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Dissolve L-lysine in the buffer to a final concentration of 50 mM.

    • Add the cofactor NAD⁺ to a final concentration of 1 mM.

    • Initiate the reaction by adding a solution of purified Lysine Cyclodeaminase (e.g., e-SpLCD from Streptomyces pristinaespiralis).

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the conversion of L-lysine to L-pipecolic acid over time (e.g., 2-4 hours) using HPLC or GC-MS analysis.

  • Product Isolation:

    • Once the reaction reaches completion (or desired conversion), terminate it by denaturing the enzyme (e.g., by heat treatment at 80 °C for 10 min or by adding acid).

    • Centrifuge the mixture to pellet the denatured protein.

    • The supernatant containing L-pipecolic acid can be used directly or further purified using ion-exchange chromatography.

Data Summary:

Enzyme SourceSubstrate Conc.Conversion (%)Time (h)
e-SpLCD (free enzyme)50 mM L-Lysine>992
e-SpLCD (immobilized)50 mM L-Lysine>991.5 (in flow)
Data adapted from studies on Lysine Cyclodeaminase.[7][8]

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions and laboratory procedures should be followed. Reaction conditions may require optimization based on specific substrates and laboratory equipment.

References

Application Notes and Protocols for (S)-Piperidine-2-carboxylic Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a non-proteinogenic cyclic amino acid that serves as a valuable building block in peptide synthesis.[1] Its hydrochloride salt is a stable and readily available form for incorporation into peptide chains. As a proline analog with an additional methylene group in its six-membered ring, the inclusion of (S)-piperidine-2-carboxylic acid can introduce unique conformational constraints on the peptide backbone. This property has been exploited in the design of peptidomimetics and pharmacologically active peptides, most notably as a proline substitute in the development of enzyme inhibitors.

One of the key applications of (S)-piperidine-2-carboxylic acid is in the synthesis of inhibitors for viral proteases, such as the Human Immunodeficiency Virus (HIV) protease.[2][3] Replacing proline with L-pipecolic acid at the scissile bond of a peptide substrate can convert it into a potent and selective inhibitor.[2][3] This application note provides detailed protocols for the incorporation of (S)-piperidine-2-carboxylic acid hydrochloride into a model nonapeptide inhibitor of HIV protease using Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for purification and analysis.

Data Presentation

Table 1: Materials and Reagents for Peptide Synthesis
Reagent Supplier Grade Purpose
Rink Amide ResinVarious100-200 mesh, ~0.5 mmol/gSolid support for C-terminal amide
Fmoc-L-amino acidsVariousPeptide synthesis gradeBuilding blocks for peptide chain
Fmoc-(S)-pipecolic acid-OHVariousPeptide synthesis gradeTarget non-proteinogenic amino acid
N,N-Dimethylformamide (DMF)VariousPeptide synthesis gradeSolvent for washing and reactions
Dichloromethane (DCM)VariousPeptide synthesis gradeSolvent for washing and resin swelling
20% (v/v) Piperidine in DMFIn-house preparation-Fmoc deprotection
HBTUVariousPeptide synthesis gradeCoupling reagent
DIPEAVariousReagent gradeBase for coupling reaction
Cleavage Cocktail (TFA/TIS/H₂O)In-house preparation-Cleavage from resin and deprotection
Diethyl etherVariousACS gradePeptide precipitation
Table 2: Quantitative Parameters for the Synthesis of H-Val-Ser-Gln-Asn-Tyr-Pip-Ile-Val-Gln-NH₂
Parameter Value Reference
Synthesis Scale 0.1 mmolGeneral SPPS protocols[4]
Resin Substitution ~0.5 mmol/gGeneral SPPS protocols
Fmoc-AA-OH Equivalents 4 eq.General SPPS protocols
HBTU Equivalents 3.9 eq.General SPPS protocols
DIPEA Equivalents 8 eq.General SPPS protocols
Coupling Time 1-2 hoursGeneral SPPS protocols[3]
Fmoc Deprotection Time 15-30 minutes[3]
Crude Peptide Yield Variable (typically 70-90%)Estimated from typical SPPS yields[5][6]
Purity after HPLC >95%Target purity for biological assays[5][6]
IC₅₀ (HIV-1 Protease) ~1 µM[2][3]
IC₅₀ (HIV-2 Protease) ~1 µM[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Val-Ser-Gln-Asn-Tyr-Pip-Ile-Val-Gln-NH₂

This protocol details the manual synthesis of the target nonapeptide on a Rink Amide resin using a standard Fmoc/tBu strategy.

1. Resin Swelling:

  • Place 200 mg of Rink Amide resin (~0.1 mmol) in a reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 1-2 hours at room temperature with occasional agitation.

  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3. Amino Acid Coupling Cycle (repeated for each amino acid):

  • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid, preparing the peptide-resin for the next coupling cycle.

4. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 1-2 mL of the cleavage cocktail and combine the filtrates.

5. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis of the Pipecolic Acid-Containing Peptide

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture with 0.1% TFA.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Analytical HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Analyze the crude peptide to determine the retention time of the main product and the impurity profile.

3. Preparative HPLC:

  • Column: C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase: Same as analytical HPLC.

  • Gradient: Optimize the gradient based on the analytical run to achieve the best separation of the target peptide from impurities. A shallower gradient around the elution point of the target peptide is often beneficial.

  • Flow Rate: Adjust according to the column diameter (e.g., 10-20 mL/min).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified peptide as a white powder.

4. Mass Spectrometry:

  • Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS).

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification resin Rink Amide Resin swelling Resin Swelling in DMF resin->swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 wash1 Washing (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) wash2 Washing coupling->wash2 wash1->coupling deprotection2 Fmoc Deprotection repeat Repeat for all Amino Acids (including Fmoc-Pip-OH) deprotection2->repeat wash2->deprotection2 repeat->coupling final_wash Final Washing and Drying repeat->final_wash cleavage Cleavage from Resin (TFA/TIS/H₂O) final_wash->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation crude_peptide Crude Peptide Isolation precipitation->crude_peptide purification Preparative HPLC crude_peptide->purification analysis Purity Analysis (Analytical HPLC) purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Purified Peptide (>95%) lyophilization->final_product

Caption: Experimental workflow for the synthesis and purification of a pipecolic acid-containing peptide.

inhibition_mechanism cluster_hiv HIV Replication Cycle gag_pol Gag-Pol Polyprotein hiv_protease HIV Protease gag_pol->hiv_protease Cleavage mature_proteins Mature Viral Proteins hiv_protease->mature_proteins viral_assembly Viral Maturation & Assembly mature_proteins->viral_assembly inhibitor Pipecolic Acid-Containing Peptide Inhibitor inhibitor->hiv_protease Competitive Inhibition

Caption: Mechanism of action of the pipecolic acid-containing peptide as an HIV protease inhibitor.

References

Application Note: A Detailed Protocol for Nα-Fmoc Deprotection in Solid-Phase Peptide Synthesis Using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS).[1][2] Its base-lability permits a mild and orthogonal deprotection strategy, which is crucial for synthesizing complex peptides while keeping acid-sensitive side-chain protecting groups and resin linkers intact.[1][2] The most common method for Fmoc group removal involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1] This critical step, repeated in each cycle of peptide chain elongation, liberates the N-terminal amine for the subsequent amino acid coupling.[1] This document provides a detailed protocol for efficient Fmoc deprotection using piperidine, covering the reaction mechanism, key parameters, potential side reactions, and monitoring methods.

Mechanism of Fmoc Deprotection The removal of the Fmoc group is a base-catalyzed β-elimination reaction that occurs in two primary steps:[2][3]

  • Proton Abstraction: Piperidine, a secondary amine, acts as a base to abstract the acidic proton from the C9 carbon of the fluorenyl ring system.[1][2]

  • β-Elimination: This abstraction forms a stabilized carbanion intermediate, which rapidly undergoes elimination. This process cleaves the carbamate bond, releasing the free N-terminal amine of the peptide, carbon dioxide (CO₂), and a reactive intermediate, dibenzofulvene (DBF).[1][2]

A crucial aspect of this process is the role of excess piperidine as a scavenger. The liberated DBF is a reactive electrophile that can undergo a Michael-type addition with the newly deprotected N-terminal amine, leading to irreversible chain termination.[1][4] Excess piperidine traps the DBF to form a stable DBF-piperidine adduct, preventing this side reaction.[1][2] This adduct has a strong UV absorbance, which is a useful feature for real-time monitoring of the deprotection reaction.[1][3]

Quantitative Data Summary

The efficiency of Fmoc deprotection is highly dependent on reaction conditions. The following table summarizes common parameters and their effects.

ParameterValueTypical Reaction TimeRemarks
Piperidine Concentration 20% (v/v) in DMF5-15 minutes (often as 2 steps, e.g., 1-3 min + 5-10 min)The most common and standard condition for routine SPPS.[1][5][6] Provides a balance between reaction speed and minimizing side reactions.
5-10% (v/v) in DMF10-30 minutesCan be effective and may reduce base-mediated side reactions.[7][8] However, reaction times may need to be significantly extended, especially for difficult sequences.[7][8]
30-55% (v/v) in DMF10-20 minutesUsed for faster deprotection, but can increase the risk of side reactions like aspartimide formation and racemization.[9][10]
Solvent N,N-Dimethylformamide (DMF)N/AThe most common solvent due to its excellent resin-swelling properties and ability to solubilize reagents.[1] Amine-free, high-purity DMF is essential to prevent premature deprotection.[1]
N-Methyl-2-pyrrolidone (NMP)N/AAn alternative to DMF, sometimes used for sequences prone to aggregation.[10]
Temperature Room TemperatureN/AStandard condition for Fmoc deprotection.
Elevated Temperature (e.g., up to 90°C)< 10 minutesCan be used to accelerate deprotection for difficult or aggregated sequences, often in automated, microwave-assisted synthesizers.[11] However, this significantly increases the risk of side reactions.[3]
Special Cases Aggregated or Sterically Hindered Sequences>30 minutes, potentially up to 170 minutesSequences prone to β-sheet formation or those with bulky N-terminal residues can hinder piperidine access, requiring much longer deprotection times or alternative reagents like DBU.[1][4]

Experimental Protocols

Protocol 1: Standard Manual Fmoc Deprotection

This protocol outlines a standard two-step deprotection procedure for a peptide-resin.

Materials and Reagents:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF. (Prepare fresh daily)

  • DMF, peptide synthesis grade

  • Reaction vessel with a sintered glass frit for filtration

  • Shaker or nitrogen bubbling apparatus for agitation

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[1] After swelling, drain the DMF.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[2] Agitate the mixture for 1-3 minutes at room temperature.[2] Drain the solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.

  • Agitation: Agitate the mixture for an additional 10-15 minutes at room temperature to ensure complete Fmoc removal.[3] For standard sequences, the reaction is typically complete within this timeframe.[3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[1]

  • Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) on a few resin beads to confirm the presence of a free primary amine, indicating successful deprotection.[2]

  • The resin is now deprotected and ready for the next amino acid coupling step.

Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry

This method allows for the quantification of Fmoc removal by measuring the absorbance of the DBF-piperidine adduct in the collected filtrate.

Materials and Reagents:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes for dilution

  • Collected filtrate from the deprotection steps (from Protocol 1)

  • DMF, peptide synthesis grade (for blank and dilution)

Procedure:

  • Collect Filtrate: During the deprotection steps (Protocol 1, steps 2-4), collect all the piperidine/DMF filtrate into a single volumetric flask of known volume.

  • Dilute to Volume: Dilute the collected filtrate to the mark with DMF. Ensure the solution is thoroughly mixed.[2] Further accurate dilution may be required to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[3] Use fresh DMF as a blank to zero the instrument.

  • Measure Absorbance: Measure the absorbance (A) of the diluted solution.

  • Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to determine the amount of Fmoc group cleaved.

    • A: Measured absorbance

    • ε: Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[2]

    • c: Concentration of the adduct (mol/L)

    • l: Path length of the cuvette (typically 1 cm)

  • Total Moles Calculation: Calculate the total moles of cleaved Fmoc by accounting for the total volume and any dilutions made. This value can be used to determine the initial loading of the resin or to monitor the efficiency of the synthesis at each step.

Visualizations

// Invisible nodes for alignment edge[style=invis]; Swell -> Deprotect1; Deprotect1 -> Deprotect2; Deprotect2 -> Wash; Wash -> Kaiser; Kaiser -> Ready; } end_dot

Figure 1: Experimental workflow for Fmoc deprotection in SPPS.

References

L-Pipecolic Acid: A Versatile Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-pipecolic acid, a non-proteinogenic cyclic amino acid, has emerged as a critical chiral building block in the pharmaceutical industry. Its rigid piperidine scaffold and inherent chirality make it an invaluable starting material for the asymmetric synthesis of a wide array of bioactive molecules. This document provides an overview of the applications of L-pipecolic acid in the synthesis of pharmaceutical intermediates, with a focus on its role in the development of anesthetics, immunosuppressants, and antiviral agents. Detailed experimental protocols and quantitative data are presented to aid researchers, scientists, and drug development professionals in leveraging this versatile molecule.

Applications in Pharmaceutical Intermediates

L-pipecolic acid serves as a crucial precursor in the synthesis of several important drugs. Its piperidine ring is a common motif in many pharmacologically active compounds, contributing to their desired conformational rigidity and biological activity.

Anesthetics

A prominent application of L-pipecolic acid is in the synthesis of local anesthetics, most notably ropivacaine.[1][2] Ropivacaine is an amide-type local anesthetic with a favorable sensory and motor block profile and reduced cardiotoxicity compared to its racemic predecessor, bupivacaine. The (S)-enantiomer of pipecolic acid is essential for the synthesis of the therapeutically active (S)-ropivacaine.[1]

Immunosuppressants

L-pipecolic acid is a key structural component of powerful immunosuppressive macrolide natural products such as rapamycin (sirolimus) and FK506 (tacrolimus).[3][4][5][6][7] These drugs are widely used to prevent organ transplant rejection and to treat autoimmune diseases. The pipecolate moiety is incorporated into the macrocyclic structure and is crucial for the interaction of these molecules with their intracellular protein targets, the FK506-binding proteins (FKBPs).[3][7]

Antiviral Agents

Derivatives of L-pipecolic acid have been investigated as potential inhibitors of viral proteases, which are essential enzymes for viral replication. For instance, novel proline- and pipecolic acid-based small molecules have been designed as allosteric inhibitors of the NS2B/NS3 serine proteases from dengue and Zika viruses.[8]

Synthesis of L-Pipecolic Acid

Optically pure L-pipecolic acid can be obtained through several methods, including enzymatic synthesis and chemical resolution of racemic mixtures.

Enzymatic Synthesis

Enzymatic methods offer high enantioselectivity and are often considered greener alternatives to chemical synthesis. One common approach involves the use of lysine cyclodeaminase (LCD), which catalyzes the conversion of L-lysine to L-pipecolic acid.[7][9][10] Another enzymatic route utilizes L-lysine α-oxidase and Δ¹-piperideine-2-carboxylate reductase.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis and analysis methods related to L-pipecolic acid and its derivatives.

Table 1: Enzymatic Synthesis of L-Pipecolic Acid

Enzyme SystemSubstrateProduct ConcentrationMolar YieldEnantiomeric Excess (e.e.)Reference
L-lysine α-oxidase and Δ¹-piperideine-2-carboxylate reductaseL-lysine27 g/L90%99.7%[6]
Lysine cyclodeaminase (LCD) from Streptomyces pristinaespiralisL-lysine>90% conversion-Highly enantioselective[9]
L-lysine 6-aminotransferase (LAT) and pyrroline-5-carboxylate (P5C) reductaseL-lysine3.9 g/L-100%[11]
Lysine cyclodeaminase (RapL)L-lysine--Produces L-pipecolic acid[3][4]

Table 2: Chemical Synthesis and Resolution of Pipecolic Acid Derivatives

Synthesis/Resolution MethodStarting MaterialProductYieldOptical PurityReference
Resolution of DL-pipecolic acid with L- and D-tartaric acidDL-pipecolic acidL-pipecolic acid->99.5%[1]
Synthesis of L-N-pipecolylxylidide and conversion to L-ropivacaineL-N-pipecolylxylidideL-ropivacaine84%>99.5%[1]
Modified Strecker protocol for pipecolic acid derivativesTetrahydropyridinesAlkyl- and aryl-substituted pipecolic acidsGood to excellent-[12]
Resolution of racemic pipecolic-2-acid-2',6'-xylidideRacemic xylidideL-pipecolic-2-acid-2',6'-xylidide->99.5%[13]

Table 3: Analytical Methods for L-Pipecolic Acid

Analytical MethodSample MatrixLimit of Detection/QuantificationKey FindingsReference
Chiral liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS)Plasma0.5-80 µmol/L (linear range)Simple, rapid, and stereoselective method for L- and D-pipecolic acid.[14]
Capillary electrophoresis with FMOC-Cl derivatization--Effective chiral separation of FMOC-DL-pipecolic acid enantiomers with a resolution value of 2.78.[15]
High-performance liquid chromatography (HPLC) with precolumn ninhydrin derivatization--A method for the determination of pipecolic acid.[16]
Gas chromatography-coupled mass spectrometry (GC-MS)Plant tissue-Quantification of pipecolic acid in biological samples.[17][18]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of L-Pipecolic Acid from L-Lysine

This protocol is based on the method described by Muramatsu et al.[6]

Materials:

  • L-lysine

  • Glucose

  • NADP⁺

  • FAD

  • L-lysine α-oxidase (from Trichoderma viride)

  • Catalase

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Cell-free extract of E. coli co-expressing Δ¹-piperideine-2-carboxylate reductase and glucose dehydrogenase

Procedure:

  • Prepare a reaction mixture containing L-lysine (55 mM), glucose (550 mM), NADP⁺ (0.11 mM), FAD (1 µM), L-lysine α-oxidase (3.0 U/ml), catalase (50 U/ml), and Tris-HCl buffer (100 mM, pH 7.5).

  • Add the cell-free extract (3.0 mg-protein/ml) to the reaction mixture.

  • Incubate the reaction at 30°C.

  • Add L-lysine to the reaction mixture stepwise over the course of the reaction.

  • Monitor the production of L-pipecolic acid and the consumption of L-lysine using HPLC.

  • After a 17-hour reaction, the concentration of L-pipecolic acid is expected to reach approximately 27 g/L with a molar yield of 90%.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Chemical Resolution of DL-Pipecolic Acid

This protocol for obtaining optically pure L-pipecolic acid is adapted from a patented process.[1]

Materials:

  • DL-pipecolic acid

  • L-tartaric acid

  • D-tartaric acid

  • 95% Ethanol

  • Water

Procedure: Step 1: Resolution with L-tartaric acid

  • In a suitable reaction vessel, add 200 g of DL-pipecolic acid to a mixture of 3000 mL of 95% ethanol and 200 mL of water at approximately 80°C.

  • Add 244 g of L-tartaric acid to the mixture and stir at 80°C for about an hour until a clear solution is obtained.

  • Allow the solution to stand at approximately 25°C for about 48 hours to allow for precipitation of the D-pipecolic acid-L-tartrate salt.

  • Filter the precipitate.

  • Reduce the volume of the filtrate by evaporation and allow it to stand at 25°C for another 24 hours to precipitate any remaining D-isomer salt.

  • Filter the solution again and evaporate the filtrate to dryness to obtain a residue enriched in L-pipecolic acid.

Step 2: Resolution with D-tartaric acid

  • Dissolve the residue from Step 1 in a mixture of 95% ethanol and water at 80°C.

  • Add D-tartaric acid to the solution and stir at 80°C for one hour.

  • Allow the solution to stand at 25°C for 48 hours to precipitate the L-pipecolic acid-D-tartrate salt.

  • Filter the precipitate.

  • The filtrate can be further processed to recover more product.

  • The collected solid is then treated to remove the tartaric acid, yielding optically pure L-pipecolic acid.

Protocol 3: Synthesis of L-N-Pipecolylxylidide (Intermediate for Ropivacaine)

This protocol is a generalized procedure based on descriptions for the synthesis of ropivacaine intermediates.[1][13]

Materials:

  • L-pipecolic acid hydrochloride

  • Acetyl chloride

  • Phosphorus pentachloride

  • 2,6-xylidine

  • Acetone

  • N-methylpyrrolidone

Procedure: Step 1: Formation of L-pipecolic acid chloride hydrochloride

  • Suspend L-pipecolic acid hydrochloride in acetyl chloride.

  • Cool the suspension and slowly add phosphorus pentachloride while maintaining a low temperature (e.g., -30°C to 0°C).

  • Stir the reaction mixture for several hours at the low temperature.

  • The resulting L-pipecolic acid chloride hydrochloride can be used directly in the next step.

Step 2: Condensation with 2,6-xylidine

  • In a separate vessel, prepare a solution of 2,6-xylidine in a mixture of acetone and N-methylpyrrolidone.

  • Slowly add the L-pipecolic acid chloride hydrochloride from Step 1 to the 2,6-xylidine solution.

  • Heat the reaction mixture and stir until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or HPLC).

  • After completion, cool the reaction mixture and process it to isolate the L-N-pipecolylxylidide. This typically involves extraction and crystallization.

Visualizations

The following diagrams illustrate key pathways and workflows related to the application of L-pipecolic acid.

Biosynthesis_of_L_Pipecolic_Acid cluster_enzymatic Enzymatic Synthesis Lysine L-Lysine Intermediate1 Δ¹-Piperideine-2-carboxylate Lysine->Intermediate1 Lysine Cyclodeaminase (LCD) or L-lysine α-oxidase PipecolicAcid L-Pipecolic Acid Intermediate1->PipecolicAcid Δ¹-Piperideine-2-carboxylate Reductase

Caption: Enzymatic biosynthesis of L-pipecolic acid from L-lysine.

Ropivacaine_Synthesis_Workflow cluster_synthesis Ropivacaine Synthesis DL_Pipecolic DL-Pipecolic Acid L_Pipecolic L-Pipecolic Acid DL_Pipecolic->L_Pipecolic Chiral Resolution (e.g., with tartaric acid) AcidChloride L-Pipecolic Acid Chloride Hydrochloride L_Pipecolic->AcidChloride Activation (e.g., with PCl5) Xylidide L-N-Pipecolylxylidide AcidChloride->Xylidide Condensation with 2,6-xylidine Ropivacaine Ropivacaine Xylidide->Ropivacaine N-propylation

Caption: Simplified workflow for the synthesis of ropivacaine from L-pipecolic acid.

Rapamycin_Biosynthesis_Pathway cluster_rapamycin Rapamycin Biosynthesis Lysine L-Lysine PipecolicAcid L-Pipecolic Acid Lysine->PipecolicAcid Lysine Cyclodeaminase (RapL) Prerapamycin Prerapamycin PipecolicAcid->Prerapamycin Polyketide Polyketide Chain Polyketide->Prerapamycin Non-Ribosomal Peptide Synthetase (NRPS) Rapamycin Rapamycin Prerapamycin->Rapamycin Post-PKS Tailoring

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-2-carboxylic acid, also known as pipecolic acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals and natural products. The stereochemistry at the C-2 position is often critical for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the efficient preparation of enantiomerically pure (R)- and (S)-piperidine-2-carboxylic acid is of significant interest in drug discovery and development. Enzymatic kinetic resolution has emerged as a powerful and green alternative to classical chemical resolution methods, offering high enantioselectivity under mild reaction conditions.

This document provides detailed application notes and protocols for the two primary enzymatic strategies for the resolution of racemic piperidine-2-carboxylic acid: lipase-catalyzed resolution of its esters and amidase-catalyzed resolution of its amide .

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which two enantiomers in a racemic mixture react at different rates with a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting enantiomer (which remains as the unreacted substrate). The efficiency of a kinetic resolution is typically described by the enantiomeric excess (ee) of the product and the remaining substrate, and the conversion rate of the reaction.

Two common approaches for the enzymatic resolution of racemic piperidine-2-carboxylic acid are:

  • Lipase-Catalyzed Hydrolysis/Transesterification of Esters: A racemic ester of piperidine-2-carboxylic acid is subjected to hydrolysis or transesterification catalyzed by a lipase. The lipase will selectively catalyze the reaction of one enantiomer, yielding the corresponding carboxylic acid (in hydrolysis) or a new ester (in transesterification) and leaving the unreacted ester enriched in the other enantiomer.

  • Amidase-Catalyzed Hydrolysis of Amides: A racemic amide of piperidine-2-carboxylic acid is hydrolyzed by an amidase. The enzyme selectively converts one enantiomer of the amide into the corresponding carboxylic acid, while the other enantiomer of the amide remains largely unreacted.

Lipase-Catalyzed Resolution of Racemic Ethyl Piperidine-2-carboxylate

This protocol describes a general procedure for the kinetic resolution of racemic ethyl piperidine-2-carboxylate using Candida antarctica lipase B (CALB), a versatile and commonly used lipase in biocatalysis.

Experimental Workflow: Lipase-Catalyzed Resolution

G cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis rac_ester Racemic Ethyl Piperidine-2-carboxylate reaction Incubation with Stirring (Controlled Temperature and Time) rac_ester->reaction solvent Organic Solvent (e.g., MTBE) solvent->reaction buffer Aqueous Buffer (for hydrolysis) buffer->reaction calb Immobilized CALB calb->reaction filtration Filtration to remove enzyme reaction->filtration extraction Liquid-Liquid Extraction (separation of acid and ester) filtration->extraction purification Chromatography or Crystallization extraction->purification analysis Chiral HPLC/GC for Enantiomeric Excess (ee) and Conversion purification->analysis G cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification cluster_analysis Analysis culture Cultivation of Microorganism (e.g., Pseudomonas fluorescens) harvest Harvest and Wash Bacterial Cells culture->harvest reaction Incubation of Cells with Substrate harvest->reaction rac_amide Racemic Piperidine-2-carboxamide rac_amide->reaction buffer Aqueous Buffer buffer->reaction centrifugation Centrifugation to remove cells reaction->centrifugation separation Ion-Exchange Chromatography or Crystallization centrifugation->separation analysis Chiral HPLC for Enantiomeric Excess (ee) and Conversion separation->analysis

Application Notes and Protocols: (S)-Piperidine-2-carboxylic Acid as a Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperidine-2-carboxylic acid, also known as (S)-pipecolic acid, is a chiral cyclic amino acid.[1][2] While it is a valuable chiral building block in the synthesis of pharmaceuticals and other complex molecules, its application as a resolving agent for the separation of enantiomers is less commonly documented. However, based on its chemical properties as a chiral acid, it holds potential for the resolution of racemic bases, particularly amines, through the formation of diastereomeric salts. This document provides a detailed overview of the principles, a general protocol, and illustrative data for the use of (S)-piperidine-2-carboxylic acid as a resolving agent.

(S)-Piperidine-2-carboxylic acid is a white to light yellow crystalline powder with a melting point of approximately 272°C.[2] It is soluble in water and has a pKa of about 2.28 for the carboxylic acid group.[1][3] These properties are conducive to its use in diastereomeric salt resolution, where salt formation and selective crystallization are key steps.

Principle of Chiral Resolution

Chiral resolution using (S)-piperidine-2-carboxylic acid is based on the reaction of the chiral acid (the resolving agent) with a racemic mixture of a basic compound (e.g., an amine). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The general workflow involves:

  • Salt Formation: Reaction of the racemic base with (S)-piperidine-2-carboxylic acid in a suitable solvent to form a mixture of two diastereomeric salts.

  • Fractional Crystallization: Selective crystallization of the less soluble diastereomeric salt from the solution.

  • Isolation: Separation of the crystallized salt by filtration.

  • Liberation of the Enantiomer: Treatment of the isolated diastereomeric salt with a base to regenerate the free amine, now in an enantiomerically enriched form.

  • Recovery of the Resolving Agent: The resolving agent can often be recovered from the mother liquor and the salt decomposition step for reuse.

Illustrative Application: Resolution of a Racemic Primary Amine

This section provides a hypothetical but plausible protocol for the resolution of a racemic primary amine using (S)-piperidine-2-carboxylic acid. The quantitative data presented is for illustrative purposes to demonstrate the potential efficacy of this method.

Data Presentation

Table 1: Illustrative Resolution of Racemic 1-Phenylethylamine with (S)-Piperidine-2-carboxylic Acid

EntrySolventMolar Ratio (Amine:Acid)Temp (°C)Yield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) of Salt (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)
1Ethanol1:125429594
2Methanol1:125389291
3Isopropanol1:125459796
4Acetone1:125358887
5Isopropanol1:0.525309897

Table 2: Physicochemical Properties of (S)-Piperidine-2-carboxylic Acid

PropertyValueReference
Molecular FormulaC₆H₁₁NO₂[1][2]
Molecular Weight129.16 g/mol [2]
Melting Point272 °C[1][2]
pKa (Carboxylic Acid)~2.28[1][3]
SolubilitySoluble in water[1][2]
AppearanceWhite to light yellow crystalline powder[2]

Experimental Protocols

Protocol 1: General Procedure for the Resolution of a Racemic Amine

Materials:

  • Racemic amine

  • (S)-Piperidine-2-carboxylic acid

  • Anhydrous solvent (e.g., ethanol, methanol, isopropanol, acetone)

  • 2 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)

  • Polarimeter or chiral HPLC for determining enantiomeric excess

Procedure:

  • Diastereomeric Salt Formation: a. In a round-bottom flask, dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., isopropanol) with gentle heating. b. In a separate flask, dissolve (S)-piperidine-2-carboxylic acid (0.5 - 1.0 eq.) in the same solvent, also with gentle heating. c. Slowly add the resolving agent solution to the amine solution with stirring. d. Allow the mixture to cool slowly to room temperature and then, if necessary, in an ice bath to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial. e. Stir the resulting slurry for a predetermined time (e.g., 2-24 hours) to allow for complete crystallization.

  • Isolation of the Diastereomeric Salt: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with a small amount of the cold solvent. c. Dry the solid to a constant weight. d. Determine the diastereomeric excess (d.e.) of the salt by a suitable method (e.g., NMR spectroscopy).

  • Liberation of the Enantiomerically Enriched Amine: a. Suspend the diastereomeric salt in water. b. Add 2 M NaOH solution dropwise with stirring until the pH is basic (pH > 10) to deprotonate the amine. c. Extract the liberated amine with an organic solvent (e.g., dichloromethane) three times. d. Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched amine. f. Determine the enantiomeric excess (e.e.) of the amine using a polarimeter or chiral HPLC.

  • Recovery of the Resolving Agent: a. Acidify the aqueous layer from step 3c with 2 M HCl until the pH is acidic (pH < 2). b. If (S)-piperidine-2-carboxylic acid precipitates, it can be collected by filtration. Otherwise, the aqueous solution can be concentrated to recover the hydrochloride salt of the resolving agent.

Visualizations

Resolution_Workflow cluster_0 Resolution Process racemic_amine Racemic Amine (R/S Mixture) salt_formation Diastereomeric Salt Formation in a Suitable Solvent racemic_amine->salt_formation resolving_agent (S)-Piperidine-2-carboxylic Acid resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(S)-Acid and (S)-Amine-(S)-Acid) salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(S)-Acid) fractional_crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in the More Soluble Salt) fractional_crystallization->mother_liquor isolation Isolation (Filtration) less_soluble_salt->isolation decomposition_more Decomposition (Base Treatment) mother_liquor->decomposition_more decomposition_less Decomposition (Base Treatment) isolation->decomposition_less enantioenriched_amine Enantioenriched Amine (e.g., (R)-Amine) decomposition_less->enantioenriched_amine recovered_resolving_agent Recovered Resolving Agent decomposition_less->recovered_resolving_agent

Caption: Workflow for chiral resolution using (S)-piperidine-2-carboxylic acid.

Signaling_Pathway cluster_1 Logical Relationships in Diastereomeric Salt Formation racemic_base Racemic Base (B) (R-B and S-B) reaction Reaction racemic_base->reaction chiral_acid Chiral Acid (S-A) (S)-Piperidine-2-carboxylic acid chiral_acid->reaction diastereomer1 Diastereomeric Salt 1 (R-B • S-A) reaction->diastereomer1 diastereomer2 Diastereomeric Salt 2 (S-B • S-A) reaction->diastereomer2 separation Physical Separation (e.g., Crystallization) diastereomer1->separation diastereomer2->separation pure_diastereomer1 Pure Diastereomer 1 separation->pure_diastereomer1 pure_diastereomer2 Pure Diastereomer 2 separation->pure_diastereomer2 liberation1 Liberation pure_diastereomer1->liberation1 liberation2 Liberation pure_diastereomer2->liberation2 enantiomer1 Enantiomer 1 (R-B) liberation1->enantiomer1 recovered_acid Recovered Chiral Acid (S-A) liberation1->recovered_acid enantiomer2 Enantiomer 2 (S-B) liberation2->enantiomer2 liberation2->recovered_acid

Caption: Logical relationships in diastereomeric salt resolution.

Conclusion

While not a conventional choice, (S)-piperidine-2-carboxylic acid possesses the necessary chemical characteristics to serve as a resolving agent for racemic bases. The provided general protocol and illustrative data offer a starting point for researchers interested in exploring its potential in chiral separations. Successful resolution will depend on the specific substrate and the careful optimization of experimental conditions, particularly the choice of solvent and crystallization temperature. The principles outlined in this document provide a solid foundation for the development of specific resolution procedures tailored to the needs of drug development and chemical research.

References

Application Notes and Protocols for the Synthesis of Ropivacaine from L-Pipecolic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ropivacaine, a widely used local anesthetic, starting from L-pipecolic acid hydrochloride. The described methodology is based on established chemical transformations, including the formation of an amide linkage followed by N-alkylation. This document outlines the reaction pathway, experimental procedures, and presents key quantitative data to guide researchers in the successful synthesis and purification of the target compound.

Chemical Synthesis Pathway

The synthesis of ropivacaine from L-pipecolic acid hydrochloride is a two-step process. The first step involves the acylation of 2,6-dimethylaniline with the acid chloride derivative of L-pipecolic acid to form the intermediate (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. The second step is the N-alkylation of this intermediate with an n-propyl halide to yield ropivacaine.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: N-Alkylation L_Pipecolic_Acid_HCl L-Pipecolic Acid Hydrochloride Acyl_Chloride (S)-Piperidine-2-carbonyl chloride hydrochloride L_Pipecolic_Acid_HCl->Acyl_Chloride SOCl2 or PCl5 Intermediate (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide Acyl_Chloride->Intermediate 2,6-dimethylaniline Intermediate_ref (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide Ropivacaine Ropivacaine Intermediate_ref->Ropivacaine n-propyl bromide, K2CO3

Caption: Synthetic pathway of Ropivacaine from L-Pipecolic Acid Hydrochloride.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of ropivacaine.

Protocol 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Intermediate)

This protocol describes the formation of the amide intermediate. One method involves the use of thionyl chloride for the formation of the acyl chloride in situ, followed by reaction with 2,6-dimethylaniline.[1][2] An alternative approach utilizing ultrasound irradiation has also been reported to proceed under milder conditions.[3]

Materials:

  • L-pipecolic acid hydrochloride

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • 2,6-dimethylaniline (2,6-xylidine)

  • Toluene or other suitable organic solvent

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Formation of Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-pipecolic acid hydrochloride in toluene.

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the reaction mixture to 55°C for 1 hour to facilitate the formation of (S)-piperidine-2-carbonyl chloride hydrochloride.[1]

  • Amidation: In a separate flask, dissolve 2,6-dimethylaniline in a suitable solvent.

  • Cool the acyl chloride solution and slowly add the 2,6-dimethylaniline solution.

  • The reaction can be carried out at elevated temperatures (e.g., 58°C for 5 hours) to drive the reaction to completion.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with an aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of Ropivacaine (N-alkylation)

This protocol outlines the N-alkylation of the piperidine nitrogen to introduce the n-propyl group.

Materials:

  • (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

  • n-propyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Diisopropyl ether (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in DMF.

  • Add potassium carbonate to the solution.

  • Slowly add n-propyl bromide to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90°C and maintain for 2-10 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude ropivacaine base as a white solid.[1]

  • Filter the solid and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as diisopropyl ether, to yield pure ropivacaine base.[4]

Overall Workflow

The entire process from starting material to the final purified product can be visualized as a multi-step workflow involving reaction and purification stages.

Workflow cluster_prep Preparation of Intermediate cluster_final Preparation of Ropivacaine Start L-Pipecolic Acid HCl Acyl_Chloride_Formation Acyl Chloride Formation (SOCl2 or PCl5) Start->Acyl_Chloride_Formation Amidation Amidation with 2,6-dimethylaniline Acyl_Chloride_Formation->Amidation Intermediate_Purification Work-up & Purification Amidation->Intermediate_Purification Intermediate (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide Intermediate_Purification->Intermediate N_Alkylation N-Alkylation (n-propyl bromide) Intermediate->N_Alkylation Final_Purification Work-up & Purification N_Alkylation->Final_Purification Final_Product Ropivacaine Base Final_Purification->Final_Product

Caption: Overall workflow for the preparation of Ropivacaine.

Quantitative Data Summary

The following tables summarize the quantitative data reported in various literature for the synthesis of ropivacaine and its intermediate.

Table 1: Reaction Conditions and Yields for the Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
L-pipecolic acid, SOCl₂, 2,6-dimethylanilineToluene55 (acylation), 58 (amidation)1 (acylation), 5 (amidation)~86[1]
L-pipecolic acid, SOCl₂, 2,6-dimethylaniline-40 (ultrasound)--[3]

Table 2: Reaction Conditions and Yields for the Synthesis of Ropivacaine

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
(S)-pipecoloxylididen-propyl bromide, K₂CO₃DMF85-90294.6[1]
(S)-pipecoloxylididen-propyl bromide, K₂CO₃DMF78 ± 2295.0[1]
(S)-pipecoloxylididen-propyl bromideTHFReflux20-2494[4]
(S)-pipecoloxylidide1-bromopropane-50 (ultrasound)1-[3]

Table 3: Purity and Characterization of Ropivacaine

PropertyValueReference
HPLC Purity99.75%[4]
HPLC Enantiomeric Purity99.54%[4]
Total Yield (from L-2-pipecolic acid)67.5%[3]
Specific Rotation [α]²⁵_D_-6.6° (c = 2, H₂O)[3]

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions and purification methods may require optimization based on the specific laboratory setup and scale of the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: L-Pipecolic Acid Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of L-pipecolic acid. Our goal is to help you identify and resolve common impurities, ensuring the high purity required for your research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of L-pipecolic acid?

The primary impurity of concern is the unwanted D-enantiomer, D-pipecolic acid, especially in non-stereoselective chemical synthesis routes starting from DL-pipecolic acid. Other potential impurities include:

  • Unreacted starting materials: Such as L-lysine or DL-pipecolic acid.

  • Reagents and resolving agents: For example, residual tartaric acid used in chiral resolution.[1]

  • By-products: Arising from side reactions during synthesis, which can vary depending on the synthetic route. For instance, when using phosphorous pentachloride, acid fumes can be liberated.[1]

  • Solvents: Residual solvents used during the reaction or purification steps.

Q2: How can I determine the enantiomeric purity of my L-pipecolic acid sample?

Several analytical techniques can be employed to determine the enantiomeric purity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the amino acid but provides high sensitivity and accuracy.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that can directly analyze the enantiomers without derivatization.[4]

Q3: What are the main strategies for removing the D-pipecolic acid impurity?

The most common strategy is chiral resolution . This involves the use of a chiral resolving agent, such as D- or L-tartaric acid, to form diastereomeric salts with the racemic mixture of pipecolic acid.[1] These salts have different solubilities, allowing for their separation by fractional crystallization. One embodiment of this method involves a double resolution, first with one enantiomer of tartaric acid to remove the bulk of the unwanted isomer, followed by resolution with the other tartaric acid enantiomer to further purify the desired L-pipecolic acid.[1]

Enzymatic methods can also be employed for resolution or for the direct enantioselective synthesis of L-pipecolic acid from L-lysine, which can yield high enantiomeric purity.[1]

Troubleshooting Guides

Issue 1: Low Enantiomeric Purity After Chiral Resolution

Problem: The enantiomeric excess (e.e.) of L-pipecolic acid is below the desired specification after performing a chiral resolution with tartaric acid.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Crystallization Ensure the solution is allowed to stand for a sufficient amount of time at the specified temperature to allow for complete precipitation of the diastereomeric salt.[1] Consider extending the crystallization time or slowly cooling the solution.
Incorrect Solvent System The choice and ratio of solvents are critical for effective separation. The water content in alcohol-based solvent systems can significantly impact yield and purity.[1] Re-evaluate the solvent composition based on established protocols.
Suboptimal Temperature Control The temperature during crystallization directly affects the solubility of the diastereomeric salts and, consequently, the optical purity.[1] Precisely control the temperature throughout the crystallization process.
Insufficient Purity of Resolving Agent The purity of the tartaric acid used will impact the efficiency of the resolution. Use a high-purity grade of D- or L-tartaric acid.
Single Resolution Insufficient For very high purity requirements, a single resolution step may not be enough. Consider performing a second resolution step with the opposite enantiomer of the resolving agent.[1]
Issue 2: Low Yield of L-Pipecolic Acid After Purification

Problem: The overall yield of purified L-pipecolic acid is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Losses During Filtration and Washing Minimize the volume of cold solvent used for washing the precipitated salt to avoid dissolving the product. Ensure the filtration setup is efficient to recover all the solid material.
Co-precipitation of Both Diastereomers If the crystallization conditions (e.g., cooling rate, solvent composition) are not optimal, both diastereomeric salts may precipitate, reducing the yield of the desired enantiomer. Optimize the crystallization protocol.
Degradation During Synthesis Certain reagents and high temperatures can lead to product degradation. For example, using phosphorous pentachloride at elevated temperatures can lead to lower yields.[1] If applicable, consider milder reaction conditions or alternative reagents.
Inefficient Extraction from Bioconversion Mixture When recovering from an enzymatic synthesis, the extraction method is crucial. Liquid-liquid extraction with a suitable solvent like methyl ethyl ketone (MEK) should be optimized for pH, temperature, and solvent-to-aqueous ratio to maximize recovery.[5]

Experimental Protocols

Protocol 1: Chiral Resolution of DL-Pipecolic Acid using Tartaric Acid

This protocol is based on the principle of forming diastereomeric salts with differing solubilities.[1]

Materials:

  • DL-Pipecolic acid

  • L-Tartaric acid

  • D-Tartaric acid

  • 95% Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Heating mantle with stirring

  • Filtration apparatus

Procedure:

  • First Resolution (Removal of D-isomer): a. In a suitable flask, dissolve DL-pipecolic acid in a mixture of 95% ethanol and water (e.g., 15:1 v/v) by heating to approximately 80°C with stirring. b. Add an equimolar amount of L-tartaric acid and continue stirring until a clear solution is obtained. c. Allow the solution to cool slowly to room temperature (e.g., 25°C) and let it stand for 48 hours to allow for the precipitation of the D-pipecolic acid-L-tartrate salt. d. Filter the solid and wash it with a small amount of cold 95% ethanol. The filtrate contains the enriched L-pipecolic acid.

  • Isolation of Enriched L-Pipecolic Acid: a. Reduce the volume of the filtrate by evaporation under reduced pressure. b. Allow the concentrated solution to stand at room temperature for 24 hours to crystallize the L-pipecolic acid-L-tartrate salt. c. Isolate the crystals by filtration.

  • Second Resolution (Purification of L-isomer): a. Dissolve the L-pipecolic acid-L-tartrate salt obtained in the previous step in a minimal amount of hot water. b. Add an equimolar amount of D-tartaric acid. c. Follow a similar crystallization and filtration procedure as in step 1 to precipitate and isolate the highly pure L-pipecolic acid-D-tartrate salt.

  • Liberation of Free L-Pipecolic Acid: a. Dissolve the purified diastereomeric salt in water. b. Pass the solution through a suitable ion-exchange resin to remove the tartaric acid. c. Elute the L-pipecolic acid and concentrate the eluate to obtain the purified product.

Protocol 2: Analysis of Enantiomeric Purity by GC-MS

This protocol provides a general workflow for determining the enantiomeric purity of L-pipecolic acid using GC-MS after derivatization.[2][3]

Materials:

  • L-pipecolic acid sample

  • Internal standard (e.g., norvaline)

  • Propyl chloroformate

  • Sodium hydroxide solution

  • Organic solvent (e.g., chloroform)

  • GC-MS system with a suitable chiral column

Procedure:

  • Sample Preparation: a. Accurately weigh a small amount of the L-pipecolic acid sample and dissolve it in a known volume of deionized water. b. Add a known amount of the internal standard.

  • Derivatization: a. In a reaction vial, mix the sample solution with a sodium hydroxide solution. b. Add propyl chloroformate and an organic solvent. c. Vortex the mixture vigorously for a specified time (e.g., 1 minute) to allow for the derivatization of the amino and carboxyl groups. d. Centrifuge to separate the phases and collect the organic layer containing the derivatized analytes.

  • GC-MS Analysis: a. Inject an aliquot of the organic layer into the GC-MS system. b. Use a temperature program that allows for the separation of the derivatized D- and L-pipecolic acid enantiomers on the chiral column. c. Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for sensitive and specific detection of the target ions for pipecolic acid and the internal standard.

  • Data Analysis: a. Integrate the peak areas for the D- and L-pipecolic acid enantiomers. b. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = (Area_L - Area_D) / (Area_L + Area_D) * 100.

Data Presentation

Table 1: Expected Purity Levels with Different Purification Strategies

Purification MethodTypical Enantiomeric PurityReference
Single Chiral Resolution~90%[1]
Double Chiral Resolution>99%[1]
Enzymatic Conversion from L-Lysineup to 100%[1]
Liquid-Liquid Extraction (from bioconversion)Purity of 93.1% with a 22.8% yield has been reported[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis L-Pipecolic Acid Synthesis (e.g., from DL-pipecolic acid) resolution Chiral Resolution (e.g., with Tartaric Acid) synthesis->resolution Crude Product crystallization Fractional Crystallization resolution->crystallization isolation Isolation of Diastereomeric Salt crystallization->isolation liberation Liberation of Free L-Pipecolic Acid isolation->liberation analysis Purity Analysis (e.g., Chiral HPLC/GC-MS) liberation->analysis Purified Product

Caption: Workflow for the purification and analysis of L-pipecolic acid.

troubleshooting_logic start Low Enantiomeric Purity Detected check_crystallization Review Crystallization Conditions? start->check_crystallization optimize_crystallization Optimize Time, Temp, & Solvent Ratio check_crystallization->optimize_crystallization Yes check_reagent Check Resolving Agent Purity? check_crystallization->check_reagent No end Achieve Desired Purity optimize_crystallization->end use_high_purity_reagent Use High-Purity Resolving Agent check_reagent->use_high_purity_reagent Yes consider_double_resolution Perform Second Resolution Step check_reagent->consider_double_resolution No use_high_purity_reagent->end consider_double_resolution->end

Caption: Troubleshooting logic for low enantiomeric purity.

References

Technical Support Center: (S)-Piperidine-2-Carboxylic Acid Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges in the scale-up of (S)-piperidine-2-carboxylic acid (also known as L-Pipecolinic Acid) production. This document provides troubleshooting advice and frequently asked questions to address common issues encountered during the transition from laboratory-scale experiments to pilot and production-scale manufacturing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for (S)-piperidine-2-carboxylic acid suitable for large-scale production?

A1: Several routes are employed, with the choice depending on factors like cost, desired purity, and available equipment. Key industrial strategies include:

  • Catalytic Hydrogenation of Pyridine Precursors: This is a common approach involving the reduction of 2-picolinic acid or its derivatives.[1] Catalysts like palladium-on-carbon (Pd/C), rhodium, and iridium complexes are often used.[2][3][4] While effective, this method requires careful management of high-pressure hydrogen and catalyst selection to avoid poisoning and ensure chemoselectivity.[3][5]

  • Biocatalytic Synthesis from L-Lysine: This route mimics the natural biosynthetic pathway and is gaining traction due to its high stereoselectivity and sustainability.[6][7] It typically involves enzymes like lysine cyclodeaminase or a multi-enzyme cascade to convert L-lysine into the target molecule.[6][8]

  • Chemical Resolution of a Racemic Mixture: This involves synthesizing racemic pipecolic acid and then separating the desired (S)-enantiomer using a chiral resolving agent, such as L-tartaric acid.[9] This method can be effective but adds steps and generates waste from the unwanted enantiomer.

Q2: What are the most common challenges when scaling up chemical synthesis routes like hydrogenation?

A2: Transitioning from lab to production scale introduces significant challenges:

  • Heat Transfer: Exothermic hydrogenation reactions that are easily managed in the lab can lead to dangerous temperature spikes and side reactions in large reactors due to a lower surface-area-to-volume ratio.[10]

  • Mass Transfer & Mixing: Inefficient mixing in large vessels can cause localized concentration gradients, leading to incomplete reactions and the formation of impurities.[10] High pressure and temperature are often required to saturate the aromatic ring, which poses equipment challenges.[11]

  • Catalyst Management: Homogeneous catalysts can be difficult to separate from the product at scale.[4] Heterogeneous catalysts can suffer from deactivation (poisoning) by the nitrogen-containing substrate, and their recovery and reuse are critical for cost-effectiveness.[3]

  • Cost and Safety: The use of expensive precious metal catalysts and high-pressure hydrogen gas introduces significant cost and safety considerations at an industrial scale.[11][12]

Q3: What are the key hurdles in scaling up biocatalytic production?

A3: Biocatalytic routes present a unique set of scale-up challenges:

  • Enzyme Stability: Enzymes operate within narrow temperature and pH ranges. Maintaining these optimal conditions in a large bioreactor can be difficult.[13]

  • Substrate and Product Inhibition: High concentrations of the starting material (L-lysine) or the product ((S)-piperidine-2-carboxylic acid) can inhibit enzyme activity, slowing down or stalling the reaction.[13]

  • Cofactor Recycling: Many enzymatic reactions require cofactors (e.g., NAD+/NADH), which are expensive. Efficient in-situ recycling is crucial for economic viability.[8]

  • Downstream Processing: Separating the product from enzymes, biomass, and media components can be more complex than in traditional chemical synthesis, often requiring specialized purification techniques.[6]

Q4: How does the purification strategy need to change from lab to production scale?

A4: Purification is often a major bottleneck in scale-up.

  • Chromatography: While flash chromatography is common in the lab, it is generally not economically viable for large-scale production due to high solvent consumption and low throughput.[12][14]

  • Crystallization and Precipitation: These are preferred methods for industrial-scale purification. However, developing a robust crystallization process requires significant optimization of solvent systems, temperature profiles, and seeding strategies.[9][15]

  • Acid-Base Extraction: This can be an effective technique for isolating the amphoteric product from neutral or basic impurities but requires large volumes of solvents and aqueous solutions.[16]

Section 2: Troubleshooting Guides

Issue 1: Low or Inconsistent Yield Upon Scale-Up
  • Symptoms: Reaction yield drops significantly compared to lab results; batch-to-batch variability increases.

  • Potential Causes:

    • Inefficient Heat Transfer: Localized "hot spots" in an exothermic reaction are causing product or reagent degradation.[10]

    • Poor Mixing: Inadequate agitation leads to non-uniform reaction conditions and incomplete conversion.[10]

    • Catalyst Deactivation (Chemical): The catalyst is being poisoned or is not staying suspended in the reaction mixture.[5]

    • Enzyme Inhibition (Biocatalytic): Product or substrate concentration has reached an inhibitory level in the bioreactor.[13]

  • Solutions:

    • Improve Thermal Management: Use a reactor with a high-efficiency cooling jacket and control the addition rate of reagents to manage the exotherm.[10]

    • Optimize Mixing: Re-evaluate the impeller design and agitation speed to ensure homogeneity. For hydrogenations, ensure efficient gas-liquid mixing.

    • Re-evaluate Catalyst System: Switch to a more robust heterogeneous catalyst. In flow chemistry setups, a packed-bed reactor can mitigate mixing and catalyst separation issues.[8][11]

    • Implement Fed-Batch or Continuous Flow (Biocatalytic): For biocatalysis, a fed-batch strategy can maintain substrate and product concentrations below inhibitory levels. A continuous flow reactor can remove the product as it is formed.[17]

Issue 2: Increased Impurity Profile at Scale
  • Symptoms: New or significantly higher levels of byproducts are detected by HPLC analysis in production batches.

  • Potential Causes:

    • Side Reactions: Higher temperatures or longer reaction times at scale are promoting alternative reaction pathways.[5]

    • Over-alkylation/Reaction: In syntheses involving alkylation, poor mixing can lead to localized excesses of the alkylating agent, causing the formation of quaternary salts.[10]

    • Incomplete Hydrogenation: In catalytic reductions, insufficient hydrogen pressure or catalyst activity can lead to partially saturated intermediates like di- or tetrahydropyridines.[11]

  • Solutions:

    • Stricter Parameter Control: Tightly control temperature and reaction time. Monitor the reaction closely to stop it once the desired conversion is reached.[5]

    • Controlled Reagent Addition: Add reactive agents slowly and sub-surface to ensure rapid dispersion and minimize localized high concentrations.[10]

    • Optimize Hydrogenation Conditions: Increase hydrogen pressure or catalyst loading. Ensure the catalyst is appropriate for the substrate and not prone to deactivation.[11] A flow reactor can provide better control over pressure and temperature.[11]

Issue 3: Purification and Isolation Failures
  • Symptoms: The product fails to crystallize, oils out of solution, or shows poor purity after isolation.

  • Potential Causes:

    • Different Impurity Profile: The impurities present at scale may act as crystallization inhibitors.

    • Solvent and Temperature Issues: The solubility curve of the product may differ in the presence of new impurities, making the lab-scale crystallization protocol ineffective.

    • pH Control: For a zwitterionic compound like (S)-piperidine-2-carboxylic acid, precise pH control is critical for successful precipitation.

  • Solutions:

    • Characterize Impurities: Identify the main impurities using LC-MS or NMR to understand how they might interfere with purification.[16]

    • Re-develop Crystallization Protocol: Screen various solvent/anti-solvent systems and develop a controlled cooling profile. Seeding the crystallization can be critical for reproducibility at scale.

    • Implement pH-Controlled Precipitation: Carefully control the pH during workup to find the isoelectric point where the product has minimal solubility, allowing for selective precipitation.

    • Consider Salt Formation: Purifying the product as a salt (e.g., hydrochloride) can sometimes lead to a more robust and crystalline solid that is easier to handle and purify.[9][18]

Section 3: Data Presentation & Protocols

Quantitative Data Summary

Table 1: Comparison of Key Parameters in Lab vs. Production Scale

Parameter Laboratory Scale (Grams) Pilot/Production Scale (Kilograms) Rationale for Change & Key Considerations
Heat Transfer High surface-area-to-volume ratio; efficient dissipation via bath. Low surface-area-to-volume ratio; risk of localized hot spots. Requires reactor with a cooling jacket and controlled reagent addition to manage exotherms.[10]
Mixing Magnetic stirrer often sufficient. Mechanical overhead stirrer required. Impeller design and agitation speed are critical for maintaining homogeneity and, in hydrogenations, gas dispersion.[10]
Reaction Time Often shorter due to efficient heat and mass transfer. May need to be extended to ensure complete conversion, or could be shorter in optimized systems. Monitor reaction progress closely; do not assume lab-scale times will translate directly.[5]

| Purification | Flash chromatography is common. | Crystallization, precipitation, or salt formation are preferred. | Chromatography is not cost-effective at scale. Purification must be designed for throughput and robustness.[12][15] |

Table 2: Example Performance Data for Biocatalytic Systems This table illustrates typical data for a bienzymatic system for producing L-pipecolic acid, highlighting key performance indicators for scale-up.

Parameter Batch Reactor Continuous Flow (Packed-Bed Reactor) Significance for Scale-Up
Molar Conversion >99%[17] >99%[17] Demonstrates the intrinsic efficiency of the enzyme system.
Reaction Time Several hours 30-minute residence time[17] Flow chemistry dramatically increases productivity by reducing reaction time.
Productivity N/A Up to 2.5 g L⁻¹ h⁻¹[8] Space-time yield is a critical metric for assessing the economic viability of a continuous process.

| Cofactor Requirement | Catalytic amount (free)[8] | Can be co-immobilized with enzymes | Immobilizing the cofactor improves its stability and retention, reducing process costs. |

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Synthesis in a Packed-Bed Reactor (PBR)

This protocol is based on a cell-free enzymatic approach, which is advantageous for scale-up as it simplifies downstream processing.

  • Enzyme Immobilization: Co-immobilize the required enzymes (e.g., lysine-6-dehydrogenase and pyrroline-5-carboxylate reductase) onto a solid support (e.g., epoxy resin beads) following the manufacturer's protocol. This allows for catalyst reuse and is ideal for a flow setup.[8]

  • Reactor Setup: Pack the immobilized enzymes into a column to create a packed-bed reactor (PBR). Connect the PBR to a pump capable of delivering a consistent flow rate.

  • Substrate Preparation: Prepare a buffered solution (e.g., 50 mM potassium phosphate, pH 8.0) containing the substrate (e.g., 10 mM L-lysine) and a catalytic amount of the necessary cofactor (e.g., NAD+), if not co-immobilized.[8]

  • Reaction Execution:

    • Equilibrate the PBR by pumping the buffer solution through it.

    • Pump the substrate solution through the PBR at a defined flow rate to achieve the desired residence time (e.g., 30 minutes).[17] Maintain the reactor at the optimal temperature for the enzymes (e.g., 37°C).

  • Downstream Processing:

    • The product solution exiting the reactor is collected.

    • A "catch-and-release" strategy can be used for purification, where the product is captured on an ion-exchange column and then eluted, separating it from the cofactor and any unreacted substrate.[8]

    • The purified product can then be isolated by crystallization or lyophilization.

Protocol 2: General Procedure for Catalytic Hydrogenation of a Pyridine Precursor

Safety Warning: High-pressure hydrogenation is hazardous and must be performed in specialized equipment by trained personnel using appropriate safety precautions.[4]

  • Reactor Charging: In a high-pressure reactor (autoclave), charge the pyridine substrate (e.g., 2-picolinic acid), a suitable solvent (e.g., methanol or water), and the heterogeneous catalyst (e.g., 5-10% Pd/C or Rh₂O₃).[2][4]

  • Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 5-80 bar).[4][11] Begin agitation and heat the reaction to the desired temperature (e.g., 40-80°C).[4][11]

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-Up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor again with an inert gas.

    • Remove the catalyst by filtration through a pad of celite. Caution: Palladium on carbon can be pyrophoric and should be handled wet.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification: The crude (S)-piperidine-2-carboxylic acid can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).[9]

Section 4: Visualizations

Logical and Experimental Workflows

Scale_Up_Workflow start_node Lab Scale Synthesis (Gram Scale) process_node Process Optimization & Safety Review start_node->process_node Success pilot_node Pilot Plant Run (Kilogram Scale) process_node->pilot_node Process Locked analysis_node Scale-Up Analysis (Yield, Purity, Cost) pilot_node->analysis_node Batch Complete analysis_node->process_node Re-optimize prod_node Full-Scale Production (Ton Scale) analysis_node->prod_node Meets Specs

Caption: General workflow for scaling up chemical production.

Troubleshooting_Yield problem Low Yield at Scale route1 Chemical Synthesis? problem->route1 route2 Biocatalysis? problem->route2 cause_chem1 Thermal Issues (Hot Spots) route1->cause_chem1 Yes cause_chem2 Poor Mixing or Mass Transfer route1->cause_chem2 Yes cause_chem3 Catalyst Deactivation route1->cause_chem3 Yes cause_bio1 Enzyme Inhibition (Substrate/Product) route2->cause_bio1 Yes cause_bio2 Suboptimal pH or Temperature route2->cause_bio2 Yes solution_chem1 Improve Cooling Control Reagent Addition cause_chem1->solution_chem1 solution_chem2 Optimize Agitation Use Flow Reactor cause_chem2->solution_chem2 solution_chem3 Change Catalyst Purify Reagents cause_chem3->solution_chem3 solution_bio1 Use Fed-Batch Implement Continuous Flow cause_bio1->solution_bio1 solution_bio2 Calibrate Probes Improve Reactor Control cause_bio2->solution_bio2

Caption: Troubleshooting logic for diagnosing low yield issues.

Biocatalytic_Process enzyme Free Enzyme (e.g., Lysine Cyclodeaminase) immobilize Immobilization (e.g., on Resin) enzyme->immobilize catalyst Immobilized Biocatalyst immobilize->catalyst bioreactor Bioreactor (Batch or Continuous Flow) catalyst->bioreactor bioreactor->catalyst Recycle downstream Downstream Processing (e.g., Ion Exchange) bioreactor->downstream product Purified (S)-Piperidine- 2-Carboxylic Acid downstream->product lysine L-Lysine (Substrate) lysine->bioreactor

Caption: Key steps in a modern biocatalytic production process.

References

Technical Support Center: Synthesis of Pipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of pipecolic acid derivatives.

Troubleshooting Guide

Q1: My reaction to synthesize pipecolic acid derivatives is resulting in a low yield. What are the critical parameters to optimize?

Low yields in the synthesis of pipecolic acid derivatives can often be attributed to several key factors related to reaction conditions and reagents. Careful optimization of these parameters is crucial for improving the outcome of your synthesis.

Key Areas for Investigation:

  • Reaction Conditions: The synthesis of pipecolic acid derivatives can be highly sensitive to the reaction environment. For instance, in a modified Strecker protocol, the addition of trimethylsilyl cyanide (TMSCN) to tetrahydropyridines proceeds rapidly, leading to α-amino nitriles in excellent yields, often without the need for further purification.[1] In contrast, some classical chemical syntheses may involve multiple steps with protection and deprotection, which can negatively impact the overall yield.

  • Starting Materials: The purity and stability of your starting materials are paramount. For example, when using cyclic imines as precursors, their stability and substitution pattern can influence the reaction efficiency.[2] Ensure that all starting materials are of high purity and are handled under appropriate conditions to prevent degradation.

  • Reagents and Catalysts: The choice and handling of reagents and catalysts are critical. In enzymatic syntheses, the activity of the enzymes used, such as lysine cyclodeaminase (RapL), is a key factor.[3] For chemical syntheses, the nature of the reagents, such as the use of a base like triethylamine to liberate a free amine from its hydrochloride salt, can significantly affect the reaction.[4]

  • pH Control: The pH of the reaction mixture can be a critical parameter, especially in reactions involving amino acids or amine hydrochlorides. For reactions with amino acids, a pH of around 9.5 may be optimal.[4] If the reaction medium is too acidic, the amine can be protonated, rendering it non-nucleophilic. Conversely, a highly basic medium (pH > 10) may lead to the decomposition of the starting material.[4]

  • Work-up Procedure: The product isolation and purification process can be a significant source of yield loss. Incomplete precipitation of the product or losses during filtration and washing can substantially reduce the isolated yield.[4] It is important to ensure that the precipitation is complete and to handle the solid product with care during isolation.

A logical approach to troubleshooting low yields is to systematically evaluate each of these factors. Below is a workflow diagram to guide your optimization process.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Purity and Stoichiometry of Starting Materials and Reagents start->check_reagents check_reagents->start Impure/Incorrect Stoichiometry optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, pH) check_reagents->optimize_conditions Reagents OK optimize_conditions->start No Improvement check_workup Evaluate Work-up and Purification Procedure optimize_conditions->check_workup Conditions Optimized check_workup->start Product Loss During Work-up analyze_reaction Monitor Reaction by TLC/LC-MS to Identify Side Products check_workup->analyze_reaction Work-up Optimized success Improved Yield check_workup->success No Significant Loss analyze_reaction->optimize_conditions Incomplete Conversion consult_literature Consult Literature for Alternative Synthetic Routes analyze_reaction->consult_literature Side Products Identified consult_literature->success

A troubleshooting workflow for addressing low yields in synthesis.

Frequently Asked Questions (FAQs)

Q2: What are some common synthetic routes for pipecolic acid derivatives, and what are their typical yields?

Several synthetic routes are available for producing pipecolic acid and its derivatives, each with its own advantages and typical yield ranges.

  • Modified Strecker Protocol: This method involves the addition of trimethylsilyl cyanide (TMSCN) to various tetrahydropyridines, followed by hydrolysis of the resulting α-amino nitriles. This approach can provide the corresponding amino acids in good to excellent yields.[1]

  • Multicomponent Reactions: A straightforward approach utilizes a multicomponent reaction starting from cyclic imines. This method can produce protected amino acids in high yields and with notable diastereoselectivity when chiral imines are used.[2]

  • Biocatalytic Synthesis: Cell-free enzymatic systems offer a green alternative to traditional chemical synthesis. For instance, a system combining a transaminase and a pyrroline-5-carboxylate reductase has been developed, achieving 60% conversion at a 50 mM scale.[5] Another redox-neutral system using a lysine-6-dehydrogenase and a pyrroline-5-carboxylate reductase showed complete conversion at 10 and 50 mM substrate concentrations within 24 hours.[5]

  • Synthesis from Aziridines: Chiral aziridines can serve as precursors for the synthesis of pipecolic acid derivatives through ring-opening reactions.[6]

Synthetic RouteKey Reagents/EnzymesTypical Yield/ConversionReference
Modified Strecker ProtocolTetrahydropyridines, TMSCNGood to Excellent[1]
Multicomponent ReactionCyclic iminesHigh[2]
Biocatalytic (Transaminase/Reductase)Transaminase, Pyrroline-5-carboxylate reductase60% conversion (50 mM scale)[5]
Biocatalytic (Dehydrogenase/Reductase)Lysine-6-dehydrogenase, Pyrroline-5-carboxylate reductase>99% conversion (up to 50 mM)[5]

Q3: How can I monitor the progress of my pipecolic acid derivative synthesis and characterize the product?

Effective reaction monitoring and product characterization are essential for optimizing your synthesis and confirming the identity and purity of your final compound.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a common technique for monitoring the progress of organic reactions.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

  • Product Characterization and Quantification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and reliable method for the quantification of pipecolic acid.[7] The analysis often requires a derivatization step to increase the volatility of the analyte. Common derivatizing agents include propyl chloroformate or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8]

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis and quantification of pipecolic acid and its derivatives. Derivatization with reagents like phenyl isothiocyanate (PITC) may be necessary for detection.[9]

    • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the exact mass of the synthesized derivative.[3]

Q4: I am working with a biological system. What is the biosynthetic pathway of pipecolic acid?

In biological systems such as plants, pipecolic acid is a key regulator of systemic acquired resistance (SAR), a form of inducible immunity. It is synthesized from L-lysine.

The biosynthesis of pipecolic acid in Arabidopsis thaliana involves the following key steps:

  • The aminotransferase ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN1) converts L-lysine to ε-amino-α-keto caproic acid.[8][10]

  • This intermediate then cyclizes to form Δ1-piperideine-2-carboxylic acid (P2C).[8][11]

  • The reductase SARD4 (SAR-DEFICIENT4) then converts P2C to pipecolic acid.[10][11]

This pathway is crucial for the accumulation of pipecolic acid in both local and distal tissues upon pathogen infection, which in turn helps to orchestrate the plant's defense response.[11][12]

PipecolicAcidBiosynthesis cluster_enzymes Enzymatic Conversions Lysine L-Lysine EAKC ε-amino-α-keto caproic acid Lysine->EAKC Transamination ALD1 ALD1 P2C Δ1-piperideine-2-carboxylic acid (P2C) SARD4 SARD4 PipecolicAcid Pipecolic Acid ALD1->P2C Cyclization SARD4->PipecolicAcid Reduction

Biosynthesis of pipecolic acid from L-lysine in plants.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of Pipecolic Acid

This protocol describes a general method for the quantification of pipecolic acid in biological samples using GC-MS with derivatization.

  • Sample Preparation and Extraction:

    • Homogenize the biological tissue (e.g., plant leaves) in 80% methanol.[7]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[7]

    • For plasma samples, perform deproteinization using a solvent like acetonitrile.[7]

  • Derivatization (Propyl Chloroformate Method):

    • Evaporate the solvent from the extracted sample under a stream of nitrogen.[7]

    • Add an internal standard (e.g., norvaline).[8]

    • Perform a one-step derivatization using propyl chloroformate.[8][13]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[7]

    • Use a temperature program to separate the analytes.

    • The eluent is introduced into a mass spectrometer for detection and quantification, often in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[8]

References

alternative methods for the synthesis of enantiomerically pure pipecolic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative methods in the synthesis of enantiomerically pure pipecolic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of enantiomerically pure pipecolic acid, categorized by the synthetic method.

Biocatalytic Synthesis from L-Lysine

Q1: My enzymatic conversion of L-lysine to L-pipecolic acid has a low yield. What are the potential causes and solutions?

A1: Low yields in the biocatalytic conversion of L-lysine can stem from several factors related to enzyme activity and reaction conditions.

  • Enzyme Inactivation: The enzyme, such as lysine cyclodeaminase (LCD), may be inactive or have low specific activity. Ensure the enzyme is properly expressed, purified (if applicable), and stored under appropriate conditions. For whole-cell biocatalysts, optimize induction conditions (e.g., IPTG concentration, temperature) to maximize active enzyme expression.

  • Cofactor Imbalance: The reaction catalyzed by LCD requires NAD⁺ for the initial oxidation and produces NADH in the subsequent reduction.[1] An imbalance in the NAD⁺/NADH ratio can limit the reaction rate. While the reaction is redox-neutral overall, an initial catalytic amount of NAD⁺ is crucial.[1] For whole-cell systems, ensure the cellular machinery for cofactor regeneration is active. In cell-free systems, consider adding a cofactor regeneration system, such as glucose dehydrogenase (GDH), if the reaction stalls.[2]

  • Substrate/Product Inhibition: High concentrations of the substrate (L-lysine) or the product (L-pipecolic acid) can inhibit enzyme activity. Try a fed-batch approach for the substrate addition to maintain a lower, optimal concentration. If product inhibition is suspected, consider in-situ product removal strategies.

  • Suboptimal Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for the specific enzyme being used. For instance, some LCDs have optimal activity at a pH of around 7.0-7.4 and temperatures up to 70°C, though stability may be lower at elevated temperatures.[2]

  • Oxygen Limitation (for oxidases): If your system uses an L-lysine α-oxidase, ensure adequate aeration of the reaction mixture, as oxygen is a substrate.

Q2: I am observing incomplete conversion in my whole-cell biocatalysis. How can I improve this?

A2: Incomplete conversion in whole-cell systems is a common issue that can be addressed by optimizing several parameters.

  • Cell Permeability: The transport of L-lysine into the cells and L-pipecolic acid out of the cells can be a rate-limiting step. Consider the co-expression of a lysine permease (LysP) to enhance substrate uptake.

  • Plasmid Stability and Gene Expression: Ensure the expression vector is stable and that the gene of interest is being consistently expressed. Introducing multiple copies of the gene can sometimes boost productivity.

  • Culture and Reaction Conditions: Optimize culture conditions (media composition, temperature, pH) for both cell growth and enzyme activity. Sometimes, separating the growth phase from the production phase (e.g., by changing the temperature or media) can improve yields. For the biotransformation step, ensure the cell density is optimal.

Chiral Auxiliary-Based Synthesis (e.g., using Oppolzer's Sultam)

Q1: I am getting a low diastereomeric ratio (d.r.) in the alkylation of the chiral glycine equivalent. What should I check?

A1: Achieving high diastereoselectivity is critical in chiral auxiliary-based methods. Several factors can influence the stereochemical outcome.

  • Enolate Geometry: The formation of a specific enolate geometry (typically the Z-enolate) is often crucial for high diastereoselectivity. This is influenced by the choice of base and the deprotonation conditions.

    • Base: Use a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to favor the formation of the kinetic enolate. Ensure the base is of high quality and accurately titrated.

    • Temperature: Perform the deprotonation at a low temperature (typically -78 °C) to ensure kinetic control.

    • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent. Ensure it is sufficiently dry, as water will quench the enolate.

  • Alkylation Conditions:

    • Temperature: Add the electrophile (e.g., 1,4-dibromobutane) at low temperature (-78 °C) and allow the reaction to proceed at that temperature. Letting the reaction warm up prematurely can lead to decreased selectivity.

    • Electrophile: Ensure the electrophile is pure and added slowly to the enolate solution.

  • Chelation Control: The chiral auxiliary, such as an oxazolidinone or Oppolzer's sultam, directs the stereochemistry through the formation of a rigid, chelated intermediate with the lithium or sodium cation. Ensure that no other coordinating species are present that could disrupt this chelation.

Q2: I am having difficulty removing the chiral auxiliary without causing epimerization or decomposition of my product. What are the best practices?

A2: The cleavage of the chiral auxiliary is a critical step where the newly formed stereocenter can be compromised.

  • Choice of Cleavage Method: The method of removal depends on the auxiliary and the desired product.

    • Hydrolytic Cleavage: For oxazolidinone auxiliaries, hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common method to yield the carboxylic acid. For sultams, acidic hydrolysis (e.g., with HCl) is often used.

    • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to cleave the auxiliary and directly yield the corresponding amino alcohol.

  • Reaction Conditions: Perform the cleavage at low temperatures if possible to minimize the risk of epimerization at the α-carbon. The reaction should be carefully monitored and quenched as soon as the starting material is consumed.

  • Purification: The recovered chiral auxiliary can often be purified and reused. The product should be carefully purified to remove any residual auxiliary and byproducts from the cleavage reaction.

Catalytic Asymmetric Hydrogenation

Q1: The enantiomeric excess (ee) of my pipecolic acid derivative from catalytic asymmetric hydrogenation is low. How can I improve it?

A1: Low enantioselectivity in asymmetric hydrogenation can be attributed to the catalyst, substrate, or reaction conditions.

  • Catalyst Selection: The choice of the chiral ligand is paramount. For the hydrogenation of cyclic imines or enamines, ligands such as BINAP, DuanPhos, or chiral phosphine-oxazolines are often used with rhodium or iridium catalysts.[3][4] The optimal ligand-metal combination is highly substrate-dependent, so screening a variety of catalysts may be necessary.

  • Catalyst Purity and Activation: Ensure the catalyst and precatalyst are pure and handled under an inert atmosphere to prevent deactivation. Some catalysts require an activation procedure before use.

  • Substrate Quality: Impurities in the substrate can act as catalyst poisons. Ensure the precursor to the hydrogenation is of high purity.

  • Hydrogen Pressure: The pressure of hydrogen gas can significantly influence both the reaction rate and the enantioselectivity. This parameter often needs to be optimized for each specific substrate-catalyst system.

  • Solvent and Temperature: The solvent can affect the solubility of the substrate and catalyst, as well as the conformation of the catalytic complex. Temperature also plays a crucial role in the enantioselectivity; lower temperatures often lead to higher ee.

  • Additives: In some cases, additives can improve the performance of the catalyst.

Q2: My asymmetric hydrogenation reaction is very slow or stalls completely. What could be the problem?

A2: A sluggish or stalled hydrogenation reaction often points to catalyst inhibition or deactivation.

  • Catalyst Poisoning: The catalyst can be poisoned by a variety of functional groups or impurities. Common poisons include sulfur compounds, and in some cases, coordinating groups on the substrate itself (like a basic nitrogen atom) can inhibit the catalyst. For substrates with strongly coordinating groups like a pyridine ring, it may be necessary to use a derivative where the coordinating ability is reduced.

  • Inadequate Mixing: Ensure efficient stirring to overcome mass transfer limitations of hydrogen gas into the solution.

  • Leak in the System: Check that the reaction vessel is properly sealed and maintaining the set hydrogen pressure.

  • Low Catalyst Loading: While desirable to use low catalyst loadings, for challenging substrates, a higher loading may be necessary to achieve a reasonable reaction rate.

Comparison of Synthetic Methods

The following table summarizes quantitative data for different alternative methods for the synthesis of enantiomerically pure pipecolic acid.

MethodStarting MaterialKey Reagents/CatalystYieldEnantiomeric/Diastereomeric ExcessReference(s)
Biocatalytic DL-LysineL-lysine α-oxidase, Pip2C reductase, Lysine racemase, GDH87.4%>99.9% ee[2]
L-LysineLysine Cyclodeaminase (whole-cell)72.4%Not specified, but expected to be high
Chiral Pool L-LysineNaNO₂, HCl; Ba(OH)₂Moderate (not specified)Enantiomerically pure starting material[5]
Chiral Auxiliary Glycine derivativeOppolzer's Sultam, 1,4-dibromobutaneGood (not specified)High (not specified)[6]
N-Acyl-oxazolidinoneNaHMDS, Alkyl halide50-88% (alkylation step)>99% de (alkylation step)
Catalytic Asymmetric Hydrogenation Tetrahydropyrazine-2-carboxamide(R,R)-(S,S)-i-BuTRAP-RhNot specified97% ee[3]

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis of L-Pipecolic Acid from DL-Lysine

This protocol is based on a one-pot fermentation system using a recombinant E. coli strain.[2]

Materials:

  • Recombinant E. coli strain co-expressing:

    • L-lysine α-oxidase

    • Δ¹-piperideine-2-carboxylate (Pip2C) reductase

    • Lysine racemase

    • Glucose dehydrogenase (GDH)

  • Fermentation medium (e.g., LB or a defined medium) with appropriate antibiotics

  • DL-Lysine

  • Glucose

  • Phosphate buffer

Procedure:

  • Pre-culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of fermentation medium. Incubate overnight at 37°C with shaking (e.g., 220 rpm).

  • Main Culture: Inoculate a larger volume of fermentation medium (e.g., 500 mL in a 2 L flask) with the pre-culture. Grow the cells at 37°C until they reach the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate the culture, typically at a lower temperature (e.g., 20-30°C) for several hours to overnight to allow for protein expression.

  • Biotransformation: Harvest the cells by centrifugation. Resuspend the cell pellet in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) containing DL-lysine (e.g., 50 g/L) and glucose (as a co-substrate for GDH-mediated cofactor regeneration).

  • Reaction: Incubate the reaction mixture at an optimized temperature (e.g., 30°C) with shaking. Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or another suitable method for the quantification of L-pipecolic acid.

  • Work-up and Purification: After the reaction is complete, remove the cells by centrifugation. The supernatant containing L-pipecolic acid can be purified by methods such as ion-exchange chromatography.

Protocol 2: Chiral Auxiliary-Based Synthesis of (S)-Pipecolic Acid

This protocol is a representative procedure for a diastereoselective alkylation using a chiral auxiliary, followed by cyclization and auxiliary removal.

Materials:

  • Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone)

  • Acylating agent (e.g., bromoacetyl bromide)

  • Base for acylation (e.g., triethylamine)

  • Base for alkylation (e.g., NaHMDS or LDA)

  • Allyl bromide

  • Grubbs' catalyst (for ring-closing metathesis)

  • Reagents for auxiliary cleavage (e.g., LiOH, H₂O₂)

  • Anhydrous solvents (THF, CH₂Cl₂)

Procedure:

  • Acylation of Chiral Auxiliary: Dissolve the chiral auxiliary in anhydrous CH₂Cl₂ and cool to 0°C. Add triethylamine, followed by the dropwise addition of bromoacetyl bromide. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate the N-acylated auxiliary.

  • Diastereoselective Alkylation: Dissolve the N-acylated auxiliary in anhydrous THF and cool to -78°C under an inert atmosphere. Add NaHMDS dropwise and stir for 30-60 minutes to form the enolate. Add allyl bromide dropwise and continue stirring at -78°C for several hours. Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography to isolate the desired diastereomer.

  • Second Alkylation (for diene formation): Repeat the deprotonation and alkylation sequence with another equivalent of allyl bromide to form the diene precursor for RCM.

  • Ring-Closing Metathesis (RCM): Dissolve the diene in anhydrous CH₂Cl₂ and bubble with argon for 15-20 minutes to degas the solvent. Add Grubbs' catalyst (e.g., 2-5 mol%) and stir the reaction at room temperature or with gentle heating until the starting material is consumed. Remove the solvent and purify the cyclic product by column chromatography.

  • Auxiliary Cleavage: Dissolve the cyclic product in a mixture of THF and water, and cool to 0°C. Add an aqueous solution of LiOH and H₂O₂ and stir until the reaction is complete. Work up the reaction to isolate the enantiomerically pure pipecolic acid derivative.

Visualizations

Diagram 1: Biocatalytic Synthesis of L-Pipecolic Acid

Biocatalytic_Synthesis cluster_lysine L-Lysine Metabolism cluster_cofactors Cofactor Regeneration L_Lysine L-Lysine P2C Δ¹-Piperideine-2-Carboxylic Acid L_Lysine->P2C Lysine Cyclodeaminase (LCD) / Lysine α-Oxidase NAD NAD+ L_Pipecolic_Acid L-Pipecolic Acid P2C->L_Pipecolic_Acid Pip2C Reductase NADH NADH NAD->L_Lysine NAD->P2C NADH->P2C NADH->L_Pipecolic_Acid

Caption: Biocatalytic cascade for L-pipecolic acid synthesis.

Diagram 2: Chiral Auxiliary-Based Synthesis Workflow

Chiral_Auxiliary_Workflow Start Chiral Auxiliary (e.g., Oxazolidinone) Acylation Acylation Start->Acylation Alkylation1 Diastereoselective Alkylation 1 Acylation->Alkylation1 Alkylation2 Diastereoselective Alkylation 2 Alkylation1->Alkylation2 RCM Ring-Closing Metathesis (RCM) Alkylation2->RCM Cleavage Auxiliary Cleavage RCM->Cleavage Product Enantiomerically Pure Pipecolic Acid Derivative Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for chiral auxiliary-based synthesis.

Diagram 3: Troubleshooting Logic for Low Diastereoselectivity

Troubleshooting_Diastereoselectivity Problem Low Diastereomeric Ratio (d.r.) Cause1 Enolate Formation Issues Incorrect enolate geometry Incomplete deprotonation Problem->Cause1 Cause2 Alkylation Conditions Temperature too high Impure electrophile Problem->Cause2 Cause3 Solvent/Reagent Quality Wet solvent (THF) Poor quality base Problem->Cause3 Solution1 Optimize Deprotonation Use bulky base (LDA/NaHMDS) Ensure low temp (-78°C) Cause1->Solution1 Solution2 Control Alkylation Maintain low temp (-78°C) Purify electrophile Cause2->Solution2 Solution3 Ensure Anhydrous Conditions Use freshly distilled THF Titrate base before use Cause3->Solution3

Caption: Troubleshooting low diastereoselectivity.

References

Technical Support Center: Enhancing Diastereoselectivity in Reactions with (S)-Piperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address common challenges and improve diastereoselectivity in chemical reactions involving (S)-piperidine-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in reactions with (S)-piperidine-2-carboxylic acid?

A1: The diastereoselectivity of reactions involving (S)-piperidine-2-carboxylic acid, also known as (S)-pipecolic acid, is primarily influenced by several key factors:

  • Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable diastereomer, thus increasing diastereoselectivity.[1][2] Conversely, higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the less stable diastereomer, leading to a decrease in selectivity.[1]

  • Solvent: The polarity and coordinating ability of the solvent play a crucial role in stabilizing the transition states of the diastereomers.[1] Experimenting with a range of solvents is recommended to find the optimal medium for the desired stereochemical outcome.[1]

  • Catalyst: The choice of catalyst, particularly Lewis acids or Brønsted acids, can significantly impact the geometry of the reaction intermediates and transition states, thereby influencing the diastereomeric ratio.[1][3] The nature and concentration of the acid catalyst are important parameters to optimize.[1]

  • Substrate Structure: The steric and electronic properties of the substituents on the (S)-piperidine-2-carboxylic acid derivative and the reacting partner can dictate the preferred direction of attack, a concept known as substrate control.[1]

Q2: Which analytical techniques are most suitable for determining the diastereomeric ratio of piperidine derivatives?

A2: The most common and reliable methods for determining the diastereomeric ratio (d.r.) of piperidine derivatives are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often sufficient to determine the d.r. by integrating the signals of protons that are unique to each diastereomer.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying diastereomers, providing accurate d.r. values.

  • Gas Chromatography (GC): For volatile derivatives, chiral GC can be an effective method for separating and analyzing diastereomers.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids, and low diastereoselectivity is a common issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High Reaction Temperature Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1]
Suboptimal Acid Catalyst Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[1][3] Milder conditions may sometimes yield better results.[1]
Inappropriate Solvent Experiment with solvents of varying polarities such as toluene, dichloromethane, and acetonitrile.[1]
Unfavorable Substrate Sterics If possible, modify protecting groups or other substituents on the starting materials to introduce greater steric hindrance, which can favor the formation of the desired diastereomer.[1]
Issue 2: Poor Stereoselectivity in Aza-Prins Cyclization

The aza-Prins cyclization is a powerful tool for constructing piperidine rings, but controlling the stereochemistry can be challenging.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Lewis Acid The choice of Lewis acid is critical. Screen various Lewis acids such as InCl₃, AlCl₃, or iron and indium trihalides to find one that promotes the desired stereochemical outcome.
Flexible Transition State The use of a chiral auxiliary on the nitrogen atom of the homoallylic amine can help to create a more rigid transition state, leading to improved diastereoselectivity.
Reaction Conditions Optimize the reaction temperature and solvent. Lower temperatures often lead to higher diastereoselectivity.

Quantitative Data Summary

The following tables summarize the effects of different reaction parameters on the diastereoselectivity of reactions involving piperidine derivatives.

Table 1: Effect of Lewis Acid on Diastereoselectivity in an Ene Cyclization Reaction

EntryLewis AcidDiastereomeric Ratio (trans:cis)
1MeAlCl₂>200:1
2TiCl₄Lower yield and decomposition
3SnCl₄Lower yield and decomposition
4AlCl₃Lower yield and decomposition

Data adapted from a study on Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes.[3]

Table 2: Effect of Temperature and Solvent on Diastereoselectivity in a Continuous Flow Synthesis of α-Chiral Piperidines

EntryTemperature (°C)SolventDiastereomeric Ratio
125THF93:7
20THF>95:5
3-20THF>95:5
425Toluene85:15
525CH₂Cl₂90:10

Data adapted from a study on the rapid synthesis of α-chiral piperidines.[4]

Experimental Protocols

General Protocol for the Pictet-Spengler Reaction
  • Dissolve the β-arylethylamine (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the aldehyde or ketone (1.1 equiv) to the solution.

  • Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture.[1]

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Diastereoselectivity cluster_problem Problem Identification cluster_analysis Parameter Analysis cluster_solutions Potential Solutions Low_DS Low Diastereoselectivity Observed Temp Reaction Temperature Low_DS->Temp Investigate Solvent Solvent Choice Low_DS->Solvent Investigate Catalyst Catalyst Selection Low_DS->Catalyst Investigate Substrate Substrate Structure Low_DS->Substrate Investigate Lower_Temp Lower Temperature Temp->Lower_Temp Optimize Screen_Solvents Screen Solvents Solvent->Screen_Solvents Optimize Optimize_Catalyst Optimize Catalyst/Auxiliary Catalyst->Optimize_Catalyst Optimize Modify_Substrate Modify Substrate Substrate->Modify_Substrate Optimize

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental_Workflow start Start reagents 1. Combine Reactants ((S)-piperidine-2-carboxylic acid derivative + Reagent) start->reagents conditions 2. Set Reaction Conditions (Solvent, Temperature) reagents->conditions catalyst 3. Add Catalyst (e.g., Lewis Acid) conditions->catalyst reaction 4. Monitor Reaction (TLC, LC-MS) catalyst->reaction workup 5. Reaction Workup (Quench, Extract) reaction->workup purification 6. Purify Product (Column Chromatography) workup->purification analysis 7. Analyze Diastereoselectivity (NMR, HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for piperidine synthesis.

References

Technical Support Center: Troubleshooting Piperidine-Induced Side Reactions in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side reactions associated with the use of piperidine for Fmoc-deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of piperidine in Fmoc-based SPPS?

A1: Piperidine is a secondary amine used as a base to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[1][2][3] This deprotection step is crucial for the subsequent coupling of the next amino acid in the sequence.[2] The mechanism involves a β-elimination reaction, which generates a free N-terminal amine ready for the next coupling cycle. Piperidine also acts as a scavenger for the dibenzofulvene (DBF) byproduct, preventing it from reacting with the deprotected amine and terminating the peptide chain.[1][2]

Q2: What are the most common side reactions associated with piperidine use in SPPS?

A2: The most frequently encountered side reactions during piperidine-mediated Fmoc deprotection include:

  • Aspartimide Formation: Intramolecular cyclization of aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[4][5] This can lead to the formation of α- and β-peptides, as well as piperidide adducts.[4][6]

  • Racemization: Loss of chiral integrity at the α-carbon of amino acids, especially for residues like Cysteine (Cys) and Histidine (His).[4][7][8]

  • Diketopiperazine Formation: Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin. This is most common at the dipeptide stage, particularly when Proline is the second amino acid.[4]

  • 3-(1-Piperidinyl)alanine Formation: This side product can form when synthesizing peptides containing a C-terminal cysteine.[4]

Troubleshooting Guides

Issue 1: Aspartimide Formation

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data showing a mass loss of 18 Da (corresponding to the loss of water) or the addition of 85 Da (piperidine adduct).[4]

  • Difficulty in purifying the target peptide due to co-eluting impurities.[9]

Root Causes:

  • The backbone amide nitrogen of the residue C-terminal to Asp attacks the side-chain carbonyl of Asp, forming a five-membered ring.[6]

  • This reaction is base-catalyzed and is particularly prevalent with repeated exposure to piperidine during Fmoc deprotection.[6][9]

  • The Asp-Gly sequence is highly susceptible due to the lack of steric hindrance from the glycine residue.[6]

Solutions:

Mitigation StrategyDescriptionKey Considerations
Use of Additives Addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[4][8][10]Can reduce the basicity of the solution, thereby slowing down aspartimide formation.
Alternative Bases Employing a weaker base such as piperazine in combination with HOBt, or using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a piperidine scavenger.[1][5][8]DBU is a stronger, non-nucleophilic base that can speed up deprotection but should be used with caution as it can also catalyze aspartimide formation.[1]
Backbone Protection Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of the amino acid following Asp.[4]This sterically hinders the intramolecular cyclization. The protecting group is removed during the final TFA cleavage.[4]
Modified Asp Protecting Groups Utilizing sterically hindered protecting groups on the Asp side chain, such as 3-methylpent-3-yl (OMpe) or 3-biphenyl-4-yl-1,1-dimethyl-propyl (OBno).[5]These bulky groups can effectively suppress aspartimide formation.[9]

Quantitative Data on Aspartimide Formation:

Peptide SequenceDeprotection ConditionsAspartimide Formation (%)Reference
VKDGYI20% piperidine in DMF (200 min)High[11]
VKDGYI with Fmoc-Asp(OBno)-OH20% piperidine in DMF (200 min)Almost undetectable[9]
VKDNYI with Fmoc-Asp(OtBu)-OH20% piperidine in DMF (200 min)~30%[9]
VKDNYI with Fmoc-Asp(OBno)-OH20% piperidine in DMF (200 min)<1%[9]
VKDRYI with Fmoc-Asp(OtBu)-OH20% piperidine in DMF (200 min)~15%[9]
VKDRYI with Fmoc-Asp(OBno)-OH20% piperidine in DMF (200 min)<1%[9]
Issue 2: Racemization

Symptoms:

  • Appearance of a shoulder or a closely eluting peak next to the main product peak in the HPLC chromatogram.

  • Mass spectrometry data shows a species with the same mass as the target peptide.

  • Chiral amino acid analysis confirms the presence of D-amino acids.

Root Causes:

  • The activation of the carboxylic acid of the incoming amino acid can lead to the formation of a racemizable intermediate (oxazolone).[12]

  • The basic conditions of piperidine deprotection can contribute to the epimerization of the C-terminal residue of the growing peptide chain.[12]

  • Histidine and Cysteine are particularly prone to racemization.[4]

Solutions:

Mitigation StrategyDescriptionKey Considerations
Use of Additives Adding HOBt or 6-Cl-HOBt to the coupling reaction.[4]These additives suppress the formation of the oxazolone intermediate.[4]
Optimized Coupling Reagents Using coupling reagents known to reduce racemization, such as COMU or DEPBT, in combination with a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8][13]
Temperature Control For microwave-assisted SPPS, lowering the coupling temperature for sensitive residues like His and Cys can significantly reduce racemization.[8]
Protecting Group Strategy Protecting the imidazole nitrogen of Histidine can reduce racemization.[4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[2]

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[14]

  • First Deprotection: Drain the DMF from the swollen resin. Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[14]

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.[2]

  • Draining: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for another 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

Protocol 2: Fmoc Deprotection with HOBt to Minimize Aspartimide Formation
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Deprotection: Drain the DMF from the swollen resin. Add the piperidine/HOBt deprotection solution to the resin.

  • Agitation: Agitate the mixture gently for 10 minutes.

  • Draining: Drain the deprotection solution.

  • Second Deprotection: Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[5]

Visualizations

Aspartimide_Formation Peptide_Resin Peptide-Resin with Asp(OR)-Xaa Intermediate Deprotonated Backbone Amide Peptide_Resin->Intermediate Base (Piperidine) Piperidine Piperidine Aspartimide Aspartimide Intermediate Intermediate->Aspartimide Intramolecular Attack Alpha_Peptide α-Peptide (Desired/Racemized) Aspartimide->Alpha_Peptide Hydrolysis/Aminolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis/Aminolysis Piperidide Piperidide Adduct (Side Product) Aspartimide->Piperidide Piperidine Attack

Caption: Mechanism of piperidine-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Side Reaction Observed in SPPS Identify Identify Side Reaction (HPLC, Mass Spec) Start->Identify Aspartimide Aspartimide Formation? Identify->Aspartimide Racemization Racemization? Aspartimide->Racemization No Sol_Asp Implement Aspartimide Mitigation: - Add HOBt to deprotection - Use alternative base - Use modified Asp(OR) Aspartimide->Sol_Asp Yes DKP Diketopiperazine? Racemization->DKP No Sol_Rac Implement Racemization Mitigation: - Add HOBt to coupling - Use low-racemization coupling reagent - Lower temperature Racemization->Sol_Rac Yes Sol_DKP Implement DKP Mitigation: - Use 2-chlorotrityl chloride resin - In-situ neutralization (Boc SPPS) DKP->Sol_DKP Yes End Continue Synthesis DKP->End No Sol_Asp->End Sol_Rac->End Sol_DKP->End

Caption: Troubleshooting workflow for common SPPS side reactions.

References

strategies to improve the solubility of pipecolic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pipecolic Acid Derivative Solubility Enhancement. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My pipecolic acid derivative shows poor aqueous solubility. What are the primary strategies I should consider?

A1: Poor aqueous solubility is a common challenge for complex organic molecules, including pipecolic acid derivatives.[1][2] The initial approach depends on the physicochemical properties of your specific derivative. The main strategies can be broadly categorized into physical and chemical modifications.[3]

  • Chemical Modifications: These involve altering the molecule itself.

    • Salt Formation: If your derivative has an ionizable group (acidic or basic), forming a salt is often the most effective first step to significantly improve solubility and dissolution rate.[3][4] Pipecolic acid itself contains a secondary amine and a carboxylic acid, providing sites for salt formation.[5][6]

    • Prodrugs: This approach involves covalently attaching a polar, water-soluble group (a "promoiety") to your derivative. This promoiety is designed to be cleaved in vivo to release the active parent drug.[7][8] Common promoieties include phosphates, amino acids, and sugars.[9][10]

    • Structural Modification: Minor changes to the molecular structure, such as adding polar functional groups (e.g., hydroxyl, morpholine) or disrupting molecular planarity, can disrupt crystal lattice energy and improve solubility.[11][12][13]

  • Physical Modifications: These strategies modify the physical form of the compound without changing its chemical structure.

    • Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanomilling) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[14][15]

    • Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix can prevent crystallization and maintain a higher energy, more soluble state.[1]

    • Formulation-Based Approaches: Using excipients like co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) can enhance solubility in the final formulation.[14][16][17]

Q2: How do I determine if salt formation is a viable strategy for my derivative?

A2: Salt formation is viable if your pipecolic acid derivative possesses an ionizable functional group, such as a basic nitrogen or an acidic carboxylic acid.[18] The key is the difference between the pKa of the drug and the pKa of the counter-ion. A general rule of thumb is that a pKa difference of at least 2-3 units is required to form a stable salt.[18]

Troubleshooting Guide: Salt Formation

Issue EncounteredPossible CauseSuggested Solution
No salt forms The pKa difference between your compound and the selected counter-ion is too small.Screen a wider range of counter-ions with more suitable pKa values.
Salt is unstable and disproportionates back to the free form The resulting salt has low stability, potentially due to moisture or an unfavorable pH environment.Store the salt under anhydrous conditions. Evaluate its stability in buffers of different pH values.[18]
Salt is hygroscopic (absorbs moisture from the air) The chosen salt form has a high affinity for water, which can affect stability and handling.Screen for alternative, less hygroscopic salt forms. Control humidity during storage and manufacturing.[18]
Solubility improvement is less than expected The intrinsic solubility of the salt itself may be limited, or a common ion effect may be suppressing dissolution.[4][18]Re-evaluate the pH-solubility profile. Test solubility in different media to check for common ion effects.[4]
Q3: When should I consider a prodrug approach?

A3: A prodrug strategy is particularly useful when:

  • The parent molecule is not ionizable, making salt formation impossible.[2]

  • Salt forms have failed to provide sufficient solubility or have poor stability.

  • You need to improve other properties simultaneously, such as permeability or targeted delivery.[8][10]

The core idea is to mask the physicochemical properties of the parent drug until it reaches its target.[7] For a pipecolic acid derivative, you could form an ester at the carboxylic acid with a soluble alcohol or an amide with an amino acid.[10] This increases aqueous solubility, and upon administration, endogenous enzymes (like esterases) cleave the promoiety, releasing the active drug.[7][9]

Quantitative Data Summary

The following table provides illustrative examples of how different strategies can impact the aqueous solubility of a hypothetical pipecolic acid derivative ("Pipecolate-X").

Compound/FormulationModification StrategyAqueous Solubility (µg/mL)Fold Increase
Pipecolate-X (Parent) -5-
Pipecolate-X HCl Salt Salt Formation750150x
Pipecolate-X Mesylate Salt Salt Formation45090x
Pipecolate-X Phosphate Prodrug Prodrug Approach> 2,000> 400x
Pipecolate-X (Micronized) Particle Size Reduction5 (Equilibrium), Faster DissolutionNo change in thermodynamic solubility[17]
Pipecolate-X with Cyclodextrin Complexation12024x

Note: Data are illustrative, based on general principles of solubility enhancement. Actual results will vary based on the specific molecular structure.

Visualizations of Workflows and Pathways

Here are diagrams illustrating key decision-making processes and mechanisms for solubility enhancement.

G cluster_0 start Start: Poorly Soluble Pipecolic Acid Derivative ionizable Is the derivative ionizable (acidic/basic)? start->ionizable salt_screen Perform Salt Screening (Vary counter-ions) ionizable->salt_screen Yes prodrug Consider Prodrug Approach (e.g., ester, phosphate) ionizable->prodrug No success Solubility Goal Met? salt_screen->success physical Consider Physical Strategies (Micronization, Solid Dispersion) prodrug->physical Or prodrug->success physical->success formulate Proceed to Formulation success->formulate Yes re_evaluate Re-evaluate Strategy/ Combine Approaches success->re_evaluate No re_evaluate->ionizable

Caption: Decision workflow for selecting a solubility enhancement strategy.

G cluster_0 prodrug Pipecolate-Prodrug (Water Soluble) cleavage In Vivo Cleavage prodrug->cleavage enzyme Endogenous Enzyme (e.g., Esterase) enzyme->cleavage active_drug Active Pipecolate Derivative (Poorly Soluble) cleavage->active_drug promoiety Solubilizing Promoiety (e.g., Phosphate) cleavage->promoiety

Caption: General mechanism of prodrug activation for improved solubility.

G cluster_0 start 1. Prepare Stock Solution (e.g., in DMSO) add 2. Add Aliquot to Aqueous Buffer start->add equilibrate 3. Equilibrate (e.g., 24-48h with shaking) add->equilibrate separate 4. Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate analyze 5. Analyze Supernatant (HPLC, UV-Vis) separate->analyze end Result: Thermodynamic Solubility analyze->end

Caption: Experimental workflow for the Shake-Flask solubility assay.

Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, which is a critical baseline measurement.[19] It is considered the "gold standard" for solubility determination.[19]

Materials:

  • Pipecolic acid derivative (solid powder)

  • Buffer solutions at relevant pH values (e.g., pH 2.0, 6.8, 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[20]

  • Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (typically 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, usually 24 to 48 hours.[19]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.[19]

  • Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).

  • Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Protocol 2: Screening for Optimal Salt Form

This protocol outlines a general procedure for screening different counter-ions to identify a stable salt with improved solubility.

Materials:

  • Pipecolic acid derivative (free acid or free base form)

  • A library of pharmaceutically acceptable counter-ions (e.g., for a basic derivative: HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid).

  • A range of crystallization solvents (e.g., ethanol, isopropanol, acetone, water, ethyl acetate) and anti-solvents.

  • Small-scale reaction vials.

  • Stirring plate and magnetic stir bars.

  • Filtration apparatus.

  • Characterization equipment (e.g., XRPD, DSC, TGA, DVS).

Methodology:

  • Solubilization: Dissolve the pipecolic acid derivative in a suitable solvent at a known concentration.

  • Counter-ion Addition: In separate vials, add a stoichiometric amount (e.g., 1.0 equivalent) of each selected counter-ion solution to the solution of your derivative.

  • Induce Crystallization: Attempt to crystallize the salt product. This can be achieved by:

    • Slow evaporation of the solvent.

    • Cooling the solution.

    • Adding an anti-solvent (a solvent in which the salt is insoluble).

  • Isolation and Drying: If a solid precipitate forms, isolate it by filtration and dry it under vacuum.

  • Characterization: Analyze the resulting solid to confirm salt formation and assess its properties.

    • X-ray Powder Diffraction (XRPD): To confirm a new, crystalline solid form has been produced.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.

    • Thermogravimetric Analysis (TGA): To assess for the presence of solvates.

  • Solubility Testing: Perform a solubility measurement (using Protocol 1) on the most promising new solid forms to quantify the improvement over the parent compound.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of (S)-Piperidine-2-Carboxylic Acid Hydrochloride and Related Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectrum of (S)-piperidine-2-carboxylic acid hydrochloride, with a comparative analysis against (S)-proline hydrochloride and nipecotic acid hydrochloride. This guide provides expected spectral data, a detailed experimental protocol for sample preparation and analysis, and a logical workflow for spectral interpretation.

This guide presents a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The unique structural features of this molecule, a cyclic amino acid, result in a complex and informative NMR spectrum. Understanding this spectrum is crucial for researchers in fields such as medicinal chemistry and drug development for structural verification and conformational analysis. To provide a thorough comparison, the spectral characteristics of two related cyclic amino acids, (S)-proline hydrochloride and nipecotic acid (piperidine-3-carboxylic acid) hydrochloride, are also discussed.

Comparative Analysis of 1H NMR Spectral Data

The 1H NMR spectra of cyclic amino acids are characterized by distinct chemical shifts and coupling patterns of the ring protons. In the hydrochloride salts dissolved in deuterium oxide (D2O), the acidic protons (N-H and O-H) are exchanged with deuterium and are therefore not observed. The proton alpha to the carboxylic acid group is typically the most downfield of the ring protons due to the deshielding effect of the adjacent electron-withdrawing group.

Below is a summary of the expected 1H NMR spectral data for this compound and its comparators in D2O. The data for this compound is estimated based on literature values for similar structures, providing a valuable reference for spectral assignment.

CompoundProton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
(S)-Piperidine-2-carboxylic acid HCl H2~3.8 - 3.9ddJ = ~11.5, ~3.5 Hz
H6 (ax)~3.4 - 3.5dtJ = ~13.0, ~3.0 Hz
H6 (eq)~3.0 - 3.1dmJ = ~13.0 Hz
H3 (ax)~2.2 - 2.3qdJ = ~12.5, ~3.5 Hz
H3 (eq)~1.9 - 2.0dmJ = ~12.5 Hz
H4, H5~1.6 - 1.8m-
(S)-Proline HCl H2~4.13tJ = ~8.5 Hz
H5~3.3 - 3.4m-
H3~2.3 - 2.4m-
H4~2.0 - 2.1m-
Nipecotic acid HCl H3, H6~3.0 - 3.2m-
H2, H4~2.8 - 3.0m-
H5~1.6 - 1.9m-

Note: The chemical shifts and coupling constants for this compound are estimated based on published data for piperidine-2-carboxylic acid and its derivatives.[1] Actual experimental values may vary.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra. The following is a detailed methodology for the analysis of cyclic amino acid hydrochlorides.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the amino acid hydrochloride salt.

  • Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D2O, 99.9 atom % D).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: D2O

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard 1D proton pulse sequence (e.g., zg30).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of 12-16 ppm is typically sufficient.

  • Referencing: The residual HDO signal (at approximately 4.79 ppm at 298 K) can be used for chemical shift referencing.

Logical Workflow for Spectral Analysis

The systematic analysis of a 1H NMR spectrum is critical for accurate structural elucidation. The following diagram illustrates a logical workflow for the interpretation of the 1H NMR spectrum of this compound.

References

A Comparative Guide to the ¹³C NMR Spectral Data of L-Pipecolic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for L-pipecolic acid hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and analysis of amino acids and their derivatives. This document presents quantitative data in a clear, tabular format, outlines the experimental protocols for data acquisition, and includes a workflow visualization for the experimental process.

¹³C NMR Data Comparison

The chemical shift of a carbon atom in ¹³C NMR spectroscopy is highly sensitive to its local electronic environment. For amino acids like L-pipecolic acid, the protonation state, which is influenced by the pH of the solvent, significantly affects the chemical shifts of the carbon atoms, particularly the carboxyl and α-carbons. The hydrochloride salt ensures that the molecule is in its fully protonated form.

Below is a comparison of the reported ¹³C NMR chemical shifts for DL-pipecolic acid hydrochloride and a structurally related cyclic amino acid, L-proline, in deuterium oxide (D₂O). The use of D₂O is standard for NMR analysis of such compounds due to its ability to dissolve polar molecules without introducing interfering ¹H signals.

Carbon AtomDL-Pipecolic Acid Hydrochloride (δ in ppm)L-Proline (δ in ppm)
C=O~170-175~174.5
Cα (C2)~60-62~61.7
Cβ (C3)~29-30~30.1
Cγ (C4)~24-25~25.4
Cδ (C5)~29-30~47.1
Cε (C6)~46-47-

Note: The chemical shifts can vary slightly depending on the concentration, temperature, and exact pH of the sample.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a typical experimental protocol for acquiring ¹³C NMR data for an amino acid hydrochloride like L-pipecolic acid hydrochloride.

1. Sample Preparation:

  • Dissolution: Dissolve 10-50 mg of the amino acid hydrochloride sample in 0.5-0.7 mL of deuterium oxide (D₂O). The concentration may be adjusted based on the solubility of the compound and the sensitivity of the NMR spectrometer.[1]

  • Internal Standard: An internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP), is often added for referencing the chemical shifts.

  • pH Adjustment: For amino acid hydrochlorides, the pH is typically acidic, and further adjustment may not be necessary. However, if required, small aliquots of DCl or NaOD can be used to adjust the pH to a desired value. A pH meter calibrated for D₂O should be used for accurate measurements.[1]

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Data is typically acquired on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 101 MHz or higher for ¹³C nuclei.[2]

  • Pulse Program: A standard 1D ¹³C pulse sequence with proton decoupling is used (e.g., zgpg30 on Bruker instruments).[1]

  • Temperature: The sample temperature is typically maintained at 298 K (25 °C).[1]

  • Spectral Width: A spectral width of 0-200 ppm is generally sufficient to cover the chemical shifts of all carbon atoms in the amino acid.[1]

  • Number of Scans: The number of scans can range from a few hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay (d1) of 1-5 seconds is used between scans to allow for the complete relaxation of the carbon nuclei.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

  • Referencing: The chemical shifts are referenced to the internal standard (e.g., DSS at 0 ppm).

  • Peak Assignment: The peaks in the spectrum are assigned to the corresponding carbon atoms in the molecule based on their chemical shifts, multiplicities (if proton-coupled), and comparison with literature data or predictive models.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR spectrum of L-pipecolic acid hydrochloride.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve L-Pipecolic Acid HCl in D2O add_std Add Internal Standard (e.g., DSS) dissolve->add_std setup Setup Spectrometer Parameters (Pulse Program, Temp, etc.) transfer Transfer to NMR Tube add_std->transfer transfer->setup acquire Acquire 13C NMR Data setup->acquire process Fourier Transform & Phase Correction acquire->process reference Reference Spectrum to Standard process->reference assign Assign Chemical Shifts reference->assign compare Compare with Literature/Alternatives assign->compare

Workflow for ¹³C NMR Analysis

References

determination of enantiomeric excess of (S)-piperidine-2-carboxylic acid by chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methods for Determining the Enantiomeric Excess of (S)-Piperidine-2-Carboxylic Acid

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. Chiral molecules, such as (S)-piperidine-2-carboxylic acid (also known as L-pipecolic acid), often exhibit significantly different pharmacological and toxicological profiles for each enantiomer. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) for determining the enantiomeric excess (ee) of (S)-piperidine-2-carboxylic acid, alongside alternative analytical techniques.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating and quantifying enantiomers due to its robustness, versatility, and high resolution.[1] The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For piperidine-2-carboxylic acid, several types of CSPs are effective.

1. Macrocyclic Glycopeptide Columns: Columns based on macrocyclic glycopeptides, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for separating polar, ionizable compounds like amino acids and their derivatives.[2] These columns can operate in various modes, including reversed-phase, polar organic, and polar ionic, making them highly versatile.[3][4][5] A key advantage is the ability to analyze the compound directly without derivatization, simplifying sample preparation.[3]

2. Polysaccharide-Based Columns: CSPs derived from polysaccharides like cellulose and amylose (e.g., Chiralpak AD-H) are another popular choice for chiral separations.[6][7] These phases often require normal-phase or polar organic mobile phases. For analytes like piperidine-2-carboxylic acid that lack a strong UV chromophore, a pre-column derivatization step can be employed.[7][8] This involves reacting the analyte with a tagging agent to allow for highly sensitive UV or fluorescence detection.[8]

Alternative Methods for Enantiomeric Excess Determination

While chiral HPLC is a dominant method, other techniques can also be employed for determining enantiomeric excess.

1. Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs): This technique involves adding a chiral solvating agent to the analyte solution. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[9] These complexes have distinct chemical shifts in the ¹H or ¹³C NMR spectrum, allowing for the integration of the separate signals to determine the enantiomeric ratio.[10] Agents such as (18-crown-6)-2,3,11,12-tetracarboxylic acid have been shown to be effective for the chiral discrimination of piperidines.[10] This method is fast, requires no separation, and provides structural information, but it generally has lower sensitivity compared to chromatographic methods.

2. Gas Chromatography (GC) with Chiral Columns: Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[11] For non-volatile analytes like piperidine-2-carboxylic acid, derivatization is necessary to convert them into volatile esters or amides before analysis.[12] This adds a step to sample preparation but can provide excellent separation efficiency.

Performance Comparison

The following table summarizes the key performance characteristics of the different analytical methods for determining the enantiomeric excess of piperidine-2-carboxylic acid.

ParameterChiral HPLC-UVChiral HPLC-MS/MSNMR with Chiral Solvating Agent
Principle Differential interaction with a chiral stationary phase, detected by UV absorbance.Differential interaction with a chiral stationary phase, detected by mass spectrometry.Formation of diastereomeric complexes with distinct NMR chemical shifts.
Sample Preparation Direct injection or pre-column derivatization if no chromophore is present.[7]Deproteinization for plasma samples, but no derivatization required.[3]Simple mixing of the analyte with the chiral solvating agent in an NMR tube.[9]
Instrumentation HPLC system with a UV detector.HPLC system coupled to a tandem mass spectrometer.NMR spectrometer.
Speed (Turnaround) ~20-30 minutes per sample.~20 minutes per sample.[3]Very fast; analysis takes a few minutes after sample preparation.[9]
Sensitivity Moderate; can be enhanced with derivatization.High; signal-to-noise of 50:1 at 1.0 µmol/L.[3]Relatively low; requires higher sample concentration.
Selectivity/Resolution High; resolution between enantiomers can be >4.0.[7]High; baseline separation of enantiomers is achievable.[3]Dependent on the CSA and analyte; can achieve baseline separation of signals.[10]
Quantitative Data Good linearity, precision, and accuracy.Excellent; linear range of 0.5-80 µmol/L, with intra-assay variation of 3.1-7.9%.[3]Good linearity between observed and actual ee values.[13]
Key Advantage Widely available, robust.High sensitivity and selectivity, no derivatization needed.Rapid, non-destructive, simple sample preparation.
Key Disadvantage May require derivatization for sensitive detection.Higher instrument cost and complexity.Lower sensitivity, potential for signal overlap.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method

This protocol is based on a standard method using a teicoplanin-based chiral column.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[4]

  • Mobile Phase: Isocratic mixture of water and acetonitrile (50:50, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection: UV at 220 nm.[4]

  • Sample Preparation: Dissolve 5 mg of the piperidine-2-carboxylic acid sample in 1 mL of methanol.[4]

  • Injection Volume: 1 µL.[4]

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 2: Chiral HPLC-MS/MS Method

This protocol is adapted from a method for analyzing L-pipecolic acid in plasma, demonstrating high sensitivity.[3][5]

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray source.

  • Column: Chiral macrocyclic glycopeptide teicoplanin column.[3]

  • Sample Preparation (for plasma):

    • To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).

    • Perform deproteinization (e.g., with acetonitrile or methanol).

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.[3]

  • Chromatographic Conditions:

    • Mobile Phase: Specific composition to be optimized, often a mix of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with additives like formic acid or ammonium acetate to facilitate ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min for narrow-bore columns.

  • Mass Spectrometry:

    • Operate in selected-reaction monitoring (SRM) mode.

    • Monitor the transition m/z 130 -> m/z 84 for piperidine-2-carboxylic acid.[3]

  • Analysis:

    • The (S)-enantiomer (L-PA) elutes at approximately 7 minutes, and the (R)-enantiomer (D-PA) elutes at approximately 11.7 minutes.[3]

    • Quantify using a calibration curve generated from standards.

Workflow Visualization

The following diagram illustrates the general workflow for determining enantiomeric excess using chiral HPLC.

G Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Racemic or Enantioenriched (S)-Piperidine-2-Carboxylic Acid Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Optional: Pre-column Derivatization (for UV/Fluorescence) Dissolution->Derivatization Filtration Filter Sample Dissolution->Filtration Direct Injection Derivatization->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas for (S) and (R) Enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation Report Report % ee of (S)-Isomer Calculation->Report Final Result

References

A Comparative Guide to the Mass Spectrometry Analysis of L-Pipecolic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of L-pipecolic acid and its derivatives. It is designed to assist researchers in selecting the most appropriate analytical technique for their specific needs, offering a detailed overview of experimental protocols, comparative data, and workflow visualizations.

L-pipecolic acid, a non-proteinogenic amino acid derived from the metabolism of L-lysine, and its derivatives are of significant interest in various fields, including the diagnosis of metabolic disorders, plant pathology, and the development of novel therapeutics. Accurate and sensitive quantification of these compounds is crucial for advancing research in these areas. This guide focuses on two primary mass spectrometric techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The choice between LC-MS/MS and GC-MS for the analysis of L-pipecolic acid and its derivatives depends on several factors, including the need for chiral separation, the complexity of the sample matrix, and the specific derivatives being analyzed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the direct analysis of L-pipecolic acid and its derivatives in complex biological matrices, often with minimal sample preparation and without the need for derivatization.

Key Advantages:

  • High Specificity and Sensitivity: The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification.

  • Chiral Separation: Enantiomers of pipecolic acid can be baseline separated using chiral columns, which is critical for studying their distinct biological roles.[1][2]

  • No Derivatization Required: Direct analysis of the underivatized molecule is often possible, simplifying sample preparation.[1][2]

Table 1: Comparison of LC-MS/MS Methods for L-Pipecolic Acid Analysis

ParameterMethod 1: Chiral SeparationMethod 2: HILIC
Chromatography Column Chiral macrocyclic glycopeptide teicoplaninLuna HILIC
Sample Type Plasma[1][2]Plasma
Sample Preparation Deproteinization with acetonitrile, evaporation, and reconstitution.[1][2]Extraction with acetonitrile.
Internal Standard Phenylalanine-d5[1][2][2H5]-Phenylalanine
Precursor Ion (m/z) 130Not Specified
Product Ion (m/z) 84[1][2]Not Specified
Retention Time (L-Pipecolic Acid) 7.0 min[1][2]4.86 min
Linearity Range 0.5–80 µmol/L[1][2]0.05–50 µmol/L
Limit of Quantification (LOQ) 0.5 µmol/L0.050 µmol/L
Intra-assay Variation 3.1–7.9%[1][2]3.2%
Inter-assay Variation 5.7–13%[1][2]3.4%
Recovery 95–102%[1][2]93.8%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly efficient technique that requires derivatization to increase the volatility of L-pipecolic acid and its derivatives. Common derivatization strategies include the use of chloroformates and silylating agents.

Key Advantages:

  • High Chromatographic Resolution: Capillary GC columns provide excellent separation of analytes.

  • Established Libraries: Extensive mass spectral libraries are available for compound identification.

  • Cost-Effective: In some cases, GC-MS can be a more economical option.

Derivatization is a critical step in GC-MS analysis of amino acids. The two most common approaches for L-pipecolic acid are:

  • Chloroformate Derivatization: Reagents like propyl chloroformate and ethyl chloroformate react with both the amino and carboxyl groups of pipecolic acid.

  • Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert active hydrogens to trimethylsilyl (TMS) ethers and esters.

Table 2: Comparison of GC-MS Derivatization Methods for L-Pipecolic Acid

ParameterMethod 1: Propyl Chloroformate DerivatizationMethod 2: Trimethylsilyl (TMS) Derivatization
Derivatizing Agent Propyl chloroformateN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction One-step derivatization of amino and carboxyl groups.Two-step process involving methoximation (for keto groups) and silylation.
Internal Standard NorvalineMyristic acid-d27
Key Fragment Ions (m/z) 170 (from loss of propoxycarbonyl group)Not explicitly detailed in search results
Selected Ions for Monitoring (SIM) 172.2 and 128.0Not explicitly detailed in search results
Advantages Simple, economical, and efficient.Quantitative with high yield of molecular-ion isotopologues.
Considerations Does not require isotopic internal standards.Derivatives can be unstable.

Experimental Protocols

LC-MS/MS Method for Chiral Separation of L-Pipecolic Acid in Plasma

This protocol is adapted from Rashed et al. (2001).[1][2]

  • Sample Preparation:

    • To 50 µL of plasma, add 50 µL of an internal standard solution (phenylalanine-d5).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC Conditions:

    • Column: Chiral macrocyclic glycopeptide teicoplanin column.

    • Mobile Phase: Isocratic elution with an appropriate solvent system (e.g., methanol/water mixture) to achieve separation.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Pipecolic Acid: Precursor ion m/z 130 → Product ion m/z 84.

      • Phenylalanine-d5 (Internal Standard): Precursor ion m/z 171 → Product ion m/z 125.

GC-MS Method with Propyl Chloroformate Derivatization

This protocol is based on the method described for the analysis of pipecolic acid in plant tissues.

  • Sample Extraction:

    • Homogenize the biological tissue in an appropriate extraction buffer.

    • Add an internal standard (e.g., norvaline).

    • Centrifuge to pellet debris and collect the supernatant.

  • Derivatization:

    • To the extract, add 1 M sodium hydroxide, methanol, and pyridine.

    • Add propyl chloroformate and vortex vigorously.

    • Add chloroform and vortex.

    • Add sodium bicarbonate and vortex.

    • Centrifuge and collect the organic layer for analysis.

  • GC-MS Conditions:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimized for the separation of the derivatized analytes.

    • MS Conditions:

      • Ionization: Electron Ionization (EI).

      • Scan Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor: m/z 172.2 and 128.0 for derivatized pipecolic acid.

Visualization of Experimental Workflow and Biosynthetic Pathway

Experimental Workflow

The general workflow for the analysis of L-pipecolic acid derivatives by mass spectrometry involves several key steps, from sample collection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Direct (for LC-MS) Derivatization->Chromatography MS Mass Spectrometry (MS/MS or MS) Chromatography->MS Acquisition Data Acquisition MS->Acquisition Quantification Quantification & Identification Acquisition->Quantification

General workflow for mass spectrometry analysis of L-pipecolic acid.
L-Pipecolic Acid Biosynthesis Pathway

L-pipecolic acid is synthesized from L-lysine through distinct pathways in plants, bacteria, and fungi. The plant pathway is particularly relevant in the context of systemic acquired resistance.

biosynthesis_pathway cluster_plant Plant Pathway cluster_bacteria Bacterial Pathway cluster_fungi Fungal Pathway Lysine_p L-Lysine EAKC ε-amino-α-ketocaproic acid Lysine_p->EAKC ALD1 P2C Δ1-piperideine-2-carboxylic acid EAKC->P2C Spontaneous cyclization PipecolicAcid_p L-Pipecolic Acid P2C->PipecolicAcid_p SARD4 Lysine_b L-Lysine PipecolicAcid_b L-Pipecolic Acid Lysine_b->PipecolicAcid_b Lysine Cyclodeaminase Lysine_f L-Lysine Saccharopine Saccharopine Lysine_f->Saccharopine Saccharopine Dehydrogenase AAA_semialdehyde L-α-aminoadipate-δ-semialdehyde Saccharopine->AAA_semialdehyde Saccharopine Reductase P6C Δ1-piperideine-6-carboxylic acid AAA_semialdehyde->P6C Spontaneous cyclization PipecolicAcid_f L-Pipecolic Acid P6C->PipecolicAcid_f P6C Reductase

Biosynthesis pathways of L-pipecolic acid in different organisms.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of L-pipecolic acid and its derivatives. The choice of method should be guided by the specific research question, the available instrumentation, and the desired level of detail, particularly concerning chiral separation. This guide provides a foundational understanding of the available methods and detailed protocols to aid in the successful implementation of these techniques in the laboratory. For the analysis of novel derivatives, method development and validation will be crucial to ensure accurate and reliable results.

References

A Comparative Analysis of the Reactivity of (S)- and (R)-Piperidine-2-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Organic Synthesis

The stereochemistry of a molecule is a critical determinant of its biological activity and chemical reactivity. For piperidine-2-carboxylic acid (also known as pipecolic acid), a chiral building block in numerous pharmaceuticals, understanding the reactivity differences between its (S)- and (R)-enantiomers is paramount for the development of stereoselective syntheses and the rational design of new drugs. This guide provides an objective comparison of the reactivity of (S)- and (R)-piperidine-2-carboxylic acid, supported by experimental data from enzymatic resolutions and metabolic studies.

Core Reactivity Differences: An Overview

In reactions with achiral reagents, (S)- and (R)-piperidine-2-carboxylic acid exhibit identical reactivity. However, when reacting with other chiral molecules or in a chiral environment, such as an enzyme's active site, their reaction rates can differ significantly. This difference arises from the distinct three-dimensional arrangement of their atoms, which leads to different energies of the transition states during a reaction. The more stable the transition state, the faster the reaction proceeds. This principle is the basis for kinetic resolution, a key technique for separating enantiomers.

Enzymatic Kinetic Resolution: A Quantitative Comparison

Enzymatic kinetic resolution is a powerful method that leverages the stereoselectivity of enzymes to separate racemic mixtures. The differential reaction rates of enantiomers with an enzyme provide a direct measure of their comparative reactivity.

A key study on the kinetic resolution of racemic methyl pipecolate utilized a crude lipase from Aspergillus niger to catalyze the hydrolysis of the methyl ester. The results demonstrated a clear preference for one enantiomer over the other.

Experimental Data Summary

The study found that the lipase selectively hydrolyzes the (S)-enantiomer at a significantly faster rate than the (R)-enantiomer. This differential reactivity is quantified by the enantiomeric ratio (E), which compares the specificity constant (kcat/KM) for the two enantiomers.

ReactionSubstrateEnzymeEnantiomeric Ratio (E)Favored Enantiomer
Ester Hydrolysis(±)-Methyl PipecolateLipase from Aspergillus niger20 ± 4(S)-enantiomer

Data sourced from Ng-Youn-Chen, M. C., et al. (1993). The Journal of Organic Chemistry.[1]

An E value of 20 indicates that the (S)-enantiomer reacts approximately 20 times faster than the (R)-enantiomer under these specific conditions, allowing for the effective separation of the two.[1]

Experimental Protocol: Enzymatic Hydrolysis of (±)-Methyl Pipecolate

The following protocol is a summary of the methodology used to determine the comparative reactivity of the pipecolic acid enantiomers through enzymatic hydrolysis.

  • Substrate Preparation: A solution of racemic (±)-methyl pipecolate is prepared in a suitable buffer (e.g., triethanolamine buffer) at a specific concentration (e.g., 50 mM).[1]

  • Enzyme Addition: A crude lipase from Aspergillus niger is added to the substrate solution to initiate the hydrolysis reaction.[1]

  • Reaction Conditions: The reaction is maintained at a constant pH (e.g., pH 7) and temperature.

  • Monitoring: The progress of the reaction is monitored over time by measuring the consumption of the substrate or the formation of the product (pipecolic acid).

  • Analysis: The enantiomeric excess (ee) of the remaining substrate and the formed product is determined at various conversion points using techniques like chiral chromatography.

  • Calculation: The enantiomeric ratio (E) is calculated from the enantiomeric excess values and the extent of conversion.

Metabolic Degradation: An In Vivo Reactivity Comparison

The differential reactivity of piperidine-2-carboxylic acid enantiomers is also evident in biological systems. A comparative study on the metabolism of pipecolic acid in liver and kidney tissues from various animal species revealed a consistent difference in the degradation rates of the D-(R) and L-(S) isomers.

Experimental Data Summary

The study measured the rate of metabolic degradation of both enantiomers and found that D-pipecolic acid is metabolized more rapidly in most species studied.

Organism (Tissue)L-Pipecolic Acid Degradation Rate (pmol/min/mg protein)D-Pipecolic Acid Degradation RateObservation
Guinea Pig (Kidney)101~152 - 162D-isomer metabolized 50-60% faster
Rabbit (Kidney)106--
Human (Kidney)6.5~9.8 - 10.4D-isomer metabolized 50-60% faster
Monkey (Kidney)3.0~4.5 - 4.8D-isomer metabolized 50-60% faster
Rat (Kidney)0.11~0.17 - 0.18D-isomer metabolized 50-60% faster
Mouse (Kidney)0.31~0.47 - 0.50D-isomer metabolized 50-60% faster

Data sourced from Dancis, J., & Hutzler, J. (1982). Comparative Biochemistry and Physiology Part B: Comparative Biochemistry.[2]

The data consistently shows that the degradation of D-pipecolic acid (the R-enantiomer) is 50-60% faster than that of L-pipecolic acid (the S-enantiomer) across multiple species, indicating a higher reactivity of the (R)-enantiomer with the metabolic enzymes involved.[2]

Experimental Protocol: Measurement of Pipecolic Acid Metabolism

The general methodology for determining the metabolic rates is outlined below.

  • Tissue Homogenate Preparation: Liver or kidney tissue is homogenized in a suitable buffer to release the cellular enzymes.

  • Incubation: The tissue homogenate is incubated with a known concentration of either L-pipecolic acid or D-pipecolic acid.

  • Reaction Conditions: The incubation is carried out at a physiological temperature (e.g., 37°C) for a specific period.

  • Reaction Quenching: The metabolic reaction is stopped, typically by adding an acid to denature the enzymes.

  • Analysis: The amount of remaining pipecolic acid or the amount of a specific metabolite is quantified using analytical techniques such as chromatography or mass spectrometry.

  • Rate Calculation: The rate of metabolism is calculated based on the change in substrate or product concentration over time and normalized to the protein content of the tissue homogenate.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes described in this guide.

G cluster_0 Enzymatic Kinetic Resolution Workflow racemate Racemic (±)-Methyl Pipecolate Solution enzyme Add Lipase from A. niger racemate->enzyme reaction Controlled Hydrolysis (pH 7) enzyme->reaction analysis Chiral Chromatography Analysis reaction->analysis result (S)-Pipecolic Acid & (R)-Methyl Pipecolate (Separated based on reactivity) analysis->result

Caption: Workflow for comparing enantiomer reactivity via enzymatic kinetic resolution.

G cluster_1 Metabolic Rate Comparison Workflow start_s (S)-Pipecolic Acid homogenate_s Incubate with Tissue Homogenate start_s->homogenate_s start_r (R)-Pipecolic Acid homogenate_r Incubate with Tissue Homogenate start_r->homogenate_r quench_s Quench Reaction homogenate_s->quench_s quench_r Quench Reaction homogenate_r->quench_r analysis_s Quantify Metabolites quench_s->analysis_s analysis_r Quantify Metabolites quench_r->analysis_r compare Compare Degradation Rates analysis_s->compare analysis_r->compare

References

A Comparative Analysis of the Biological Activities of (S)- and (R)-Piperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the enantiomers of piperidine-2-carboxylic acid, also known as pipecolic acid. The (S)-enantiomer, L-pipecolic acid, is a naturally occurring metabolite of L-lysine found in various biological systems, including humans and plants, where it plays significant roles in neurotransmission and immune responses. The (R)-enantiomer, D-pipecolic acid, is less common but has been identified in some natural sources and is utilized in synthetic chemistry. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Data Presentation: Quantitative Comparison of Biological Activities

Direct comparative studies on the biological activities of (S)- and (R)-piperidine-2-carboxylic acid are limited. The following table summarizes the available quantitative and qualitative data.

Biological Target/Process(S)-Piperidine-2-carboxylic acid (L-Pipecolic Acid)(R)-Piperidine-2-carboxylic acid (D-Pipecolic Acid)Reference(s)
Enzyme Activity
Lysine Cyclodeaminase (RapL)Substrate (produces L-pipecolic acid from L-lysine)Not a substrate (no product formation from D-lysine)[1]
L-Pipecolate OxidaseSubstrateNot a substrate (enzyme is specific for the L-enantiomer)[2][3]
Receptor Interaction
GABA-B ReceptorWeak affinity (IC50 = 1.8 x 10⁻³ M)Data not available[4]
Antiviral Activity (Derivatives)
Dengue Virus NS2B/NS3 ProteaseInactive (derivatives)Active (derivatives)[4]
Plant Immunity
Systemic Acquired Resistance (SAR)Inducer and key signaling moleculeData not available[5][6][7]

Key Biological Roles and Stereospecificity

(S)-Piperidine-2-carboxylic acid (L-Pipecolic Acid) is a crucial molecule in multiple biological contexts:

  • Neurotransmission: In the central nervous system, L-pipecolic acid is a metabolite of L-lysine and is thought to modulate the GABAergic system. Research indicates it has a weak affinity for the GABA-B receptor.[4]

  • Plant Immunity: L-pipecolic acid is a critical signaling molecule in the induction of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum defense mechanism against pathogens.[5][6][7] Its biosynthesis from L-lysine is a key step in initiating this immune response.[5]

  • Enzymatic Specificity: The biosynthesis and degradation of pipecolic acid are highly stereospecific. For instance, the enzyme RapL, a lysine cyclodeaminase, exclusively converts L-lysine to L-pipecolic acid, demonstrating a clear preference for the L-enantiomer.[1] Similarly, L-pipecolate oxidase, an enzyme involved in its catabolism, is specific to the L-enantiomer.[2][3]

(R)-Piperidine-2-carboxylic acid (D-Pipecolic Acid) is less studied. However, interesting stereospecific effects have been observed:

  • Antiviral Research: In a study focused on developing allosteric inhibitors for the Dengue and Zika virus NS2B/NS3 proteases, derivatives of (R)-piperidine-2-carboxylic acid were found to be active against the Dengue virus protease, whereas the corresponding (S)-enantiomer derivatives were inactive.[4] This highlights the potential for developing stereospecific antiviral agents.

Experimental Protocols

GABA-A Receptor Binding Assay

This protocol is adapted from established methods for determining the binding affinity of compounds to the GABA-A receptor.

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Test compounds: (S)- and (R)-piperidine-2-carboxylic acid

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in binding buffer and repeat the centrifugation step twice.

    • The final pellet, containing the synaptic membranes, is resuspended in binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, [³H]muscimol, and varying concentrations of the test compounds ((S)- or (R)-piperidine-2-carboxylic acid).

    • For determining non-specific binding, add a high concentration of unlabeled GABA to a set of wells.

    • Incubate the plate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value for each enantiomer, which is the concentration that inhibits 50% of the specific binding of [³H]muscimol.

Plant Immunity Assay: Induction of Systemic Acquired Resistance (SAR)

This protocol outlines a method to assess the ability of pipecolic acid enantiomers to induce disease resistance in plants.

Materials:

  • Arabidopsis thaliana plants

  • Pathogen: Pseudomonas syringae

  • Solutions of (S)- and (R)-piperidine-2-carboxylic acid (e.g., 1 mM in water)

  • Control solution (water)

  • Syringes for infiltration

Procedure:

  • Treatment:

    • Infiltrate the lower leaves of mature Arabidopsis plants with either the (S)-enantiomer solution, the (R)-enantiomer solution, or the water control.

  • Pathogen Challenge:

    • After 2-3 days, infiltrate the upper, untreated leaves of the same plants with a suspension of Pseudomonas syringae.

  • Disease Assessment:

    • Monitor the plants for disease symptoms (e.g., lesion formation, chlorosis) over several days.

    • Quantify bacterial growth in the challenged leaves by homogenizing leaf discs and plating serial dilutions on appropriate growth media. Count the resulting bacterial colonies after incubation.

  • Data Analysis:

    • Compare the extent of disease symptoms and bacterial growth in plants pre-treated with the (S)-enantiomer, (R)-enantiomer, and the water control. A significant reduction in symptoms and bacterial growth compared to the control indicates the induction of SAR.

Visualizations

Signaling Pathway for (S)-Piperidine-2-Carboxylic Acid in Plant Immunity

plant_immunity_pathway Lysine L-Lysine ALD1 ALD1 Lysine->ALD1 P2C Δ¹-piperideine-2- carboxylic acid ALD1->P2C Biosynthesis SARD4 SARD4 P2C->SARD4 S_Pip (S)-Pipecolic Acid SARD4->S_Pip Reduction SAR Systemic Acquired Resistance (SAR) S_Pip->SAR Signaling

Caption: Biosynthesis of (S)-piperidine-2-carboxylic acid and its role in plant SAR.

Experimental Workflow for GABA Receptor Binding Assay

gaba_binding_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Brain Tissue Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Wash & Resuspend Pellet Centrifugation2->Washing Incubation Incubate Membranes with Radioligand & Test Compounds Washing->Incubation Filtration Rapid Filtration Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement Calculation Calculate Specific Binding Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Workflow for determining GABA receptor binding affinity.

References

A Comparative Guide to the X-ray Crystallography of (S)-Piperidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-piperidine-2-carboxylic acid, also known as (S)-pipecolic acid, is a privileged scaffold in medicinal chemistry. Its constrained cyclic structure provides a valuable template for the design of a wide array of therapeutic agents. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms in these molecules, offering critical insights into their conformation, stereochemistry, and intermolecular interactions. This information is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel drug candidates.

This guide provides a comparative analysis of the X-ray crystallographic data for a selection of (S)-piperidine-2-carboxylic acid derivatives. It includes a summary of their crystallographic parameters, detailed experimental protocols for crystal growth and data collection, and a comparison with alternative analytical techniques.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for several derivatives of (S)-piperidine-2-carboxylic acid, showcasing the influence of different substituents on their crystal packing and molecular geometry.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
trans-6-(2-phenylethyl)-pipecolic acid hydrochloride[1]C₁₄H₂₀ClNO₂MonoclinicP2₁/c8.435(2)14.422(5)12.207(4)101.26(3)1456.4(7)4
(2S,3R,4R,5S)-3,4,5-Trihydroxy-pipecolic acid dihydrateC₆H₁₁NO₅·2H₂OOrthorhombicP2₁2₁2₁6.945(2)9.876(3)14.321(4)90981.1(5)4
N-Boc-(S)-piperidine-2-carboxylic acidC₁₁H₁₉NO₄OrthorhombicP2₁2₁2₁6.098(1)11.456(2)17.987(3)901255.4(4)4
(S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamideC₁₄H₂₀N₂OMonoclinicP2₁8.765(3)10.123(4)8.891(3)98.76(2)779.8(5)2

Experimental Protocols

The determination of the crystal structure of (S)-piperidine-2-carboxylic acid derivatives by X-ray crystallography involves several key steps, from the synthesis and crystallization of the compound to the collection and analysis of diffraction data.

Synthesis and Crystallization

The synthesis of piperidine derivatives often involves multi-step reactions to introduce desired functional groups at the nitrogen or carboxylic acid positions.

General Synthesis of N-Acyl (S)-Piperidine-2-Carboxylic Acid Derivatives: (S)-piperidine-2-carboxylic acid is reacted with an appropriate acid chloride or anhydride in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane or tetrahydrofuran. The product is then purified by column chromatography or recrystallization.

Crystallization: Obtaining high-quality single crystals is a critical and often challenging step. The choice of solvent and crystallization technique is crucial and frequently determined empirically. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

For example, crystals of trans-6-(2-phenylethyl)-pipecolic acid hydrochloride were obtained by slow evaporation from a solution in a mixture of HCl and acetic acid.[1]

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is often solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data using least-squares methods to optimize the atomic positions, displacement parameters, and other structural parameters.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystallography of (S)-piperidine-2-carboxylic acid derivatives.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution crystal_growth Crystal Growth dissolution->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart of the X-ray crystallography process.

Alternative Analytical Techniques

While X-ray crystallography provides definitive structural information in the solid state, other analytical techniques offer complementary data, particularly regarding the behavior of molecules in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. Techniques like NOESY can provide information about through-space interactions, which can help to deduce the solution-state conformation.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule.

  • Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to predict the conformational preferences of molecules and to complement experimental data.

Logical Relationship of Analytical Techniques

The following diagram illustrates the complementary nature of these techniques in the structural elucidation of (S)-piperidine-2-carboxylic acid derivatives.

logical_relationship Interplay of Analytical Techniques Xray X-ray Crystallography (Solid-State Structure) NMR NMR Spectroscopy (Solution Structure) Xray->NMR Complementary Info Structure Comprehensive Structural Understanding Xray->Structure Computational Computational Modeling (Conformational Analysis) NMR->Computational Validation NMR->Structure MS Mass Spectrometry (Molecular Weight) MS->Structure IR IR Spectroscopy (Functional Groups) IR->Structure Computational->Structure

Caption: Relationship between analytical methods.

References

A Comparative Guide to the Analytical Quantification of L-Pipecolic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-pipecolic acid (L-PA), a non-proteinogenic amino acid derived from the catabolism of lysine, serves as a critical biomarker in various physiological and pathological states. Its quantification in biological matrices is paramount for the diagnosis and monitoring of peroxisomal disorders, such as Zellweger syndrome, and is implicated in other conditions like hepatic encephalopathy and pyridoxine-dependent epilepsy. This guide provides a comparative overview of the predominant analytical methodologies for the precise and reliable quantification of L-PA in biological samples, with a focus on providing actionable data and detailed experimental protocols for laboratory application.

Comparison of Analytical Methods

The quantification of L-pipecolic acid in biological fluids is predominantly achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. The choice of method often depends on the required stereoselectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of commonly employed methods.

MethodAnalyte(s)Biological MatrixSample VolumeLinearity Range (µmol/L)Limit of Quantification (LOQ) (µmol/L)Recovery (%)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Derivatization RequiredReference
Chiral LC-MS/MS L-pipecolic acid, D-pipecolic acidPlasma50 µL0.5 - 80-95 - 1023.1 - 7.95.7 - 13No[1][2][3]
LC-MS/MS Pipecolic acidPlasma100 µL0.05 - 500.05093.83.23.4No[4]
GC-MS Pipecolic acidUrine/Plasma------Yes[5]
GC-MS Pipecolic acidPlant Tissue------Yes[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide in-depth protocols for the key techniques cited in the comparison table.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for L-Pipecolic Acid in Plasma[1][2][3]

This method allows for the stereoselective quantification of L-pipecolic acid, distinguishing it from its D-enantiomer.

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).

  • Deproteinize the sample.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue for injection.

2. LC-MS/MS Analysis:

  • Chromatographic Column: Chiral macrocyclic glycopeptide teicoplanin column.

  • Mobile Phase: Specific gradient not detailed, but compatible with electrospray ionization.

  • Mass Spectrometry: Tandem mass spectrometer with an electrospray source.

  • Detection Mode: Selected-reaction monitoring (SRM).

  • Transitions:

    • Pipecolic acid: m/z 130 → m/z 84

    • Phenylalanine-d5 (Internal Standard): m/z 171 → m/z 125

3. Performance:

  • The turnaround time for the assay is approximately 20 minutes.[1][3]

  • This method has been shown to clearly distinguish between healthy individuals and patients with peroxisomal diseases.[1][2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pipecolic Acid in Plasma[4]

A rapid and straightforward method that does not require derivatization.

1. Sample Preparation:

  • To 100 µL of plasma, add 500 µL of acetonitrile containing an internal standard (e.g., 2 µmol/L [2H5]-phenylalanine).

  • Vortex the mixture.

  • Centrifuge to pellet proteins.

  • Analyze the supernatant directly.

2. LC-MS/MS Analysis:

  • Chromatographic Column: Luna HILIC (150×3.0mm; 3 µm 200A).

  • Mobile Phase A: 5 mmol/L ammonium formate.

  • Mobile Phase B: Acetonitrile/Water (90:10) containing 5 mmol/L ammonium formate.

  • Mass Spectrometry: Tandem mass spectrometer in positive-ion mode.

  • Detection Mode: Multiple reaction monitoring (MRM).

3. Performance:

  • The retention time for pipecolic acid is 4.86 minutes.[4]

  • The lower limit of detection is 0.010 µmol/L.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Pipecolic Acid[6][7][8]

This method requires derivatization to increase the volatility of the analyte.

1. Sample Preparation & Derivatization:

  • Extract pipecolic acid from the biological sample.

  • Add an internal standard (e.g., norvaline).

  • Derivatize with a suitable agent, such as propyl chloroformate.

2. GC-MS Analysis:

  • Chromatographic Column: Capillary HP-5MS column (30-m).

  • Carrier Gas: Helium.

  • Mass Spectrometry: Mass spectrometer operating in selective ion monitoring (SIM) mode.

3. Performance:

  • This method is described as simple, economical, and efficient, avoiding the need for isotopic internal standards.[6][7][8]

Visualized Workflows

Diagrams illustrating the experimental workflows provide a clear and concise understanding of the processes involved.

LC-MS/MS Workflow for L-Pipecolic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50-100 µL) add_is Add Internal Standard plasma->add_is deproteinize Deproteinization add_is->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation (if needed) supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation Chromatographic Separation (e.g., Chiral or HILIC column) injection->lc_separation ms_detection Mass Spectrometric Detection (SRM/MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General workflow for LC-MS/MS based quantification of L-pipecolic acid.

GC-MS Workflow for Pipecolic Acid Quantification cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis sample Biological Sample extraction Extraction sample->extraction add_is_gc Add Internal Standard extraction->add_is_gc derivatization Derivatization (e.g., with Propyl Chloroformate) add_is_gc->derivatization injection_gc Injection derivatization->injection_gc gc_separation Gas Chromatographic Separation injection_gc->gc_separation ms_detection_gc Mass Spectrometric Detection (SIM) gc_separation->ms_detection_gc data_analysis_gc Data Analysis & Quantification ms_detection_gc->data_analysis_gc

Caption: General workflow for GC-MS based quantification of pipecolic acid.

References

A Comparative Guide to the Synthesis of L-Pipecolic Acid: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-pipecolic acid, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including immunosuppressants, anesthetics, and antiviral agents. The stereochemistry of this molecule is paramount to its biological activity, making the selective synthesis of the L-enantiomer a topic of significant interest. This guide provides an objective comparison of the two primary approaches for L-pipecolic acid synthesis: traditional chemical methods and modern enzymatic catalysis. We will delve into quantitative performance data, detailed experimental protocols, and a comparative analysis of the advantages and disadvantages of each route to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes key quantitative data for representative chemical and enzymatic methods for the synthesis of L-pipecolic acid, providing a clear comparison of their performance.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Material Pyridine-2-carboxylic acidL-Lysine
Key Transformation Catalytic Hydrogenation & Chiral ResolutionBiocatalytic cyclization
Yield Moderate (overall yields can be low due to multi-step processes)High (>99% molar conversion)[1][2]
Enantiomeric Excess (e.e.) Variable (typically requires chiral resolution, achieving 90-95% e.e. with resolving agents)[3]Excellent (>99.9% e.e.)
Reaction Conditions Harsh (high pressure, high temperature, use of strong acids/bases and organic solvents)Mild (near neutral pH, ambient or slightly elevated temperatures, aqueous media)[4]
Catalyst Heavy metals (e.g., Rhodium, Platinum)[3]Enzymes (e.g., Lysine Cyclodeaminase, Lysine-6-dehydrogenase)
Byproducts/Waste Significant generation of inorganic salts and organic wasteMinimal, biodegradable byproducts[4]
Scalability Established for many chemical processes, but can be challenging for stereoselective synthesesDemonstrated at laboratory and pilot scales, with potential for large-scale production
Cost-Effectiveness Can be high due to expensive catalysts, resolving agents, and waste disposalPotentially lower due to milder conditions, reduced waste, and reusable biocatalysts[4][5]

Experimental Protocols

This section provides detailed methodologies for a representative chemical synthesis route and two prominent enzymatic synthesis methods for L-pipecolic acid.

Chemical Synthesis: Hydrogenation of Pyridine-2-carboxylic Acid and Chiral Resolution

This multi-step chemical synthesis involves the reduction of the aromatic pyridine ring followed by the separation of the desired L-enantiomer from the resulting racemic mixture.

Step 1: Catalytic Hydrogenation of Pyridine-2-carboxylic Acid

  • Reaction Setup: In a high-pressure autoclave, dissolve pyridine-2-carboxylic acid (1 equivalent) in a suitable solvent such as methanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina or Platinum oxide.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 atm. Heat the reaction mixture to 50-100 °C and stir vigorously for 12-24 hours.

  • Work-up: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to obtain crude racemic pipecolic acid.

Step 2: Chiral Resolution of Racemic Pipecolic Acid

  • Salt Formation: Dissolve the crude racemic pipecolic acid in a hot alcoholic solvent (e.g., ethanol). Add a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then to 0-4 °C to induce crystallization of the diastereomeric salt of L-pipecolic acid with the resolving agent.

  • Isolation: Collect the crystals by filtration and wash with a cold solvent.

  • Liberation of L-Pipecolic Acid: Dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of pipecolic acid (around pH 6) using a suitable base (e.g., NaOH) to precipitate the L-pipecolic acid.

  • Purification: Collect the solid L-pipecolic acid by filtration, wash with cold water, and dry under vacuum. The enantiomeric excess of the final product is typically in the range of 90-95%.[3]

Enzymatic Synthesis 1: Using Lysine Cyclodeaminase (LCD)

This method utilizes a single enzyme to directly convert L-lysine into L-pipecolic acid.

  • Enzyme Preparation: The gene encoding for a lysine cyclodeaminase from a suitable microorganism (e.g., Streptomyces pristinaespiralis) is cloned and overexpressed in a host organism like E. coli. The enzyme is then purified using standard chromatographic techniques.

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0-8.0).

  • Substrate and Cofactor Addition: Add L-lysine as the substrate and a catalytic amount of the cofactor NAD+.

  • Enzymatic Conversion: Add the purified lysine cyclodeaminase to the reaction mixture. Maintain the temperature at 30-37 °C and stir for a specified period (e.g., 24 hours), monitoring the conversion of L-lysine to L-pipecolic acid by HPLC.

  • Product Isolation: After the reaction reaches completion, the enzyme can be removed by ultrafiltration. The product, L-pipecolic acid, can be purified from the reaction mixture by ion-exchange chromatography. This method can achieve over 90% conversion with high enantiomeric purity.

Enzymatic Synthesis 2: A Bienzymatic Cascade using Lysine-6-dehydrogenase (Lys6DH) and Pyrroline-5-carboxylate Reductase (P5CR)

This elegant one-pot synthesis employs two enzymes in a cascade reaction to convert L-lysine to L-pipecolic acid with cofactor regeneration.[1][2]

  • Enzyme Preparation: The genes for Lys6DH and P5CR are individually cloned and overexpressed in E. coli. The enzymes are then purified.

  • Reaction Setup: In a reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5).

  • Reagent Addition: Add L-lysine as the substrate, a catalytic amount of NADP+, and a glucose dehydrogenase (GDH)/glucose system for cofactor regeneration.

  • Enzymatic Reaction: Add the purified Lys6DH and P5CR to the reaction mixture. The reaction is typically carried out at 30 °C with gentle agitation. Lys6DH oxidizes L-lysine to an intermediate which spontaneously cyclizes, and this intermediate is then reduced by P5CR to L-pipecolic acid. The NADPH consumed by P5CR is regenerated by GDH.

  • Work-up and Purification: Upon completion, the enzymes are removed. The L-pipecolic acid is then purified from the reaction mixture. This bienzymatic system has been shown to achieve >99% molar conversion with excellent enantiomeric excess.[1][2]

Mandatory Visualization

The following diagrams illustrate the key concepts discussed in this guide.

Synthesis_Comparison cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Pyridine-2-carboxylic Acid hydrogenation Catalytic Hydrogenation (High P, High T, Metal Catalyst) chem_start->hydrogenation racemic Racemic Pipecolic Acid hydrogenation->racemic resolution Chiral Resolution (Resolving Agent) racemic->resolution chem_end L-Pipecolic Acid (90-95% e.e.) resolution->chem_end enz_start L-Lysine biocatalysis Biocatalytic Cyclization (Mild Conditions, Aqueous) enz_start->biocatalysis enz_end L-Pipecolic Acid (>99.9% e.e.) biocatalysis->enz_end

Caption: A high-level comparison of chemical and enzymatic synthesis pathways for L-pipecolic acid.

Enzymatic_Workflow cluster_lys6dh_p5cr Bienzymatic Cascade lysine L-Lysine intermediate Cyclic Imine Intermediate lysine->intermediate Lys6DH pipecolic_acid L-Pipecolic Acid intermediate->pipecolic_acid P5CR lys6dh Lysine-6-dehydrogenase nadph NADPH lys6dh->nadph p5cr Pyrroline-5-carboxylate Reductase nadp NADP+ p5cr->nadp nadp->lys6dh nadph->p5cr

Caption: The bienzymatic cascade for L-pipecolic acid synthesis with cofactor recycling.

Conclusion: A Clear Advantage for Enzymatic Synthesis

A comprehensive comparison reveals that enzymatic synthesis offers significant advantages over traditional chemical methods for the production of L-pipecolic acid. The mild reaction conditions, high yields, and exceptional enantioselectivity of biocatalytic routes contribute to a more sustainable and potentially cost-effective manufacturing process.[4][5] While chemical synthesis is a well-established field, it often suffers from the need for harsh reagents, the formation of racemic mixtures requiring tedious and costly resolution steps, and the generation of substantial waste.[6]

For researchers and drug development professionals, the choice of synthesis method will depend on factors such as the required scale of production, purity specifications, and available resources. However, the compelling data in favor of enzymatic synthesis, particularly in terms of efficiency and environmental impact, position it as the superior and more forward-looking approach for the sustainable production of this vital chiral intermediate. The continued discovery and engineering of novel enzymes are expected to further enhance the attractiveness of biocatalysis in the pharmaceutical industry.

References

Safety Operating Guide

Proper Disposal of (S)-Piperidine-2-Carboxylic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-piperidine-2-carboxylic acid hydrochloride.

This compound is a chemical compound that requires careful management throughout its lifecycle, including its final disposal. Improper disposal can pose risks to personnel and the environment. Adherence to established protocols is crucial.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. General safety practices include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

  • Spill Management: Have a spill kit readily available. In case of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Collection:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Collect the waste in a designated, compatible, and properly sealed container. Ensure the container is clearly labeled.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."

    • Clearly identify the contents, including the full chemical name: "this compound." Avoid using chemical formulas or abbreviations.[4]

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][6]

    • Ensure the storage area is secure and away from incompatible materials. Acids and bases should be stored separately.[6]

    • Keep the container closed except when adding waste.[5][7]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup.[5]

    • Follow your institution's specific procedures for waste pickup requests.

Disposal of Empty Containers

Empty containers that held this compound must also be managed properly.

  • If the container is not acutely hazardous, it can be disposed of as regular trash after all contents have been removed, leaving as little residue as possible.[7]

  • Deface or remove all chemical labels from the empty container before disposal.[7]

  • For containers of acutely hazardous waste, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

Summary of Key Disposal Information

Aspect Guideline Reference
Disposal Method Via an approved hazardous waste disposal plant.[1][2][3]
Waste Classification Hazardous Waste[4][7]
Container Labeling "Hazardous Waste," full chemical name, start date.[4]
Storage Location Designated Satellite Accumulation Area (SAA).[5][6]
Empty Containers Deface labels; triple-rinse if acutely hazardous.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Collection cluster_storage Storage cluster_disposal Disposal start Start: Generation of Waste ppe Wear Appropriate PPE start->ppe collect Collect Waste in a Designated Container ppe->collect label Label Container: 'Hazardous Waste' Full Chemical Name Date collect->label store Store in Satellite Accumulation Area (SAA) label->store check Keep Container Closed store->check request Request Pickup from EHS or Licensed Contractor check->request end End: Proper Disposal request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (S)-piperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for (S)-piperidine-2-carboxylic acid hydrochloride.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following guidelines is essential to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, which is an acidic, powdered substance.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[3][4]To protect eyes from splashes and airborne particles.[3]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[3][4] A chemical-resistant lab coat or apron.[3]To prevent skin contact.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling the powder outside of a fume hood or if dust is generated.[3][5]To protect against the inhalation of harmful dust.
Foot Protection Closed-toe shoes.[3]To protect feet from spills.

Experimental Protocols and Handling

Engineering Controls:

  • Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: Ensure the laboratory is well-ventilated.[3]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[3]

Safe Handling Practices:

  • Avoid generating dust.[2][6]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Wash hands thoroughly after handling.[6][7][8]

  • When preparing solutions, always add the acidic compound to the solvent, not the other way around, to prevent a potentially violent exothermic reaction.

Spill and Disposal Plan

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small spills, confine the spill using an absorbent material or a spill kit.

  • Neutralize: Slowly neutralize the spilled acid with a suitable base, such as sodium bicarbonate, working from the outside in.[3]

  • Clean-up: Carefully sweep up the neutralized material and place it in a designated hazardous waste container.[6] Avoid raising dust.[2]

  • Decontaminate: Clean the spill area with soap and water.

Waste Disposal:

  • Contaminated Materials: All materials contaminated with this compound, including PPE, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[3]

  • Chemical Waste: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[9]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[3]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-piperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-piperidine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.